8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine
Description
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Properties
IUPAC Name |
8-bromo-5-methylsulfanyl-[1,2,4]triazolo[4,3-c]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4S/c1-12-6-8-2-4(7)5-10-9-3-11(5)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXSQRIHTWWWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C2=NN=CN21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99451-55-5 | |
| Record name | 8-Bromo-5-(methylthio)[1,2,4]triazolo[4,3-c]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine
An In-depth Technical Guide to the Synthesis of 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine
Introduction
8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a fused bicyclic system of a triazole and a pyrimidine ring.[1] This scaffold is of significant interest to researchers in medicinal chemistry and drug development. The bromine atom at the C8 position acts as a versatile synthetic handle for further functionalization through cross-coupling reactions, while the methylthio group at C5 modulates the compound's lipophilicity and electronic properties.[1] This guide provides a comprehensive overview of a reliable synthetic route to this valuable building block, grounded in established chemical principles and supported by practical, field-proven insights. The narrative is designed to explain not just the procedural steps but the underlying chemical logic, ensuring a reproducible and scalable synthesis.
Retrosynthetic Analysis and Strategic Development
The synthetic strategy for 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine is devised through a retrosynthetic approach. The target molecule can be disconnected at the C8-Br bond, suggesting a late-stage electrophilic bromination of the intact 5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine core. This precursor, in turn, is constructed via the annulation of the triazole ring onto a pyrimidine scaffold. This disconnection points to a key intermediate: a hydrazinyl-substituted pyrimidine, which contains the necessary functionalities for the cyclization.
The chosen forward synthesis, therefore, hinges on a three-stage process:
-
Formation of a Hydrazinylpyrimidine Intermediate: Introduction of a hydrazine moiety onto a suitable pyrimidine precursor.
-
Cyclocondensation: Formation of the fused triazolo[4,3-c]pyrimidine ring system.
-
Electrophilic Bromination: Selective installation of the bromine atom at the C8 position.
This pathway is selected for its efficiency and reliance on well-understood, high-yielding transformations, starting from commercially available materials.
Caption: A workflow diagram illustrating the three-stage synthesis of the target compound.
Detailed Synthetic Protocol
This section provides a step-by-step methodology for the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part 1: Synthesis of 4-Chloro-6-hydrazinyl-2-(methylthio)pyrimidine (Intermediate 1)
The initial step involves a nucleophilic aromatic substitution on a readily available dichloropyrimidine. The differential reactivity of the two chlorine atoms allows for a selective mono-substitution.
Rationale: 4,6-Dichloro-2-(methylthio)pyrimidine serves as an excellent starting material due to the two activated chlorine atoms, which are susceptible to nucleophilic attack.[4] Hydrazine hydrate is a potent nucleophile that can readily displace one of the chlorides. The reaction is typically performed at low temperatures to control selectivity and minimize the formation of the di-substituted product.
Experimental Protocol:
-
To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in ethanol (10 mL per gram of starting material) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Slowly add hydrazine hydrate (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexane).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with cold water (2 x 20 mL), and dried under vacuum to yield 4-chloro-6-hydrazinyl-2-(methylthio)pyrimidine as a solid. The product can be used in the next step without further purification.
Part 2: Synthesis of 5-(Methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine (Intermediate 2)
This stage involves the crucial cyclocondensation reaction to form the fused bicyclic core.
Rationale: The hydrazinylpyrimidine intermediate is reacted with a one-carbon electrophile to close the triazole ring. Triethyl orthoformate is an ideal reagent for this transformation; it serves as a source of a formyl group equivalent, which, after initial condensation with the terminal nitrogen of the hydrazine moiety, undergoes intramolecular cyclization and elimination of ethanol to yield the aromatic triazole ring.
Experimental Protocol:
-
Suspend 4-chloro-6-hydrazinyl-2-(methylthio)pyrimidine (1.0 eq) in triethyl orthoformate (15 mL per gram).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq) to the mixture.
-
Heat the mixture to reflux (approximately 145-150 °C) for 4-6 hours. The reaction progress can be monitored by observing the cessation of ethanol distillation.
-
After cooling to room temperature, remove the excess triethyl orthoformate under reduced pressure.
-
The resulting crude residue is triturated with diethyl ether, and the solid product is collected by filtration.
-
Wash the solid with diethyl ether (2 x 15 mL) and dry under vacuum to afford 5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine.
Part 3: Synthesis of 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine (Final Product)
The final step is the regioselective bromination of the electron-rich triazolopyrimidine ring system.
Rationale: The fused triazolopyrimidine ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this bromination as it is a mild and highly selective source of electrophilic bromine, minimizing over-bromination and side reactions.[1] The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The C8 position is the most electronically activated site for electrophilic attack on this specific scaffold.
Experimental Protocol:
-
Dissolve 5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine (1.0 eq) in acetonitrile (20 mL per gram) in a flask protected from light.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: gradient of 0-50% Ethyl Acetate in Hexane) to yield 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine as a solid.
Characterization and Data Summary
The final compound should be characterized to confirm its identity and purity. Key analytical data are summarized below.
| Property | Data | Reference |
| Molecular Formula | C₆H₅BrN₄S | [1][5] |
| Molecular Weight | 245.1 g/mol | [1][5] |
| CAS Number | 99451-55-5 | [6][7] |
| ¹H NMR (DMSO-d₆) | δ 2.65 (s, 3H, -SCH₃), δ 8.2–8.9 (m, 2H, Ar-H) | [1] |
| Mass Spectrometry | ESI-MS m/z 280.03 ([M+H]⁺) | [1] |
| Appearance | Solid | [7] |
Mechanism and Scientific Justification
The key transformations in this synthesis are the cyclocondensation and the electrophilic bromination.
Caption: Simplified mechanism of electrophilic bromination at the C8 position.
The regioselectivity of the bromination at the C8 position is governed by the electronic distribution within the fused ring system. The pyrimidine ring is generally electron-deficient, while the triazole ring is electron-rich. The fusion pattern and the presence of the nitrogen atoms direct the electrophilic attack to the C8 position, which is the most nucleophilic carbon on the scaffold. The use of a non-polar solvent and a mild bromine source like NBS ensures this selectivity is achieved with high fidelity.
Conclusion
The synthetic route detailed in this guide provides a robust and reproducible method for obtaining 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine. By breaking down the synthesis into three logical and high-yielding steps—nucleophilic substitution, cyclocondensation, and electrophilic bromination—this protocol offers researchers a clear and efficient path to this valuable chemical intermediate. The rationale provided for each step underscores the importance of strategic planning in chemical synthesis, enabling scientists to troubleshoot and adapt the procedure as needed for their specific research and development goals.
References
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Kalogirou, A. S., & Koutentis, P. A. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. ResearchGate. Available from: [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. Available from: [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. Available from: [Link]
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American Chemical Society. A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. The Journal of Organic Chemistry. Available from: [Link]
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Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13. Available from: [Link]
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Reactions with 2-methylthiopyrimidines synthesis of some new fused pyrimidines. Available from: [Link]
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ABBLIS Chemicals. 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine. Available from: [Link]
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Caerulum. 8-Bromo-5-(methylthio)[1][2][3]triazolo[4,3-c]pyrimidine. Available from: [Link]
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MySkinRecipes. 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine. Available from: [Link]
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The Multifaceted Mechanisms of Action of Triazolo[4,3-c]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolo[4,3-c]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action through which these derivatives exert their therapeutic effects, with a focus on their roles as kinase inhibitors, adenosine receptor antagonists, and modulators of other key cellular targets. This document is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.
Introduction: The Versatility of the Triazolo[4,3-c]pyrimidine Core
Molecules incorporating the triazolopyrimidine core have shown a wide array of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-microbial properties.[1][2] The unique electronic and structural features of this fused heterocyclic system allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile to achieve high potency and selectivity for various biological targets. This guide will dissect the primary mechanisms through which these compounds function, providing insights into their structure-activity relationships and therapeutic potential.
Kinase Inhibition: A Dominant Mechanism in Oncology
A significant number of triazolo[4,3-c]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[3][4] The primary mechanism of action for these compounds is the competitive inhibition of ATP binding to the kinase domain, thereby blocking the phosphorylation of downstream substrates and disrupting aberrant signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Certain pyrazolo-[4,3-e][3][4][5]triazolopyrimidine derivatives have demonstrated significant potential as EGFR inhibitors.[3][6] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Its overexpression or mutation is a hallmark of several cancers.
One study reported that a novel pyrazolo-[4,3-e][3][4][5]triazolopyrimidine derivative inhibited the activation of EGFR and its downstream signaling proteins, Akt and Erk1/2, in breast and cervical cancer cells.[3] Molecular docking studies suggested that this compound binds to the ATP binding site of EGFR, preventing its activation.[3]
Experimental Protocol: Western Blot Analysis of EGFR Pathway Inhibition
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCC1937 or HeLa) and allow them to adhere overnight. Treat the cells with varying concentrations of the triazolo[4,3-c]pyrimidine derivative for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total Akt, phosphorylated Akt (p-Akt), total Erk1/2, and phosphorylated Erk1/2 (p-Erk1/2).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Derivatives of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine have been identified as novel inhibitors of CDK2.[4][7] CDK2, in complex with cyclin A, is a key regulator of the cell cycle, and its inhibition is a promising strategy for cancer therapy.[4]
These compounds act as bioisosteres of the purine scaffold found in ATP, enabling them to fit into the ATP binding pocket of CDK2.[4] Specific derivatives have shown potent cytotoxic activities against various cancer cell lines, with IC50 values in the nanomolar range.[7]
c-Met Kinase Inhibition
Novel triazolo-pyridazine and triazolo-pyrimidine derivatives have been developed as inhibitors of c-Met kinase, a receptor tyrosine kinase that is often overexpressed in cancer and is involved in tumor growth, invasion, and metastasis.[8][9] These compounds have demonstrated significant cytotoxicity against cancer cell lines with high c-Met expression.[8] Molecular docking studies have shown that the triazolo-pyrimidine core can form key hydrogen bonds with amino acid residues in the hinge region of the c-Met kinase domain.[9]
General Control Nonderepressible 2 (GCN2) Kinase Inhibition
A series of GCN2 inhibitors based on a triazolo[4,5-d]pyrimidine scaffold have been synthesized and evaluated.[10] GCN2 is a kinase involved in the cellular stress response. These compounds potently inhibited GCN2 in vitro and demonstrated growth inhibition in leukemia cell lines.[10]
Signaling Pathway: EGFR Inhibition by Triazolo[4,3-c]pyrimidine Derivatives
Caption: EGFR signaling pathway and its inhibition.
Adenosine Receptor Antagonism: Modulating Purinergic Signaling
The pyrazolo-triazolo-pyrimidine scaffold has been extensively investigated for its ability to act as an antagonist at adenosine receptors, which are G-protein coupled receptors involved in a wide range of physiological processes.[11]
A2A and A3 Adenosine Receptor Antagonism
Many pyrazolo-triazolo-pyrimidine derivatives have been developed as potent and selective antagonists for the A2A and A3 adenosine receptor subtypes.[5][12] Antagonism of the A2A receptor is a therapeutic strategy for Parkinson's disease, while A3 receptor antagonists are being explored for their potential in treating inflammatory diseases and cancer.[12][13] The affinity and selectivity of these compounds can be modulated by substitutions at various positions of the heterocyclic core.[11][14]
Signaling Pathway: Adenosine Receptor Signaling
Caption: Adenosine receptor signaling pathways.
Other Mechanisms of Action
Beyond kinase inhibition and adenosine receptor antagonism, triazolo[4,3-c]pyrimidine derivatives have demonstrated efficacy through other novel mechanisms.
Inhibition of Hepatitis B Virus (HBV) Surface Antigen (HBsAg) Secretion
Certain triazolo-pyrimidine derivatives have been identified as inhibitors of HBsAg secretion.[15][16] High levels of HBsAg in chronically infected individuals are associated with immune suppression.[15] These compounds offer a potential new therapeutic strategy for chronic hepatitis B infection.[15][16]
Multi-Target Inhibition in Cancer
Some 1,2,4-triazolo[4,3-a]pyrimidinone acyclo C-nucleosides have been designed as multi-target agents, simultaneously inhibiting VEGFR-2, MMP-2, and CA II.[17] This multi-pronged approach can be more effective in overcoming the complexity and redundancy of cancer signaling pathways.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
A series of[3][5][8]triazolo[4,5-d]pyrimidine derivatives have been developed as potent inhibitors of LSD1, an enzyme involved in histone modification and gene regulation.[18] Aberrant LSD1 activity is implicated in the progression of various cancers, and its inhibition can suppress cancer cell proliferation and migration.[18]
Summary of Biological Activities and Potencies
| Derivative Class | Target(s) | Potency (IC50/EC50) | Disease Area | Reference |
| Pyrazolo-[4,3-e][3][4][5]triazolopyrimidine | EGFR | 7-11 µM (in cells) | Cancer | [3][6] |
| Pyrazolo[3,4-d]pyrimidine / Pyrazolo[4,3-e][3][4][5]triazolo[1,5-c]pyrimidine | CDK2/cyclin A2 | 0.057 - 0.119 µM | Cancer | [4][7] |
| Triazolo-pyridazine/-pyrimidine | c-Met | 0.09 - 0.21 µM | Cancer | [8][9] |
| Triazolo[4,5-d]pyrimidine | GCN2 | 18.6 - 46.4 nM | Cancer | [10] |
| Pyrazolo-triazolo-pyrimidine | A3 Adenosine Receptor | 0.47 nM (Ki) | Inflammation, Cancer | [13] |
| Triazolo-pyrimidine | HBsAg Secretion | 1.4 µM (EC50) | Hepatitis B | [15] |
| 1,2,4-Triazolo[4,3-a]pyrimidinone | VEGFR-2, MMP-2, CA II | 5.89 nM (VEGFR-2) | Cancer | [17] |
| [3][5][8]Triazolo[4,5-d]pyrimidine | LSD1 | 0.564 µM | Cancer | [18] |
Conclusion and Future Directions
The triazolo[4,3-c]pyrimidine scaffold represents a highly versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. The ability of these compounds to potently and selectively inhibit key cellular targets such as protein kinases and adenosine receptors underscores their significant potential in oncology, inflammatory diseases, and infectious diseases. Future research efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to advance the most promising candidates into clinical development. Furthermore, the exploration of novel targets and mechanisms of action for this privileged scaffold will undoubtedly continue to yield exciting new therapeutic opportunities.
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A Technical Guide to the Synthesis and Biological Applications of Triazolopyrimidines
Introduction: The Versatile Scaffold of Triazolopyrimidines
The triazolopyrimidine nucleus, a fused heterocyclic system comprising a triazole and a pyrimidine ring, stands as a privileged scaffold in the landscape of medicinal chemistry. The existence of eight possible isomers, with the[1][2][3]triazolo[1,5-a]pyrimidine being the most stable and extensively studied, provides a rich tapestry for chemical exploration.[2][4][5][6] This structural diversity, coupled with the electronic properties of the nitrogen-rich core, has endowed triazolopyrimidine derivatives with a remarkable spectrum of biological activities. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and antiparasitic agents.[1][7] This in-depth guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of synthetic triazolopyrimidines, tailored for researchers, scientists, and professionals in drug development.
Part 1: Core Synthetic Strategies for Triazolopyrimidine Scaffolds
The construction of the triazolopyrimidine framework can be broadly categorized into two primary strategies: the annulation of a triazole ring onto a pre-existing pyrimidine and the annulation of a pyrimidine ring onto a triazole precursor. A third, less common approach involves the rearrangement of related heterocyclic systems.[2][5][6][8]
Annulation of a Triazole Ring to a Pyrimidine Moiety
This is a widely employed and versatile method for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines. The general approach involves the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. The choice of the 1,3-dicarbonyl component allows for the introduction of diverse substituents at positions 5 and 7 of the resulting triazolopyrimidine ring, which is crucial for modulating biological activity.
Experimental Protocol: Synthesis of 5-Phenyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol [9]
-
Reaction Setup: In a 250 mL round-bottom flask maintained under a nitrogen atmosphere, dissolve ethyl 3-oxo-3-phenylpropanoate (10.0 g, 52.1 mmol) in glacial acetic acid (50 mL).
-
Addition of Reagent: To this solution, add 1H-1,2,4-triazol-5-amine (0.4 g, 62.5 mmol).
-
Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature for 14 hours.
-
Work-up: After the reaction is complete, evaporate the solvent to dryness. Use toluene as an azeotropic solvent to remove residual acetic acid.
-
Purification: Triturate the resulting solid with diethyl ether and dry under high vacuum to afford the desired product as a white solid (10.5 g, 95% yield). The product can be used in the next step without further purification.
Caption: General workflow for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines.
Annulation of a Pyrimidine Ring to a Triazole Moiety
An alternative and equally effective strategy involves the construction of the pyrimidine ring onto a pre-functionalized triazole. This method often utilizes triazole derivatives bearing reactive functional groups that can undergo cyclization with appropriate C3 synthons.
Part 2: Anticancer Activity: Targeting Cellular Proliferation and Survival
Triazolopyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy through various mechanisms of action. This section will focus on two of the most well-documented mechanisms: the inhibition of tubulin polymerization and the targeting of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
A Unique Mechanism of Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them an attractive target for anticancer drugs. While many agents that interact with tubulin either inhibit its polymerization or depolymerize existing microtubules, a specific class of[1][2][3]triazolo[1,5-a]pyrimidines exhibits a unique mechanism. These compounds promote the polymerization of tubulin, yet they do not bind to the paclitaxel binding site. Instead, they have been shown to inhibit the binding of vinca alkaloids to tubulin.[1][2] This distinct mode of action suggests that these triazolopyrimidines stabilize microtubules through a novel mechanism, potentially by promoting longitudinal tubulin contacts.[1][2]
Structure-Activity Relationship (SAR) Insights:
-
Position 5: A (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group is crucial for high potency.[1]
-
Phenyl Ring at Position 6: The presence of two fluoro atoms at the ortho positions of the phenyl ring is optimal for activity.[1]
-
Para-substitution on the Phenyl Ring: An oxygen linkage followed by a three-methylene unit and a terminal alkylamino or hydroxyl group at the para position enhances activity.[1][2]
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HCC1937 | < 50 | [4] |
| Compound 1 | HeLa | < 50 | [4] |
| RDg | A549 | 15.70 | [3] |
| Compound 16 | MDA-MB-468 | 0.034 (EGFR IC50) | [10] |
Table 1: In vitro anticancer activity of selected triazolopyrimidine derivatives.
Caption: Mechanism of microtubule stabilization by triazolopyrimidines.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[10] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several pyrazolo[1][2][3]triazolopyrimidine derivatives have been identified as potent inhibitors of EGFR.[4] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding site of the EGFR kinase domain and thereby blocking its activation. Inhibition of EGFR leads to the suppression of downstream signaling cascades, including the PI3K/AKT and RAS/MEK/ERK pathways, ultimately resulting in cell cycle arrest and apoptosis.[4]
Experimental Protocol: MTT Assay for Anticancer Activity [4]
-
Cell Seeding: Plate cancer cells (e.g., HCC1937, HeLa) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the triazolopyrimidine compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Dual inhibition of DNA gyrase and DHFR by triazolopyrimidines.
Anti-inflammatory Action through COX Inhibition
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Prostaglandins, particularly prostaglandin E2 (PGE2), are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes. [11]Several sulfanylpyrimidines and triazolopyrimidines have been identified as potent inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. [12]By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can exert anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Conclusion and Future Directions
Synthetic triazolopyrimidines represent a highly versatile and pharmacologically significant class of heterocyclic compounds. The diverse synthetic methodologies available for their preparation, coupled with their wide array of biological activities, underscore their importance in modern drug discovery. The unique mechanisms of action, such as the unconventional mode of tubulin stabilization and the dual inhibition of bacterial enzymes, highlight the potential for developing novel therapeutics with improved efficacy and reduced resistance. Future research in this area should continue to focus on the elucidation of structure-activity relationships, the optimization of pharmacokinetic and pharmacodynamic properties, and the exploration of new therapeutic applications for this remarkable scaffold. The continued investigation of triazolopyrimidines holds great promise for the development of next-generation therapies for a multitude of human diseases.
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potential therapeutic targets for triazolopyrimidine compounds
<An In-depth Technical Guide to Potential Therapeutic Targets for Triazolopyrimidine Compounds
Foreword: The Versatility of the Triazolopyrimidine Scaffold
The triazolopyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to the native purine ring system.[1][2] This mimicry allows triazolopyrimidine derivatives to interact with a wide array of biological targets, often by competing with endogenous purine-containing ligands like adenosine triphosphate (ATP).[1] This inherent versatility has led to the exploration of triazolopyrimidine-based compounds across a multitude of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[1][3][4][5] This guide will provide an in-depth analysis of key therapeutic targets for this promising class of compounds, detailing the rationale for their selection and the experimental workflows required for their validation.
Protein Kinases: A Prominent Target Class
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7] The ATP-binding site of kinases is a well-defined pocket that is highly amenable to inhibition by small molecules, making it an attractive target for drug discovery.[8] Triazolopyrimidine derivatives have been extensively investigated as kinase inhibitors due to their ability to act as ATP mimetics.[9]
Rationale for Targeting Kinases
The rationale for targeting a specific kinase is rooted in its validated role in disease pathology. For instance, the epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation.[9] Inhibition of EGFR's kinase activity is a clinically validated strategy for treating these cancers.[9] Similarly, cyclin-dependent kinases (CDKs) are crucial for cell cycle progression, and their inhibition can induce cell cycle arrest and apoptosis in cancer cells.[1]
Experimental Workflow for Validating Kinase Inhibition
A multi-step, hierarchical approach is essential to confidently identify and characterize triazolopyrimidine-based kinase inhibitors. This process begins with broad, high-throughput screening and progresses to more detailed cellular and biophysical analyses.
1.2.1. Primary Screening: Biochemical Assays
The initial step involves screening a library of triazolopyrimidine compounds against the kinase of interest using a biochemical assay.[10] These assays directly measure the catalytic activity of the purified enzyme.
Key Methodologies:
-
Radiometric Assays: Considered the gold standard for reliability, these assays measure the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.[6]
-
Fluorescence-Based Assays: These methods, such as Time-Resolved Förster Resonance Energy Transfer (TR-FRET), offer a non-radioactive alternative with high sensitivity and are well-suited for high-throughput screening.[6][11]
-
Luminescence-Based Assays: Assays like ADP-Glo® measure the amount of ADP produced during the kinase reaction, providing a quantitative measure of enzyme activity.[6][12]
Protocol: TR-FRET Based Kinase Activity Assay
-
Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate, and ATP at appropriate concentrations.
-
Compound Dispensing: Dispense the triazolopyrimidine compounds from a concentration gradient into a 384-well assay plate.
-
Kinase Reaction: Add the kinase and substrate to the wells and incubate to allow for compound binding. Initiate the kinase reaction by adding ATP.
-
Detection: After a defined incubation period, add a detection reagent containing a labeled antibody that specifically recognizes the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader and calculate the ratio of acceptor to donor fluorescence to determine the extent of substrate phosphorylation.
1.2.2. Secondary Validation: Biophysical Assays
Hits identified in the primary screen should be validated using biophysical methods to confirm direct binding to the target kinase and to determine binding affinity and kinetics.
Key Methodologies:
-
Surface Plasmon Resonance (SPR): This label-free technique measures the change in refractive index upon binding of an analyte (the triazolopyrimidine compound) to a ligand (the kinase) immobilized on a sensor chip.[13][14][15] SPR provides real-time data on association and dissociation rates, allowing for the determination of the binding affinity (KD).[14]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding, providing a complete thermodynamic profile of the interaction.
1.2.3. Tertiary Validation: Cell-Based Assays
The most promising compounds from biochemical and biophysical assays must be evaluated in a cellular context to assess their efficacy and to confirm their mechanism of action.[8][16]
Key Methodologies:
-
Cellular Phosphorylation Assays: These assays, often performed using Western blotting or ELISA, measure the phosphorylation status of the kinase's downstream substrates within the cell. A reduction in substrate phosphorylation upon treatment with the triazolopyrimidine compound provides evidence of target engagement and inhibition.[8]
-
Cell Proliferation and Viability Assays: Assays such as MTT or CellTiter-Glo® are used to determine the effect of the compound on cancer cell growth and survival.[7][17]
-
Target Engagement Assays: Techniques like the NanoBRET™ assay can be used to quantify the binding of the compound to the target kinase within living cells.[8]
Protocol: Western Blot for Downstream Substrate Phosphorylation
-
Cell Culture and Treatment: Plate cancer cells and treat with varying concentrations of the triazolopyrimidine inhibitor for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream substrate.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate.
Visualization of the Kinase Inhibitor Validation Workflow
Caption: Inhibition of PDE by a triazolopyrimidine compound leads to increased cAMP levels and downstream signaling.
Adenosine Receptors: Neuromodulatory Targets
Adenosine receptors are a class of G-protein coupled receptors (GPCRs) that are activated by the endogenous nucleoside adenosine. [18]There are four subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. [18][19]These receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including neurotransmission, inflammation, and cardiovascular function. Triazolopyrimidine derivatives have been developed as potent and selective antagonists for various adenosine receptor subtypes. [18][19]
Rationale for Targeting Adenosine Receptors
The therapeutic rationale for targeting adenosine receptors depends on the specific subtype and the desired physiological effect. For example, A₂ₐ receptor antagonists have shown promise in the treatment of Parkinson's disease by modulating dopamine signaling in the brain. A₁ receptor antagonists have potential applications in cardiovascular diseases due to their effects on heart rate and contractility. [20]
Experimental Workflow for Validating Adenosine Receptor Antagonism
The validation of adenosine receptor antagonists requires a combination of binding and functional assays.
3.2.1. Radioligand Binding Assays
These assays are used to determine the affinity of the triazolopyrimidine compound for the target receptor. A radiolabeled ligand with known high affinity for the receptor is incubated with a membrane preparation expressing the receptor in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the inhibition constant (Ki) is calculated.
3.2.2. Functional Assays
Functional assays are necessary to determine whether the compound acts as an antagonist (blocks the receptor) or an agonist (activates the receptor).
Key Methodologies:
-
cAMP Assays: A₂ₐ and A₂ₑ receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase intracellular cAMP levels. A₁ and A₃ receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. Functional assays can measure the ability of a triazolopyrimidine compound to block the agonist-induced changes in cAMP levels.
-
Calcium Mobilization Assays: Some adenosine receptor subtypes are coupled to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium. Fluorescent calcium indicators can be used to measure the ability of an antagonist to block this response.
Other Noteworthy Targets
The versatility of the triazolopyrimidine scaffold has led to its investigation against a range of other therapeutic targets.
-
Tyrosyl-DNA Phosphodiesterase 2 (TDP2): TDP2 is an enzyme involved in DNA repair, and its inhibition may sensitize cancer cells to certain chemotherapeutic agents. [21][22]Triazolopyrimidine and the bioisosteric triazolopyridine scaffolds have been identified as inhibitors of TDP2. [21]* Microtubules: Some triazolopyrimidine derivatives have been shown to act as microtubule-stabilizing agents, similar to the action of taxane-based anticancer drugs. [23]These compounds bind to the vinca inhibitor site of tubulin. [23]* Dihydroorotate Dehydrogenase (DHODH): This enzyme is involved in pyrimidine biosynthesis and is a validated target for the treatment of malaria. [1]Triazolopyrimidine-based inhibitors of DHODH have shown antimalarial activity. [1]
Summary of Quantitative Data
| Compound Class | Target | Representative Compound | Potency (IC₅₀/Kᵢ) | Reference |
| Pyrazolo-triazolo-pyrimidine | A₂ₐ Adenosine Receptor | 8FB-PTP | Kᵢ = 0.074 nM | [24] |
| Pyrazolo-triazolo-pyrimidine | A₁/A₂ₐ Adenosine Receptor | Compound 1a | Kᵢ = 24.2 nM (A₁) / 5.58 nM (A₂ₐ) | [20] |
| T[13][14][25]riazolo[1,5-a]pyrimidine | PDE2A | Lead Compound 46 | IC₅₀ = 1.3 nM | [26] |
| Triazolo[4,5-d]pyrimidine | GCN2 Kinase | Compound 1 | IC₅₀ = 18.6 nM | [27] |
| 5-phenyl triazolopyrimidine | TDP2 | Compound 7a | IC₅₀ < 50 µM | [21] |
Conclusion and Future Perspectives
The triazolopyrimidine scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of a diverse range of therapeutic targets. The continued exploration of this chemical space, guided by the robust experimental workflows outlined in this guide, holds significant promise for the development of novel therapeutics for a wide spectrum of human diseases. Future efforts will likely focus on leveraging advanced computational methods, such as free-energy perturbation calculations, to guide the design of next-generation triazolopyrimidine-based drugs with improved potency, selectivity, and pharmacokinetic properties. [18]
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A Senior Application Scientist's Guide to the Discovery and Development of Novel Triazolopyrimidine Inhibitors
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. The triazolopyrimidine core is a quintessential example of such a "privileged scaffold".[1] This heterocyclic system, composed of fused triazole and pyrimidine rings, bears a structural resemblance to endogenous purines, allowing it to effectively mimic adenosine triphosphate (ATP) and interact with the active sites of numerous enzymes, particularly kinases.[2][3]
First described in the early 20th century, the triazolopyrimidine scaffold has since been identified as the backbone of compounds with an astonishingly broad spectrum of biological activities. These include anticancer, antimicrobial, antiviral, anti-inflammatory, and even anti-Alzheimer's properties.[4] This versatility is not accidental; it stems from the scaffold's unique electronic properties and its three-dimensional shape, which provides an ideal platform for introducing diverse chemical substituents to fine-tune potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive technical overview of the modern drug discovery and development process for novel triazolopyrimidine inhibitors. We will journey from the fundamental chemistry of the scaffold, through target identification and validation, the iterative cycle of lead optimization, and finally to the critical preclinical studies that determine a compound's potential as a future therapeutic. This is not merely a list of procedures, but an exploration of the scientific rationale and causality that drives the multi-year, multi-disciplinary effort to bring a new medicine from the laboratory to the clinic.
Part 1: The Triazolopyrimidine Core - Synthesis and Properties
Structural Characteristics and Isomerism
The term "triazolopyrimidine" can refer to several positional isomers, with the[5][6][7]triazolo[1,5-a]pyrimidine being the most stable and extensively studied isomer in medicinal chemistry.[4][8] Its success lies in its function as a bioisostere of the purine ring system, a fundamental component of DNA, RNA, and ATP.[2] This mimicry allows it to competitively bind to the ATP-binding pockets of a vast array of enzymes, making it a powerful starting point for inhibitor design.
Foundational Synthetic Strategies
The construction of the triazolopyrimidine core is a well-established field in organic chemistry. The most common and robust method involves the cyclocondensation of a 3-amino-1,2,4-triazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[2][8] This approach offers a high degree of flexibility, allowing for the introduction of various substituents on both the triazole and pyrimidine rings, which is essential for subsequent structure-activity relationship (SAR) studies.
Exemplary Synthetic Protocol: Synthesis of a 5,7-disubstituted[5][6][7]triazolo[1,5-a]pyrimidine
-
Reaction Setup: To a solution of 3-amino-1,2,4-triazole (1.0 equivalent) in glacial acetic acid, add the desired 1,3-diketone (e.g., dibenzoylmethane, 1.1 equivalents).
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 120°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. Pour the mixture into ice-cold water, which will precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then a cold, non-polar solvent like hexane to remove non-polar impurities.
-
Final Product: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 5,7-disubstituted[5][6][7]triazolo[1,5-a]pyrimidine. Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Part 2: Target Identification and Validation - Finding the "Lock" for the Key
The journey of a drug begins with identifying a biological target—typically a protein—whose modulation can lead to a therapeutic effect. For triazolopyrimidine inhibitors, the vast human "kinome" (the set of all protein kinases) is the most fertile hunting ground.
The Kinase Family: Master Regulators of Cellular Life
Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acids on other proteins. This process, known as phosphorylation, acts as a molecular switch that controls virtually all cellular processes, including growth, proliferation, differentiation, and apoptosis (programmed cell death). In many diseases, particularly cancer, kinases become dysregulated, leading to uncontrolled cell growth.[3] The structural similarity of the triazolopyrimidine scaffold to ATP makes it an ideal starting point for designing competitive kinase inhibitors.[3][9]
Key Kinase Targets for Triazolopyrimidine Inhibitors:
-
Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase whose hyperactivity drives the growth of numerous cancers. Triazolopyrimidine inhibitors can block the EGFR signaling pathway, leading to decreased proliferation and induction of apoptosis.[9][10]
-
Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases central to the PI3K/AKT/mTOR pathway, a critical signaling cascade for cell growth and survival. Isoform-selective inhibitors, such as those targeting PI3Kδ in immune cells, are of high interest for treating inflammatory diseases and certain blood cancers.[11]
-
Aurora Kinases (A, B, C): Serine/threonine kinases that are essential for proper cell division (mitosis). Their overexpression in tumors makes them attractive targets for cancer therapy, and several triazolopyrimidine-based inhibitors have been developed to induce mitotic arrest and cell death.[12][13][14]
Caption: EGFR signaling pathway and the point of intervention for a triazolopyrimidine inhibitor.
Beyond Kinases: Expanding the Target Space
The versatility of the triazolopyrimidine scaffold extends to non-kinase targets, showcasing its broad utility.
-
Werner Syndrome RecQ Helicase (WRN): A DNA helicase identified as a synthetic lethal target in microsatellite instable (MSI) tumors. The first WRN inhibitor to enter clinical trials, HRO761, is based on a triazolopyrimidine scaffold.[15]
-
Lysine-Specific Demethylase 1 (LSD1): An epigenetic modifier involved in gene regulation. Triazolopyrimidine derivatives have been developed as reversible inhibitors of LSD1 for cancer therapy.[16][17]
-
Microtubules: Rather than acting as enzyme inhibitors, some triazolopyrimidine derivatives function as microtubule-stabilizing agents, disrupting cell division in a manner similar to taxane-based cancer drugs.[18][19]
Part 3: The Discovery Engine - Iterative Design from Hit to Lead
Once a target is validated, the search for an effective inhibitor begins. This is a cyclical process of design, synthesis, testing, and analysis aimed at transforming a weakly active "hit" compound into a potent and drug-like "lead" candidate.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Hit Identification Strategies
-
High-Throughput Screening (HTS): An automated process where large libraries (often millions) of diverse chemical compounds are tested against the biological target to identify initial hits with modest activity.
-
Structure-Based Drug Design (SBDD): When a high-resolution 3D structure of the target protein is available (from X-ray crystallography or cryo-EM), chemists can rationally design molecules that are predicted to fit snugly into the active site.[7]
The Core of Medicinal Chemistry: Structure-Activity Relationship (SAR)
SAR is the process of understanding how specific changes to a molecule's structure affect its biological activity. Chemists systematically modify different parts of the triazolopyrimidine scaffold and measure the impact on potency.
Causality in Action: An SAR Case Study on WRN Helicase Inhibitors
Recent work on triazolopyrimidine-based WRN inhibitors provides an excellent example of SAR in practice.[15] Researchers synthesized a series of derivatives to explore how different chemical groups at various positions on the scaffold influence inhibitory activity.
| Compound | R1 Group (Position X) | R2 Group (Position Y) | WRN Helicase IC50 (nM) | Rationale for Change |
| Parent | -H | -Phenyl | 150.5 | Starting point for optimization. |
| S12 | -Methyl | -Phenyl | 85.2 | Adding a small alkyl group to probe for hydrophobic pockets. |
| S28 | -H | -4-Fluorophenyl | 45.7 | Introducing an electron-withdrawing group to alter electronics and potentially form halogen bonds. |
| S35 (Lead) | -Methyl | -4-Fluorophenyl | 16.1 | Combining the beneficial modifications from S12 and S28 leads to a synergistic improvement in potency. |
This table is a representative example synthesized from published SAR data to illustrate the concept.
This systematic approach allows scientists to build a detailed map of the target's binding site. The addition of a methyl group (S12) likely interacts favorably with a small hydrophobic pocket, while the fluorine atom (S28) may engage in a specific hydrogen bond or halogen bond with a protein residue. Combining these features in compound S35 results in a significantly more potent inhibitor, demonstrating the power of iterative optimization.[15]
Part 4: Preclinical Validation - Building a Case for Clinical Success
A potent inhibitor is not yet a drug. A lead candidate must undergo rigorous testing to evaluate its efficacy, safety, and drug-like properties in a preclinical setting.
Caption: The drug discovery and development workflow from target to preclinical candidate.
Biochemical and Cellular Assays
The first step is to confirm the inhibitor's activity, first in a purified system and then in a relevant cellular context.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ATP consumed by a kinase, which is inversely proportional to the inhibitor's potency.
-
Reaction Preparation: In a 384-well plate, combine the purified kinase, the kinase's substrate peptide, and varying concentrations of the triazolopyrimidine inhibitor in a buffered solution.
-
Initiation: Add a known concentration of ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP back into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal.
-
Data Acquisition: Measure the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol: Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the triazolopyrimidine inhibitor for a period of 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against inhibitor concentration to determine the GI50 or IC50 value.[15]
Pharmacokinetics (ADME)
For an oral drug to be effective, it must be absorbed into the bloodstream, distributed to the target tissue, not be metabolized too quickly, and then be excreted from the body. This is known as ADME (Absorption, Distribution, Metabolism, Excretion). Poor pharmacokinetic properties are a major cause of clinical trial failures.
Key Pharmacokinetic Parameters for an Oral Candidate
| Parameter | Description | Favorable Profile |
| Oral Bioavailability (F%) | The fraction of the administered dose that reaches systemic circulation. | > 30% |
| Cmax | The maximum concentration of the drug in the plasma. | Dose-dependent |
| Tmax | The time taken to reach Cmax. | 1-4 hours |
| AUC | Area Under the Curve; a measure of total drug exposure over time. | High and dose-proportional |
| Half-life (t½) | The time required for the drug concentration to decrease by half. | 8-12 hours (for once or twice daily dosing) |
Data derived from a study on oral WRN inhibitors.[15]
In Vivo Efficacy Models
The ultimate preclinical test is to determine if the compound works in a living organism. For cancer, this is typically done using a xenograft mouse model.
Protocol: Tumor Xenograft Efficacy Study
-
Model Creation: Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., SW48 colon cancer cells).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into groups and treated with the triazolopyrimidine inhibitor (e.g., via oral gavage) or a vehicle control, typically once daily.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. The tumors are then excised and weighed.
-
Analysis: The tumor growth inhibition (TGI) is calculated to quantify the drug's anti-tumor activity. Significant TGI without excessive body weight loss indicates a promising therapeutic window.[15]
Conclusion and Future Horizons
The triazolopyrimidine scaffold has firmly established itself as a cornerstone of modern drug discovery. Its inherent drug-like properties and synthetic tractability provide a robust platform for developing highly potent and selective inhibitors against a wide array of therapeutic targets. From kinase inhibitors that form the bedrock of targeted cancer therapy to novel agents modulating epigenetic pathways and DNA repair mechanisms, the impact of this scaffold is undeniable.
The future for triazolopyrimidine inhibitors is bright. As our understanding of disease biology deepens, this versatile core will undoubtedly be applied to novel and challenging targets. The pursuit of greater selectivity to minimize off-target effects and toxicity will continue to drive chemical innovation. Furthermore, the application of these compounds is expanding beyond oncology into neurodegenerative diseases, infectious diseases, and inflammatory conditions. The journey from a simple heterocyclic ring to a life-saving medicine is long and complex, but the triazolopyrimidine scaffold has proven, time and again, to be an exceptional starting point for that journey.
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Methodological & Application
Application Notes and Protocol for the Suzuki Coupling of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Triazolo[4,3-c]pyrimidine Scaffold
The[1][2]triazolo[4,3-c]pyrimidine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its significant therapeutic potential.[3][4] Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, kinase inhibitory, and anticancer properties.[3] The ability to functionalize this core, particularly at the 8-position, through robust and versatile synthetic methods is therefore of paramount importance for the generation of novel molecular entities in drug discovery programs.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2][5] This palladium-catalyzed carbon-carbon bond formation is an ideal strategy for the late-stage functionalization of complex heterocyclic systems. This guide provides a comprehensive, experience-driven protocol for the Suzuki coupling of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine with a variety of (hetero)arylboronic acids.
Mechanism of the Suzuki-Miyaura Coupling
A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[1][2][5][6]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine, forming a Pd(II) complex.[1][2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][7][8][9][10]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine
This protocol is a robust starting point for the Suzuki coupling of the title compound. Optimization may be required for particularly challenging coupling partners.
Materials and Reagents
-
8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine (1.0 eq)
-
(Hetero)arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system) (0.02 - 0.10 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Equipment
-
Microwave reactor or oil bath with a temperature controller
-
Schlenk flask or microwave vial with a magnetic stir bar
-
Syringes and needles for transfer of degassed solvents
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Column chromatography system for purification
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine, the (hetero)arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous organic solvent followed by the degassed water via syringe. A common solvent ratio is 4:1 or 5:1 organic solvent to water.[11]
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) using either an oil bath or a microwave reactor. Stir vigorously for the specified time (typically 2-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the desired 8-substituted-5-(methylthio)-triazolo[4,3-c]pyrimidine.
Caption: A generalized workflow for the Suzuki coupling experiment.
Key Considerations and Field-Proven Insights
-
Choice of Catalyst: For heteroaromatic substrates, particularly electron-deficient ones, phosphine ligands with high steric bulk and electron-donating properties are often beneficial.[1] Catalysts like Pd(PPh₃)₄ are a good starting point, while more advanced systems like those based on Buchwald or Fu's ligands (e.g., XPhos) can be effective for challenging couplings.[12][13] Palladacycle pre-catalysts also show high activity.[14]
-
The Role of the Base: The base is crucial for the transmetalation step.[1][9] Inorganic bases are most common.[9] Weaker bases like K₂CO₃ are often sufficient, but stronger bases like Cs₂CO₃ or K₃PO₄ may be required for less reactive boronic acids. The choice of base can significantly impact the reaction rate and yield.
-
Solvent Systems: A mixture of an organic solvent and water is typical for Suzuki couplings.[1][6] Dioxane, THF, and toluene are frequently used.[6][15] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Potential Side Reactions: Protodeborylation (loss of the boronic acid group) can be a competing side reaction, especially with heteroarylboronic acids under aqueous conditions.[6] Minimizing reaction time and temperature can help mitigate this. Debromination of the starting material can also occur, particularly with highly active catalyst systems.[12][16]
Data Presentation: Illustrative Reaction Conditions
The following table provides a starting point for optimizing the Suzuki coupling of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine with various boronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3%) | Cs₂CO₃ | Toluene/H₂O (5:1) | 110 | 8 |
| 3 | 3-Pyridylboronic acid | XPhos Pd G2 (2%) | K₃PO₄ | 2-MeTHF/H₂O (10:1) | 90 | 18 |
| 4 | 2-Thienylboronic acid | Pd(OAc)₂/SPhos (2%) | K₂CO₃ | DMF/H₂O (4:1) | 120 | 6 |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of the 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine core. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse library of novel compounds for evaluation in drug discovery and development programs. The protocol and insights provided herein serve as a comprehensive guide to achieving successful and reproducible outcomes.
References
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Suzuki Reaction - Wikipedia. Wikipedia. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. PubMed. [Link]
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Suzuki Coupling: Mechanism & Examples | NROChemistry. NROChemistry. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. ACS Publications. [Link]
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Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar. Semantic Scholar. [Link]
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Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. [Link]
-
What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. [Link]
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Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. ACS Publications. [Link]
-
Effect of solvent on the Suzuki reaction a . | Download Table - ResearchGate. ResearchGate. [Link]
-
One-Pot Sequential Approach for the Construction of Highly Functionalized Triazolo[4,3-c]pyrimidine - Ingenta Connect. Ingenta Connect. [Link]
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Green Solvent Selection for Suzuki–Miyaura Coupling of Amides | ACS Sustainable Chemistry & Engineering - ACS Publications. ACS Publications. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate. ResearchGate. [Link]
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Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a - ResearchGate. ResearchGate. [Link]
-
Suzuki–Miyaura coupling reaction of brominated... - ResearchGate. ResearchGate. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central. PubMed Central. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. RSC Publishing. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one - ResearchGate. ResearchGate. [Link]
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Synthesis of substituted‐[1][2]‐triazolo[4,3‐c]pyrimidine‐8‐carboxamides. - ResearchGate. ResearchGate. [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC. PubMed Central. [Link]
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. MDPI. [Link]
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(PDF) Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - ResearchGate. ResearchGate. [Link]
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Application Notes and Protocols for Cell-Based Assays of Triazolopyrimidine Derivatives
Introduction: The Therapeutic Promise of Triazolopyrimidine Derivatives
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to endogenous purines. This characteristic allows molecules containing this core to interact with a wide array of biological targets, demonstrating a broad spectrum of pharmacological activities.[1][2] Notably, these derivatives have emerged as significant candidates in oncology, with demonstrated anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2][3][4] Many triazolopyrimidine compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust cell-based assays to evaluate the efficacy and mechanism of action of novel triazolopyrimidine derivatives. The protocols detailed herein are designed to be self-validating systems, ensuring scientific integrity and reproducibility.
I. Foundational Assay: Determining Cellular Viability and Cytotoxicity
A primary step in characterizing any potential therapeutic agent is to assess its impact on cell viability and proliferation.[7] The MTT assay is a widely used colorimetric method for this purpose, relying on the metabolic activity of viable cells.[8][9]
Rationale and Scientific Principles
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[8][10]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Assay
Materials:
-
Triazolopyrimidine derivatives
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]
-
96-well clear cell culture plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazolopyrimidine derivatives in complete medium. A typical concentration range is 0.01 to 100 µM.[6]
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[9]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
-
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation | 48 - 72 hours |
| MTT Incubation | 2 - 4 hours |
| Wavelength | 570 nm |
II. Mechanistic Insight: Apoptosis Induction Assays
To understand if the observed cytotoxicity is due to programmed cell death, apoptosis assays are essential.[14] Common methods include Annexin V staining for early apoptosis and Caspase-Glo® 3/7 for executioner caspase activity.[14]
Rationale and Scientific Principles
Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells via flow cytometry.[15] Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).[15]
Caspase-Glo® 3/7 Assay: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7.[5] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[5]
Experimental Workflow: Apoptosis Assays
Caption: Workflow for Apoptosis Detection Assays.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and binding buffer)
-
Treated and control cells
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the triazolopyrimidine derivatives for a predetermined time.
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[3]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the cells by flow cytometry within one hour.[3]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)[5]
-
Treated and control cells in a white-walled 96-well plate
-
Luminometer
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Equilibrate the 96-well plate containing the cells and the reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate reader.
III. Target Engagement: Kinase Inhibition Assays
Many triazolopyrimidine derivatives function as kinase inhibitors.[5] A cell-based kinase assay is crucial to confirm target engagement and functional inhibition of a specific kinase in a cellular context.
Rationale and Scientific Principles
Cellular phosphorylation assays are designed to quantify the activity of a specific kinase by measuring the phosphorylation of its downstream substrate. These assays typically use phospho-specific antibodies to detect the phosphorylated form of the substrate. A decrease in substrate phosphorylation upon treatment with a triazolopyrimidine derivative indicates inhibition of the target kinase.
Key Kinase Targets for Triazolopyrimidine Derivatives
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers.
-
c-Met: A receptor tyrosine kinase implicated in cell proliferation, migration, and invasion.[10]
-
STAT3: A transcription factor that is often constitutively activated in cancer and plays a role in cell survival and proliferation.[15]
Signaling Pathway: EGFR Inhibition
Caption: EGFR Signaling Pathway and Inhibition by Triazolopyrimidine Derivatives.
Detailed Protocol: Cellular Phosphorylation Assay (Western Blotting)
Materials:
-
Cancer cell lines with known kinase activity (e.g., HCC1937 for high EGFR expression)
-
Triazolopyrimidine derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with various concentrations of the triazolopyrimidine derivative for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-kinase) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the levels of phosphorylated protein in treated versus untreated cells to determine the extent of kinase inhibition.
-
| Parameter | Recommendation |
| Cell Line Selection | Based on target kinase expression (e.g., HCC1937 for EGFR) |
| Treatment Duration | 2 - 24 hours |
| Protein Loading | 20 - 30 µg per lane |
| Antibody Dilution | As per manufacturer's recommendation |
IV. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial characterization of triazolopyrimidine derivatives. By systematically evaluating their effects on cell viability, apoptosis, and specific kinase activities, researchers can gain valuable insights into their therapeutic potential. Further investigations may include more advanced cell-based assays such as cell cycle analysis, migration and invasion assays, and in vivo studies using xenograft models to validate the in vitro findings.
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Aliwaini, S., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][5][11]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4065. Available at: [Link]
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Umar, B., et al. (2025). Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. Journal of Chemical Technology. Available at: [Link]
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Zhang, N., et al. (2007). Synthesis and SAR of[3][5][11]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(1), 219-222. Available at: [Link]
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El-Sayed, N. A., et al. (2021). Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(2), 154-165. Available at: [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2020). Triazolopyrimidinium salts: discovery of a new class of agents for cancer therapy. Future Medicinal Chemistry, 12(5), 387-402. Available at: [Link]
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Li, Y., et al. (2024). Discovery of Novel[3][5][11]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]
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Wang, Y., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules, 25(18), 4248. Available at: [Link]
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Abdel-Gawad, H., et al. (2016). Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Journal of Medicinal Chemistry, 59(13), 6338-6353. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(11), 3169. Available at: [Link]
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Aliwaini, S., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][5][11]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]
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Cytion. High-Throughput Screening of Kinase Inhibitors in MDA-MB Models. Available at: [Link]
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ResearchGate. What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Available at: [Link]
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DeNovix. Apoptosis Assay Protocol | Technical Note 244. Available at: [Link]
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Abdelkhalek, A. S., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. Available at: [Link]
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Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Available at: [Link]
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Singh, P. K., et al. (2022). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Polycyclic Aromatic Compounds, 42(5), 2243-2281. Available at: [Link]
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Bohrium. triazolopyrimidine-derivatives-an-updated-review-on-recent-advances-in-synthesis-biological-activities-and-drug-delivery-aspects. Available at: [Link]
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El-Sayed, W. A., et al. (2013). Synthesis and antitumor testing of certain new fused triazolopyrimidine and triazoloquinazoline derivatives. Arabian Journal of Chemistry, 10, S190-S200. Available at: [Link]
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Bio-protocol. Request a Protocol. Available at: [Link]
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Abdelkhalek, A. S., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. Available at: [Link]
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Singh, P. K., et al. (2022). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Polycyclic Aromatic Compounds. Available at: [Link]
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Abdelkhalek, A. S., et al. (2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. Current Medicinal Chemistry. Available at: [Link]
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Application Notes & Protocols: In Vivo Experimental Design for 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine
Introduction
The compound 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine represents a novel heterocyclic entity with potential therapeutic applications. Its core structure, a triazolopyrimidine, is a scaffold known to be present in molecules with a wide range of biological activities, including antitumor and anti-inflammatory properties[1]. The presence of a bromine atom at the C8 position offers a versatile handle for synthetic modification through cross-coupling reactions, while the methylthio group at C5 enhances its lipophilicity[2]. Preliminary data suggests this compound may act as a photosensitizer, indicating potential utility in photodynamic therapy for oncology[2].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of initial in vivo experiments to characterize the preclinical profile of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine. The protocols outlined below are designed to establish a foundational understanding of the compound's safety, pharmacokinetic behavior, and preliminary efficacy, thereby guiding its path forward in the drug discovery pipeline[3].
Ethical Considerations in Animal Research
All in vivo research must be conducted with the highest ethical standards. Protocols must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body before initiation[4][5]. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be rigorously applied to minimize animal use and suffering[6]. This includes using the minimum number of animals required for statistical significance, refining procedures to reduce pain and distress, and replacing animal studies with in vitro or in silico models whenever possible[6].
Phase 1: Foundational In Vivo Characterization
The initial phase of in vivo testing is critical for establishing the basic safety and pharmacokinetic parameters of the test compound. These studies are essential prerequisites for designing meaningful and ethical efficacy experiments[7][8].
Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Rationale: The MTD study is designed to identify the highest dose of a drug that can be administered without causing unacceptable toxicity[9]. This is a crucial first step to determine the dose range for subsequent pharmacokinetic and efficacy studies. It involves administering escalating doses of the compound and closely monitoring the animals for adverse effects[10].
Experimental Protocol:
-
Animal Model: Healthy, young adult mice (e.g., C57BL/6 or BALB/c strain), 6-8 weeks old, of a single-sex to reduce variability.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the study.
-
Dose Formulation: Prepare a stock solution of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine in a suitable vehicle (e.g., DMSO, followed by dilution in corn oil or a saline solution with a solubilizing agent like Tween 80). The final concentration of DMSO should be kept low (e.g., <5%) to avoid vehicle-induced toxicity.
-
Study Design: A single-dose escalation design is typically used. Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts of animals (n=3-5 per group) until signs of toxicity are observed. A control group receiving only the vehicle is essential[9].
-
Administration: Administer the compound via the intended clinical route, if known. For initial studies, intravenous (IV) and oral (PO) routes are common to assess systemic exposure and oral bioavailability, respectively.
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) immediately after dosing and at regular intervals for up to 14 days. Body weight should be recorded daily for the first week and then every other day.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight and produces no more than mild, transient clinical signs of toxicity.
Data Presentation: Dose Escalation for MTD Study
| Cohort | Dose (mg/kg) | Number of Animals | Route of Administration | Key Observations |
| 1 | Vehicle Control | 3 | IV / PO | No adverse effects |
| 2 | 5 | 3 | IV / PO | Monitor for any clinical signs |
| 3 | 15 | 3 | IV / PO | Monitor for any clinical signs |
| 4 | 50 | 3 | IV / PO | Monitor for any clinical signs |
| 5 | 150 | 3 | IV / PO | Monitor for any clinical signs |
Pharmacokinetic (PK) Profiling
Rationale: Pharmacokinetic studies characterize a drug's absorption, distribution, metabolism, and excretion (ADME)[11][12]. Understanding the PK profile is essential for designing dosing schedules in efficacy studies that will maintain the drug concentration at the target site above the therapeutic threshold[13].
Experimental Protocol:
-
Animal Model: Healthy mice or rats (e.g., Sprague-Dawley rats for easier blood collection).
-
Study Design: A single-dose PK study is performed. Two groups of animals (n=3-5 per group) will be dosed, one intravenously (IV) and one orally (PO), at a dose well below the MTD (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples (e.g., 50-100 µL) are collected at multiple time points post-administration[14]. A typical sampling schedule might be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours. Sparse sampling (different animals at different time points) may be necessary for mice to avoid excessive blood withdrawal[14].
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine in the plasma samples is quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS/MS)[11].
-
Data Analysis: The plasma concentration-time data is used to calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the concentration-time curve | Represents the total drug exposure over time. |
| t1/2 | Half-life | The time it takes for the drug concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | The apparent volume into which the drug distributes in the body. |
| F% | Bioavailability (for PO dose) | The fraction of the oral dose that reaches systemic circulation. |
Phase 2: In Vivo Efficacy Assessment in an Oncology Model
Based on the potential application in oncology, the following protocols describe how to assess the antitumor efficacy of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine.
Rationale for Animal Model Selection
The choice of an appropriate animal model is critical for the clinical relevance of preclinical findings[15][16]. For initial oncology studies, cell-derived xenograft (CDX) models are widely used. These involve implanting human cancer cell lines into immunodeficient mice[17]. They are relatively inexpensive and allow for rapid evaluation of a compound's direct antitumor activity. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, offer higher fidelity by better preserving the original tumor's heterogeneity and microenvironment, but are more resource-intensive[16]. For a first-pass efficacy study, a CDX model is a logical starting point.
Workflow for In Vivo Efficacy Study
Caption: Hypothetical inhibition of a pro-survival signaling pathway.
References
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Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Retrieved from Noble Life Sciences website. 2. National Center for Biotechnology Information. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC. [15]3. MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [16]4. Sygnature Discovery. (n.d.). In Vivo Pharmacokinetics and Bioanalysis Services. [11]5. Taconic Biosciences. (n.d.). Mouse Models for Oncology and Immuno-Oncology Research. [18]6. Taylor & Francis Online. (n.d.). Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. [17]7. Oncodesign Services. (n.d.). Cancer Animal Models | Oncology | CRO services. [19]8. Reaction Biology. (n.d.). In Vivo PK/PD Study Services. [20]9. MDPI. (2023). Designing an In Vivo Preclinical Research Study. [7]10. Forskningsetikk. (2019). Ethical Guidelines for the Use of Animals in Research. [21]11. PubMed. (n.d.). Pharmacokinetics in Drug Discovery: An Exposure-Centred Approach to Optimising and Predicting Drug Efficacy and Safety. [12]12. PubMed Central. (n.d.). Pharmacodynamic Endpoints as Clinical Trial Objectives to Answer Important Questions in Oncology Drug Development. [22]13. Pharmidex. (n.d.). In Vivo Pharmacokinetics. [23]14. YouTube. (2021). Webinar: In vivo pharmacokinetic experiments in preclinical drug development. [14]15. Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. 16. British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. [24]17. Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. [8]18. Labinsights. (2023). The Importance of Toxicology Studies in Preclinical Research. [10]19. ichorbio. (2022). Navigating the Ethical Landscape of In Vivo Research: Balancing Scientific Advancement and Animal Welfare. [6]20. American Physiological Society. (n.d.). Guiding Principles for Research Involving Animals and Human Beings. [4]21. University of California, Santa Cruz. (n.d.). Ethics of Animal Use in Research. [5]22. Oncohema Key. (2016). Pharmacokinetics and Pharmacodynamics of Anticancer Drugs. [13]23. National Cancer Institute. (n.d.). Pharmacokinetic and Pharmacodynamic Modeling of Anticancer Agents. [25]24. ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. [26]25. Vulcanchem. (n.d.). 8-Bromo-5-(methylthio)-t[11][15][27]riazolo[4,3-c]pyrimidine. [2]26. Creative Biolabs. (n.d.). Anticancer Drug Pharmacodynamic. [28]27. Open Access Pub. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. [3]28. National Center for Biotechnology Information. (n.d.). Advancements in small molecule drug design: A structural perspective. PMC. [29]29. ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. [30]30. National Institutes of Health. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. [31]31. Springer. (2020). Biological activities oft[11][15][27]riazolo[1,5-a]pyrimidines and analogs. [32]32. ResearchGate. (n.d.). Triazolopyrimidine compounds and its biological activities. [1]33. ResearchGate. (2023). Design, synthesis, and biological activity of new 8-decylthio-10-methylthio-pyrimido[5,4- e ]t[11][15][27]riazolo[1,5- c ]pyrimidine derivatives. [33]34. National Institutes of Health. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[11][15][27]riazolopyrimidine Derivatives as Potential Anticancer Agents.
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application of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine in cancer cell lines
An Application Guide for the Investigation of 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine in Cancer Cell Lines
Authored by: Gemini, Senior Application Scientist
Abstract
The[1][2][3]triazolopyrimidine scaffold is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere of purines and a foundational structure for developing novel therapeutic agents.[4][5] Derivatives of this heterocyclic system have demonstrated a wide array of biological activities, including potent anticancer effects through the modulation of critical cellular pathways.[3][6][7] This document focuses on 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine, a specific analogue whose potential in oncology remains to be fully elucidated. While direct studies on its efficacy against cancer cell lines are not yet prevalent in the literature, its structural attributes—namely the versatile C8 bromine atom and the lipophilicity-enhancing C5 methylthio group—suggest it is a compelling candidate for investigation.[2] This guide provides a comprehensive framework for researchers to systematically evaluate the anticancer properties of this compound. We present a series of detailed protocols, from initial cytotoxicity screening to in-depth mechanistic studies, based on established methodologies for analogous compounds. The objective is to equip researchers with the necessary tools to explore its mechanism of action, identify potential cellular targets, and determine its therapeutic potential.
Introduction: The Therapeutic Potential of the Triazolopyrimidine Scaffold
The triazolopyrimidine core has garnered substantial interest in drug discovery due to its structural resemblance to endogenous purines, allowing it to interact with a variety of ATP-binding sites in enzymes, particularly kinases.[4] This has led to the development of numerous derivatives with significant anti-proliferative activity. Research has shown that modifications to the triazolopyrimidine ring system can yield compounds that act as potent inhibitors of key oncogenic proteins, including:
-
Epidermal Growth Factor Receptor (EGFR): Several pyrazolo-triazolopyrimidine derivatives have been shown to inhibit EGFR activation and downstream signaling pathways like Akt and Erk, which are crucial for tumor cell growth and survival.[6][8]
-
Cyclin-Dependent Kinases (CDKs): As critical regulators of the cell cycle, CDKs are prime targets for cancer therapy. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as effective CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Certain triazolo[4,3-a]pyrimidinone derivatives have shown potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[9]
-
Tubulin Polymerization: Some[1][2][3]triazolo[1,5-a]pyrimidine analogues have been found to inhibit tubulin polymerization, arresting cells in the G2/M phase of the cell cycle.[10]
8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine possesses key functional groups that make it an intriguing candidate for anticancer screening. The bromine atom at the C8 position is an excellent handle for synthetic modification via cross-coupling reactions, allowing for the creation of a diverse chemical library to explore structure-activity relationships (SAR).[2] The methylthio group at C5 increases the compound's lipophilicity, which may enhance its cell permeability.[2]
Hypothesized Mechanism of Action: Kinase Inhibition
Given the extensive literature on triazolopyrimidine derivatives as kinase inhibitors, a primary hypothesis is that 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine may exert its effects by targeting one or more protein kinases. The EGFR signaling cascade is a common target for such compounds and represents a logical starting point for mechanistic investigation.[6][8] Inhibition of EGFR would block downstream pro-survival signals, potentially leading to apoptosis and reduced proliferation.
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Protocol for High-Resolution NMR Analysis of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine
An Application Guide for Researchers
Introduction: The Analytical Challenge
8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a fused triazolopyrimidine core. Such scaffolds are privileged structures in medicinal chemistry and drug discovery, making unambiguous structural confirmation paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise molecular structure of such compounds in solution.[2][3]
However, the specific substituents on this molecule—a bromine atom and a methylthio group—introduce distinct challenges that must be addressed during sample preparation for optimal spectral quality. The quadrupolar nature of the bromine nucleus (both 79Br and 81Br) can lead to line broadening in adjacent protons, while the methylthio group enhances lipophilicity, influencing solvent selection.[4][5][6]
This application note provides a comprehensive, field-tested protocol for the preparation of high-quality NMR samples of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine. It moves beyond a simple list of steps to explain the scientific rationale behind each choice, ensuring researchers can adapt and troubleshoot effectively.
Foundational Knowledge: Physicochemical Properties
A successful NMR experiment begins with a thorough understanding of the analyte's properties. Key characteristics of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine are summarized below.
| Property | Value / Observation | Rationale for NMR Preparation |
| Molecular Formula | C₆H₅BrN₄S | Confirms the elemental composition. |
| Molecular Weight | ~245.1 g/mol | Used to calculate molar concentration for precise sample loading.[7] |
| Appearance | Solid (typically white to light yellow crystalline powder) | Sample must be fully dissolved; any particulates will degrade spectral quality.[8][9] |
| Solubility Profile | Moderately soluble in Dimethyl Sulfoxide (DMSO).[4] Poorly soluble in water. | Dictates the choice of deuterated solvent. DMSO-d₆ is the primary candidate. |
| Key Structural Features | Fused aromatic rings, C8-Bromine, C5-Methylthio (-SMe) | The C8-Br bond can cause quadrupolar broadening effects on nearby nuclei.[5][10] The -SMe group provides a distinct singlet in the ¹H NMR spectrum, typically around δ 2.65 ppm.[4] |
The Critical Decision: Solvent Selection
The choice of a deuterated solvent is the most critical parameter in solution-state NMR. The ideal solvent must completely dissolve the analyte without interacting with it, and its residual proton signals should not overlap with analyte signals.[11][12]
-
Primary Recommendation: Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Causality: The compound is reported to be moderately soluble in DMSO, allowing for the preparation of stock solutions up to 25 mM.[4] This is more than sufficient for achieving excellent signal-to-noise in both ¹H and more demanding ¹³C NMR experiments.[13][14] DMSO-d₆ is a polar aprotic solvent, making it an excellent choice for many heterocyclic compounds.[15]
-
Practical Insight: The residual proton signal for DMSO-d₆ appears as a quintet around δ 2.50 ppm. This is typically well-separated from the aromatic proton signals of the triazolopyrimidine core (δ 8.2–8.9 ppm) but may be close to the methylthio singlet (δ ~2.65 ppm).[4] Careful phasing and baseline correction are advised. The broad water peak in non-anhydrous DMSO-d₆ (around δ 3.33 ppm) should also be noted.
-
-
Alternative Solvent: Chloroform-d (CDCl₃)
-
Causality: CDCl₃ is a less polar solvent and one of the most common in organic chemistry.[11][15] While solubility may be lower than in DMSO-d₆, it could be sufficient for ¹H NMR if the sample is clean.
-
Trustworthiness Check: A solubility test in non-deuterated chloroform is essential before committing to CDCl₃. If the compound is not fully soluble at the desired concentration (e.g., 5-10 mg/mL), DMSO-d₆ remains the superior choice. The residual CHCl₃ peak at δ 7.26 ppm will not interfere with any analyte signals.
-
Experimental Workflow and Protocol
This section details the step-by-step methodology for preparing a high-quality NMR sample. The process is designed to be self-validating, minimizing common sources of error such as contamination and poor homogeneity.
Visual Workflow Diagram
The following diagram illustrates the logical flow of the sample preparation protocol.
Caption: Workflow for NMR Sample Preparation.
Detailed Step-by-Step Protocol
Materials:
-
8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine sample
-
High-quality 5 mm NMR tube (e.g., Wilmad, Norell)[9]
-
Small, clean glass vial (e.g., 1-dram vial)
-
DMSO-d₆ (or other selected deuterated solvent)
-
Glass Pasteur pipette and bulb
-
Small plug of glass wool or a syringe filter
-
Vortex mixer and/or sonicator
Protocol Steps:
-
Weigh the Sample: Accurately weigh 5-10 mg of the compound for a standard ¹H NMR spectrum. For ¹³C or 2D NMR experiments, a higher concentration of 20-30 mg is recommended to reduce acquisition time.[13][14] Record the exact mass.
-
Transfer to Vial: Carefully transfer the weighed solid into a clean, dry glass vial.
-
Expert Insight: Preparing the solution in a secondary vial before transferring it to the NMR tube is a critical best practice. It allows you to visually confirm complete dissolution and makes it easier to filter out any insoluble impurities.[14]
-
-
Add Deuterated Solvent: Using a clean pipette, add approximately 0.6–0.7 mL of DMSO-d₆ to the vial. This volume ensures an optimal sample height of 4-5 cm within the NMR tube, which is essential for proper shimming by the spectrometer.[13]
-
Promote Dissolution: Cap the vial and gently vortex or place it in a sonicator bath for 1-2 minutes to ensure the sample dissolves completely.
-
Visual Inspection (Self-Validation): Hold the vial up to a light source. The solution must be completely transparent and free of any suspended solid particles. Particulates will severely degrade magnetic field homogeneity, leading to broad spectral lines and poor resolution.[9]
-
Filter the Solution (If Necessary): If any particulates are visible, filtration is mandatory. Tightly pack a small plug of glass wool into the narrow part of a Pasteur pipette. Use this filter pipette to draw up the sample solution.
-
Transfer to NMR Tube: Carefully dispense the clear, filtered solution into the NMR tube. Avoid creating air bubbles.
-
Homogenize the Sample: Cap the NMR tube securely. Invert the tube at least 10 times to ensure the solution is perfectly homogeneous. This is a crucial step for accurate shimming.
-
Final Preparation: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints. Label the tube clearly.
-
Acquisition: Insert the NMR tube into a spinner turbine and place it in the spectrometer for data acquisition.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Distorted Peaks | 1. Incomplete dissolution or suspended particles. 2. Sample concentration is too high. 3. Presence of paramagnetic impurities (e.g., metal ions). 4. Quadrupolar broadening from the bromine atom.[5] | 1. Re-filter the sample. Ensure the solution is perfectly clear. 2. Dilute the sample. Overly concentrated samples can be viscous and difficult to shim.[14] 3. Pass the solution through a small plug of Celite or silica in the filter pipette. 4. This is an intrinsic property. While it cannot be eliminated, ensure other factors are optimized. |
| Poor Resolution | 1. Poorly shimmed magnetic field. 2. Low-quality or scratched NMR tube. | 1. Ensure the sample is homogeneous and at the correct height in the tube. Re-shim the spectrometer. 2. Discard the tube and prepare a new sample in a high-precision NMR tube.[9] |
| Large Water Peak | 1. Use of non-anhydrous solvent. 2. Sample itself is wet. 3. Moisture from the atmosphere. | 1. Use a fresh ampoule of high-purity, anhydrous DMSO-d₆. 2. Dry the solid sample under high vacuum before preparation. 3. Handle solvents in a dry environment or under an inert atmosphere (e.g., nitrogen or argon).[16] |
| Unexpected Peaks | 1. Contamination from glassware or spatula. 2. Residual non-deuterated solvent (e.g., acetone, grease). 3. Sample degradation. | 1. Ensure all glassware is meticulously cleaned and dried. 2. Check a table of common NMR solvent impurities to identify the contaminant. 3. Re-check the purity of the starting material via LC-MS or another technique. |
References
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8-Bromo-5-(methylthio)-[4][11]triazolo[4,3-c]pyrimidine - Vulcanchem. (URL: )
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- Selection Guide on Deuterated Solvents for NMR - Labinsights. (URL: )
- Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. (URL: )
- A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy - Benchchem. (URL: )
- Deuterated Solvents for NMR - Isotope Science / Alfa Chemistry. (URL: )
- (Br) Bromine NMR. (URL: )
- Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: )
- Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and - Modgraph. (URL: )
- NMR Sample Preparation: The Complete Guide - Organom
- Bromine NMR on a benchtop - Oxford Instruments. (URL: )
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Differentiation between[4][11]triazolo[1,5-a] pyrimidine and[4][11]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed. (URL: )
- 5.5: Chemical Shift - Chemistry LibreTexts. (URL: )
- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa St
- 1,2,4-Triazolo[4,3-c]pyrimidine, 8-bromo-5-(methylthio)- CAS 99451-55-5. (URL: )
- 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (URL: )
- Advanced NMR techniques for structural characterization of heterocyclic structures. (URL: )
- NMR Sample Preparation | College of Science and Engineering - University of Minnesota Twin Cities. (URL: )
- Triazolopyrimidine compounds and its biological activities.
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8-Bromo-5- (methylthio)[4][11] triazolo [4,3-c] pyrimidine - Caerulum. (URL: )
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Application Note: A Robust LC-MS/MS Method for the Quantification of Triazolopyrimidine Analogs in Pre-Clinical Studies
Abstract
This application note presents a detailed, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of novel triazolopyrimidine analogs in plasma. Triazolopyrimidines are a significant class of heterocyclic compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The successful development of drug candidates from this class relies on robust and reliable bioanalytical methods to support pharmacokinetic and toxicokinetic studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining a systematic approach to method development, detailed experimental protocols, and validation in accordance with international regulatory guidelines.
Introduction: The Analytical Challenge of Triazolopyrimidines
The triazolopyrimidine scaffold, a bioisostere of the purine nucleus, is a privileged structure in medicinal chemistry.[2] Its derivatives are being extensively investigated for a multitude of pharmacological activities.[1][3] As these promising compounds advance through the drug discovery pipeline, the need for a sensitive, selective, and robust analytical method for their quantification in biological matrices becomes paramount.
However, the analysis of triazolopyrimidine analogs by LC-MS can present several challenges. As nitrogen-containing heterocycles, they are often polar in nature, leading to poor retention on conventional reversed-phase (RP) C18 columns.[4][5] This can result in co-elution with endogenous matrix components, leading to ion suppression or enhancement and compromising data quality. Furthermore, understanding their mass spectral fragmentation behavior is crucial for developing selective and sensitive Multiple Reaction Monitoring (MRM) methods.[6]
This application note addresses these challenges by providing a strategic approach to LC-MS method development, leveraging a mixed-mode stationary phase for enhanced retention and selectivity. The method has been rigorously validated according to the principles outlined in the FDA and ICH M10 Bioanalytical Method Validation guidelines to ensure data integrity and regulatory compliance.[7][8][9]
Strategic Method Development: A Causality-Driven Approach
A successful LC-MS method is not a matter of chance but the result of a systematic and scientifically sound development process. Our strategy is built on understanding the physicochemical properties of the triazolopyrimidine analogs and the intricacies of the LC-MS system.
Analyte Characterization and Initial MS Parameter Optimization
A foundational step is to understand the analyte. The triazolopyrimidine core has several nitrogen atoms that are potential sites for protonation.
-
Infusion and Ionization Mode Selection: Direct infusion of a standard solution of the triazolopyrimidine analog into the mass spectrometer is performed to determine the optimal ionization mode. Given the presence of basic nitrogen atoms, Electrospray Ionization (ESI) in the positive ion mode is typically the most effective, yielding a strong protonated molecule [M+H]⁺.
-
Fragmentation and MRM Transition Selection: Collision-Induced Dissociation (CID) is then used to fragment the precursor ion. Characteristic and stable product ions are selected to create highly selective MRM transitions. The goal is to identify at least two transitions per analyte for confident quantification and qualification. The fragmentation patterns of pyrimidine-based structures often involve the cleavage of the heterocyclic rings.[6]
Chromatographic Separation: Taming the Polarity Challenge
The primary chromatographic challenge for many triazolopyrimidine analogs is their polarity.[4][5]
-
Column Chemistry Selection: To overcome the poor retention on standard C18 columns, a mixed-mode stationary phase is the logical choice. These columns offer both reversed-phase and ion-exchange retention mechanisms.[4][5] For this application, a column with both C18 and cation-exchange functionalities was selected. This dual retention mechanism provides excellent separation of polar basic compounds from the matrix.
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving good peak shape and retention.
-
Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.
-
Aqueous Phase and pH: The pH of the aqueous mobile phase is a crucial parameter for controlling the ionization state of the analyte and its interaction with the stationary phase. For cation-exchange retention, a pH below the pKa of the basic functional groups of the triazolopyrimidine is necessary. Formic acid is a common choice as it is volatile and compatible with mass spectrometry. A gradient elution is typically employed to ensure efficient elution of the analytes and cleaning of the column.
-
The overall method development workflow is illustrated in the diagram below:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. fda.gov [fda.gov]
Application Note: Strategic Crystallization of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine for Structural Analysis
Application Note: Strategic Crystallization of 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine for Structural Analysis
Abstract
This guide provides a comprehensive overview and detailed protocols for the crystallization of 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The fused[1][2][3]triazolo[4,3-c]pyrimidine scaffold is a privileged structure in drug discovery, making unambiguous structural elucidation paramount.[4][5] Obtaining high-quality single crystals suitable for X-ray diffraction is often the primary bottleneck in this process.[2] This document outlines foundational principles, strategic solvent selection, step-by-step experimental protocols, and troubleshooting methodologies tailored to the specific physicochemical properties of the target molecule. The aim is to equip researchers, scientists, and drug development professionals with the technical expertise to reliably produce single crystals for advanced structural analysis.
Part 1: Foundational Principles & Compound Characterization
The Crystallization Process: A Controlled Pursuit of Order
Crystallization is a thermodynamic process driven by the self-assembly of molecules from a disordered state in solution into a highly ordered, solid lattice.[6] This transition is governed by achieving a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility. The entire process can be mechanistically divided into two key stages:
-
Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei) from the supersaturated solution. This is often the rate-limiting step and can be initiated homogeneously within the solution or heterogeneously on surfaces like dust particles or glassware imperfections.[6][7]
-
Crystal Growth: The subsequent, ordered deposition of molecules from the solution onto the existing nuclei, allowing the crystal to grow in size.[6]
The ultimate goal for X-ray diffraction is to grow a limited number of large, well-ordered crystals. This is achieved by controlling the rate of supersaturation; a slow and gradual approach favors crystal growth over rapid nucleation, which tends to produce many small crystals or amorphous precipitate.[7]
Physicochemical Profile: 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine
Understanding the molecule's properties is critical for designing an effective crystallization strategy. The title compound is a solid at room temperature.[8] Its key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrN₄S | [1][9] |
| Molecular Weight | 245.10 g/mol | [1][10] |
| CAS Number | 99451-55-5 | [1][8] |
| Appearance | Solid | [8] |
| Calculated LogP | 1.2 | [1] |
The molecule's structure dictates its solubility. The fused aromatic rings of the triazolopyrimidine core are planar, while the bromine atom and methylthio group add specific electronic and steric features.[1] The methylthio group, in particular, enhances lipophilicity, contributing to the compound's poor aqueous solubility.[1] Conversely, the nitrogen-rich core allows for potential hydrogen bonding and interactions with polar solvents. The compound is reported to be moderately soluble in Dimethyl Sulfoxide (DMSO).[1] This dual nature suggests that a range of organic solvents and solvent mixtures will be required to find the optimal conditions for crystallization.
Part 2: Strategic Approach to Solvent & Method Selection
The selection of an appropriate solvent system is the most critical experimental variable. The ideal solvent should exhibit moderate solubility for the compound, allowing for the creation of a supersaturated solution under manageable conditions.[7]
Initial Solvent Screening Protocol
A systematic screening is the most effective first step. This process aims to classify solvents based on the compound's solubility at room and elevated temperatures.
Methodology:
-
Place approximately 1-2 mg of purified 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine into a small, clean vial.
-
Add a common organic solvent (see Table 2) dropwise, starting with 100 µL.
-
Observe solubility at room temperature with agitation.
-
If insoluble, gently warm the vial (e.g., to 50-60°C) and observe any change.
-
Record the observations to identify solvents in which the compound is (a) highly soluble, (b) moderately soluble, or (c) poorly soluble.
| Solvent Category | Recommended Screening Solvents |
| Protic Polar | Methanol, Ethanol, Isopropanol |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) |
| Aprotic High-Boiling | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |
| Apolar | Toluene, Hexane, Diethyl Ether |
Interpretation:
-
Good candidates for single-solvent methods (Slow Evaporation, Slow Cooling): Solvents that show moderate solubility at room temperature or high solubility only upon heating.[11]
-
Good candidates for solvent in diffusion methods: Solvents that show high solubility.[12]
-
Good candidates for anti-solvents: Solvents that show poor solubility.[12]
Overview of Primary Crystallization Techniques
Based on the solvent screen, one or more of the following techniques can be employed. The overall workflow is depicted below.
Caption: Diagram of a two-vial vapor diffusion setup.
Protocol 4: Liquid-Liquid Diffusion (Layering)
This technique is useful when a pair of miscible solvents with different densities is identified. Crystals typically form at the interface. [13]
-
Dissolve the compound in a minimal amount of a dense solvent (e.g., Chloroform or DCM) and place it at the bottom of a narrow, undisturbed tube (e.g., an NMR tube).
-
Carefully and slowly layer a less dense, miscible anti-solvent (e.g., Hexane or Toluene) on top of the solution, minimizing mixing at the interface. [3][7]A syringe or pipette run down the side of the tube is effective.
-
Seal the tube and leave it in an undisturbed location. Crystals should form at the solvent interface over hours to days.
Part 4: Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | The solution is not sufficiently supersaturated. The compound is too soluble in the chosen system. | Try a different, less effective solvent. Increase the ratio of anti-solvent in diffusion methods. Slowly evaporate some solvent before cooling. [11] |
| "Oiling Out" | Supersaturation is achieved too rapidly, causing the compound to separate as a liquid phase instead of a solid crystal. | Slow down the crystallization process: use a slower evaporation rate, cool the solution more gradually, or use a less volatile anti-solvent. [12]Try a more dilute starting solution. |
| Amorphous Powder | Nucleation rate is far too high compared to the growth rate. | Use a cleaner vessel and filtered solution. Reduce the concentration of the solution. Slow down the rate of anti-solvent addition or cooling. |
| Many Small Crystals | Too many nucleation sites are present. The crystallization process is too fast. | Ensure the solution is meticulously filtered to remove dust. [7]Slow the rate of supersaturation. Consider using a "seed crystal" from a previous experiment to encourage the growth of a single large crystal. |
Conclusion
The crystallization of 8-Bromo-5-(methylthio)-t[1][2][3]riazolo[4,3-c]pyrimidine is a multifactorial process that requires a systematic and patient approach. Due to its specific solubility profile, vapor diffusion and slow cooling techniques are predicted to be the most successful. A thorough solvent screen is the essential first step to identify promising solvent/anti-solvent systems. By carefully controlling the rate of supersaturation and minimizing contaminants and mechanical disturbances, researchers can reliably obtain high-quality single crystals suitable for definitive structural analysis by X-ray diffraction, thereby accelerating research and development efforts involving this important heterocyclic scaffold.
References
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Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2538-2570. Available at: [Link]
-
Staples, R. J. (2025). X-Ray Crystallography Laboratory. Michigan State University. Available at: [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. Available at: [Link]
- Google Patents. (2017). Crystalline forms of triazolopyrimidine compound. WO2017219948A1.
-
University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. Available at: [Link]
-
Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]
-
TSI Journals. (2012). A RESOURCEFUL MULTI COMPONENT CREATION OF NOVEL TRIAZOLOPYRIMIDINES. Acta Chimica & Pharmaceutica Indica, 2(4). Available at: [Link]
-
MIT OpenCourseWare. 8.7 – Guide to Growing a Single Crystal. Available at: [Link]
-
Caerulum. 8-Bromo-5-(methylthio)t[1][2][3]riazolo[4,3-c]pyrimidine. Available at: [Link]
-
ResearchGate. (2023). Synthesis of 8‐bromo‐7‐chloro‐‐[1][2][3]triazolo[4,3‐c]pyrimidines. Available at: [Link]
-
Home Sunshine Pharma. 1,2,4-Triazolo[4,3-c]pyrimidine, 8-bromo-5-(methylthio)- CAS 99451-55-5. Available at: [Link]
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Caerulum. 8-Bromo-5-(methylthio)t[1][2][3]riazolo[4,3-c]pyrimidine. Available at: [Link]
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Dömling, A. (2018). Heterocycles in Medicinal Chemistry. Molecules, 23(4), 879. Available at: [Link]
-
Wikipedia. Heterocyclic compound. Available at: [Link]
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- 8. 1,2,4-Triazolo[4,3-c]pyrimidine, 8-bromo-5-(methylthio)- CAS 99451-55-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. 8-Bromo-5- (methylthio) [1,2,4] triazolo [4,3-c] pyrimidine - Sìona Shanghai Caerulum Pharma [caerulumpharm.com]
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- 13. ocw.mit.edu [ocw.mit.edu]
high-throughput screening with a triazolopyrimidine library
Application Note & Protocols
High-Throughput Screening of a Triazolopyrimidine Library for the Identification of Novel Kinase Inhibitors
Abstract
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors.[1] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large chemical libraries against specific biological targets.[2][3] This document provides a comprehensive guide to performing an HTS campaign with a triazolopyrimidine library, focusing on the identification of novel kinase inhibitors. We detail the scientific rationale behind assay selection, provide step-by-step protocols for three robust biochemical assay formats (Luminescence, Fluorescence Polarization, and AlphaScreen®), outline a workflow for secondary cell-based validation, and discuss critical aspects of data analysis and hit confirmation.
Introduction: The Convergence of a Privileged Scaffold and a Powerful Technology
1.1 The Triazolopyrimidine Scaffold: A Foundation for Kinase Inhibition
Protein kinases have become the second most important class of targets for drug discovery, playing a central role in signal transduction pathways that govern cell growth, differentiation, and apoptosis.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The triazolopyrimidine ring system is electronically similar to the purine ring of ATP, making it an ideal "hinge-binding" motif that can effectively compete with endogenous ATP in the kinase active site.[6][7] This structural advantage has led to the development of numerous successful kinase inhibitors based on this scaffold.[8][9][10] The goal of screening a triazolopyrimidine library is to explore novel substitutions around this core to identify compounds with high potency and selectivity against a specific kinase of interest.
1.2 High-Throughput Screening (HTS): Accelerating Discovery
HTS leverages automation, miniaturization, and sophisticated data analysis to test hundreds of thousands to millions of compounds in a short period.[2][] This process is essential for identifying "hits"—compounds that modulate the target's activity—from a large and diverse chemical space.[12] The success of an HTS campaign relies on the development of a robust, reproducible, and sensitive assay that can be reliably performed in a miniaturized format (typically 384- or 1536-well plates).[13]
This guide provides the technical framework for applying HTS to identify novel kinase inhibitors from a triazolopyrimidine library, transforming a chemical collection into a source of valuable biological probes and therapeutic starting points.
The Core Principle: Detecting Kinase Activity
The fundamental biochemical reaction catalyzed by a kinase is the transfer of the γ-phosphate from ATP to a substrate (protein, peptide, or lipid). The primary goal of the HTS assay is to accurately quantify this event.
Kinase + Substrate + ATP → Phosphorylated Substrate + ADP
An inhibitor from the triazolopyrimidine library will bind to the kinase (typically at the ATP-binding site) and prevent this reaction from occurring. Therefore, the assay must detect either the consumption of ATP, the formation of ADP, or the generation of the phosphorylated substrate. The choice of detection technology dictates the specific protocol.
HTS Workflow Overview
A successful screening campaign follows a structured, multi-stage process to ensure that the final hits are genuine, potent, and relevant.
Caption: Principle of the luminescence-based ADP-Glo™ kinase assay.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Triazolopyrimidine compound library (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, solid-bottom 384-well assay plates
-
Multichannel pipettes or automated liquid handlers
-
Plate reader with luminescence detection capabilities
Protocol Steps:
-
Compound Plating: Dispense 50 nL of library compounds (typically at 10 mM in DMSO) into wells of a 384-well plate. For controls, dispense DMSO only.
-
Enzyme Preparation: Prepare a 2X kinase solution in reaction buffer. The optimal concentration should be determined during assay development to ensure the reaction is in the linear range.
-
Enzyme Addition: Add 5 µL of the 2X kinase solution to each well. Add buffer without kinase to "no enzyme" control wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature. This allows the compounds to bind to the kinase before the reaction starts.
-
Reaction Initiation: Prepare a 2X Substrate/ATP solution in reaction buffer. The ATP concentration should ideally be at or near the Km for ATP to sensitively detect competitive inhibitors. Add 5 µL of this solution to each well to start the reaction.
-
Kinase Reaction: Incubate for 60 minutes at room temperature. The incubation time should be optimized to achieve ~10-30% ATP consumption for maximal signal window.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate Luminescence: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Read Plate: Measure luminescence on a plate reader.
| Parameter | Value | Notes |
| Plate Type | 384-well, white, solid | Maximizes luminescent signal detection. |
| Compound Volume | 50 nL | Final concentration typically 10 µM. |
| Kinase Solution Volume | 5 µL | |
| Substrate/ATP Solution | 5 µL | Final reaction volume = 10 µL. |
| ADP-Glo™ Reagent | 10 µL | |
| Kinase Detection Reagent | 20 µL | |
| Final Volume | 40 µL |
Protocol 2: Fluorescence Polarization (FP) Assay
FP assays are ideal for HTS due to their homogeneous format and robust performance. [14][15]This protocol assumes a competitive binding format where a fluorescently labeled tracer (a small molecule that binds the kinase) is displaced by an active inhibitor from the library.
Causality: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a large protein like a kinase, its tumbling slows dramatically, leading to high polarization. A compound that binds to the same site will displace the tracer, causing it to tumble freely again and decreasing the polarization signal. [16][17] Protocol Steps:
-
Compound Plating: Dispense 50 nL of library compounds or DMSO controls into a black, low-volume 384-well plate.
-
Reagent Preparation: Prepare a 2X Kinase/Tracer mix in FP buffer. The concentrations of both kinase and tracer must be carefully optimized to achieve a stable, high-polarization signal window.
-
Reagent Addition: Add 10 µL of the 2X Kinase/Tracer mix to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read Plate: Measure fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The output is typically in millipolarization (mP) units.
Protocol 3: AlphaScreen® Kinase Assay
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology for detecting biomolecular interactions. [18][19] Causality: The assay uses two types of beads: Donor and Acceptor beads. [20]One bead is designed to bind the kinase substrate (e.g., via a biotin tag binding to a streptavidin-coated Donor bead), and the other is coated with an antibody that specifically recognizes the phosphorylated form of the substrate. When the kinase is active, it phosphorylates the substrate, bringing the Donor and Acceptor beads into close proximity (~200 nm). Excitation of the Donor bead at 680 nm generates singlet oxygen, which travels to the nearby Acceptor bead, triggering a cascade that results in light emission at 520-620 nm. An inhibitor prevents this proximity, resulting in a loss of signal. [21] Protocol Steps:
-
Compound Plating: Dispense 50 nL of library compounds or DMSO controls into a white 384-well plate (e.g., ProxiPlate).
-
Kinase Reaction: Add 5 µL of a 2X kinase solution, followed by 5 µL of a 2X solution containing biotinylated substrate and ATP.
-
Incubation: Incubate for 60 minutes at room temperature to allow the kinase reaction to proceed.
-
Detection: Prepare a mix of Streptavidin-Donor beads and anti-phospho-substrate Acceptor beads in detection buffer. Add 10 µL of this bead suspension to each well. This step should be performed in subdued light, as the beads are light-sensitive.
-
Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Read Plate: Read on an Alpha-enabled plate reader.
Cell-Based Secondary Assays
Biochemical hits must be validated in a cellular context to confirm membrane permeability, assess cytotoxicity, and verify on-target activity. [22][23] Protocol: Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantifying the amount of ATP present, an indicator of metabolically active cells. [24]It is often used as a counter-screen to eliminate cytotoxic compounds that kill cells non-specifically.
-
Cell Plating: Seed cells in a 384-well clear-bottom, white-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add confirmed hits from the biochemical screen (at various concentrations) to the cells.
-
Incubation: Incubate for 24-72 hours under standard cell culture conditions.
-
Assay: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of media in the well.
-
Lysis & Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.
-
Read Plate: Measure luminescence. A decrease in signal indicates a reduction in cell viability.
Data Analysis and Hit Validation
Rigorous data analysis is critical to the success of an HTS campaign. [25]The goal is to confidently identify true hits while minimizing false positives.
6.1 Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. [26]It reflects the dynamic range of the signal and the data variation. An assay is considered robust and suitable for HTS if it has a Z'-factor between 0.5 and 1.0.
-
Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control (e.g., 100% inhibition, no enzyme).
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control (e.g., 0% inhibition, full enzyme activity with DMSO).
-
6.2 Hit Identification
-
Normalization: Raw data from each plate is normalized relative to the on-plate controls. The percent inhibition is calculated for each compound: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Hit Threshold: A statistical cutoff is applied to identify primary hits. A common threshold is three standard deviations from the mean of the library compounds, or a fixed inhibition value (e.g., >50%).
6.3 The Hit Validation Cascade
Primary hits are not confirmed leads. They must undergo a rigorous validation process to eliminate artifacts and confirm their mechanism of action. [27]
Caption: A typical workflow for validating hits from a primary HTS.
References
- Source: vertexaisearch.cloud.google.
- Title: AlphaLISA and AlphaScreen No-wash Assays Source: Revvity URL
- Title: From Lab to Lead: Using Fluorescence Polarization in Drug Development Source: BellBrook Labs URL
- Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF Source: ResearchGate URL
- Title: AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions Source: NIH URL
- Title: Fluorescence polarization assays in high-throughput screening and drug discovery: a review Source: PubMed URL
- Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS)
- Title: Cell-based high-throughput screens for the discovery of chemotherapeutic agents Source: NIH URL
- Title: High‐Throughput Screening for Kinase Inhibitors Source: Semantic Scholar URL
- Title: High-Throughput Screening: today's biochemical and cell-based approaches Source: PubMed URL
- Title: High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay Source: Promega Corporation URL
- Title: Cell-Based Assays in High-Throughput Screening for Drug Discovery Source: Lifescience Global URL
- Title: What Is the Best Kinase Assay?
- Title: AlphaScreen Source: BMG LABTECH URL
- Title: Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption Source: PubMed Central URL
- Title: Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery Source: BPS Bioscience URL
- Title: Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection Source: PubMed URL
- Title: The Use of AlphaScreen Technology in HTS: Current Status Source: PMC - NIH URL
- Title: Fluorescence Polarization Detection Source: BMG LABTECH URL
- Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS)
- Title: High-throughput screening for kinase inhibitors Source: PubMed URL
- Title: Advances in luminescence-based technologies for drug discovery Source: PMC - NIH URL
- Title: The Use of AlphaScreen Technology in HTS: Current Status Source: Bentham Open Archives URL
- Title: Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2)
- Title: A pragmatic approach to hit validation following biochemical high-throughput screening Source: Drug Discovery World URL
- Title: Screening for Allosteric Kinase Inhibitors in High Throughput Source: Wiley Analytical Science URL
-
Title: Design, Synthesis and Biological Evaluation of Novel Pyrazolot[14][20][28]riazolopyrimidine Derivatives as Potential Anticancer Agents Source: NIH URL:
- Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design Source: PMC URL
- Title: Comprehensive analysis of high-throughput screens with HiTSeekR Source: Oxford Academic URL
- Title: High-Throughput Screening Data Analysis Source: Basicmedical Key URL
- Title: Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition Source: PubMed URL
- Title: Advancements in the Synthesis of Triazolopyrimidines Source: OUCI URL
- Title: Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents Source: RSC Publishing URL
- Title: Assay Validation in High Throughput Screening – from Concept to Application Source: ResearchGate URL
- Title: Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634 Source: Journal of Medicinal Chemistry - ACS Publications URL
- Title: How Are Biochemical Assays Used in High-Throughput Screening?
-
Title: Consensus Virtual Screening IdentifiedT[14][20][28]riazolo[1,5‐b]isoquinolines As MELK Inhibitor Chemotypes Source: NIH URL:
- Title: Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity Source: MedChemExpress URL
- Title: Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects Source: Bentham Science URL
- Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL
- Title: Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening Source: ResearchGate URL
- Title: Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition.
- Title: Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors Source: PMC - NIH URL
- Title: Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents Source: MDPI URL
- Title: High-throughput screening (HTS)
- Title: Screening Libraries - HTS Libraries Source: BOC Sciences URL
- Title: High-Throughput Molecular Screening Center Source: The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology URL
- Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening Source: PMC - PubMed Central URL
- Title: High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery Source: MDPI URL
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Troubleshooting & Optimization
troubleshooting solubility issues with 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine in PBS
Welcome to the technical support guide for 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered when preparing solutions in Phosphate-Buffered Saline (PBS). As Senior Application Scientists, we have compiled this guide based on the compound's physicochemical properties and established formulation principles.
Understanding the Challenge: Physicochemical Properties
8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine is a heterocyclic compound with inherent properties that make aqueous solubility challenging. Its fused ring system, coupled with a hydrophobic methylthio (-SMe) group and a bromine atom, contributes to its lipophilicity.[1] While moderately soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its poor aqueous solubility is a primary hurdle in biological assays.[1]
| Property | Value / Description | Source |
| Molecular Formula | C₆H₅BrN₄S | [1][2] |
| Molecular Weight | ~245.1 g/mol | [1][3] |
| Appearance | Solid | [2][4] |
| Calculated LogP | 1.2 | [1] |
| Aqueous Solubility | Poor | [1][5] |
| DMSO Solubility | Moderate (e.g., suitable for 25 mM stock solutions) | [1] |
Frequently Asked Questions (FAQs)
This section addresses the most common initial problems encountered by researchers.
Q1: Why does my compound immediately precipitate when I add my DMSO stock solution to PBS?
This is the most frequent issue and is caused by a phenomenon known as "solvent shifting" or "crashing out".[5][6] Your compound is soluble in 100% DMSO, a strong polar aprotic solvent, but is poorly soluble in aqueous environments like PBS.[1][7] When a small volume of the DMSO stock is rapidly diluted into the large volume of PBS, the solvent environment abruptly becomes highly polar and aqueous. The PBS cannot maintain the compound's solubility, causing the hydrophobic molecules to aggregate and precipitate out of the solution.[6][8][9]
Q2: My compound solution in PBS was clear at room temperature, but it turned cloudy after storing it at 4°C. What happened?
This is due to temperature-dependent solubility. The solubility of many chemical compounds, including the phosphate salts within the PBS buffer itself, decreases at lower temperatures.[8] When you refrigerate the solution, you may be lowering the solubility limit of your compound below its current concentration, causing it to precipitate.[8] Before use, it is always recommended to warm the solution to room temperature or 37°C to see if the precipitate redissolves.[8]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
The tolerance to DMSO is highly cell-line dependent.[6] However, a widely accepted general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to avoid significant cytotoxicity.[6][8][10] Some less sensitive cell lines may tolerate up to 1%. It is imperative to run a vehicle control (media with the same final DMSO concentration but without your compound) to ensure that any observed biological effects are due to the compound and not the solvent.[8]
Q4: Can the thioether (-SMe) group on the compound cause stability problems?
Yes, the methylthio group is a potential liability. Thioethers are susceptible to oxidation by reactive oxygen species (ROS) or even atmospheric oxygen over time, which would convert the thioether to a sulfoxide and then a sulfone.[1][11] This chemical modification changes the compound's structure, polarity, and biological activity. It is advisable to store stock solutions protected from light at -20°C or -80°C, and to minimize freeze-thaw cycles.
Systematic Troubleshooting Workflow
If the FAQs do not resolve your issue, follow this systematic workflow. The goal is to find the simplest method that maintains your compound's solubility at the desired concentration for the duration of your experiment.
Caption: A step-by-step decision tree for troubleshooting solubility issues.
Step 1: Foundational Checks & Protocol Optimization
Before attempting more complex formulation strategies, ensure your foundational techniques are sound. It is not always possible to observe precipitation by eye, so careful preparation is critical.[12]
Protocol 1: Standard Stock and Working Solution Preparation
This protocol minimizes the risk of precipitation during the critical dilution step.
| Step | Action | Rationale & Key Insights |
| 1. Stock Solution | Prepare a 10-50 mM stock solution in 100% anhydrous DMSO. | Use anhydrous DMSO to prevent compound degradation. Ensure the compound is fully dissolved using a vortex or brief sonication. Store aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[8][12] |
| 2. Pre-warm Buffer | Warm the PBS to your experimental temperature (e.g., Room Temp or 37°C). | Solubility is often higher at slightly elevated temperatures.[8] Using cold buffer can decrease solubility and promote precipitation.[13][14] |
| 3. Dilution | Add the DMSO stock solution dropwise into the vortexing PBS. | This is the most critical step. Adding the stock to vigorously mixing buffer ensures rapid dispersion and prevents the formation of localized high-concentration pockets that trigger precipitation.[8] Never add the PBS to the DMSO stock. |
| 4. Final DMSO % | Ensure the final DMSO concentration is as low as possible, ideally <1%. | This minimizes solvent toxicity and reduces the drastic change in solvent polarity that causes the compound to "crash out".[5] |
| 5. Inspection | Visually inspect the final solution against a dark background for any signs of turbidity or precipitate. | If the solution appears clear, it is ready for use. Note that very fine precipitates may not be visible. |
If precipitation still occurs, your target concentration may exceed the compound's kinetic solubility in the final solvent mixture. Proceed to the next step.
Step 2: Co-Solvent Optimization
Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble drugs by reducing the overall polarity of the solvent system.[15][16][]
The strategy is to create a vehicle mixture (e.g., DMSO and a co-solvent) for the stock solution or to add a co-solvent directly to the PBS. Common co-solvents include Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol.[16][18]
| Co-Solvent | Typical Final Conc. | Advantages | Considerations |
| PEG 400 | 5-20% | Low toxicity, commonly used in formulations. | Can be viscous. |
| Propylene Glycol | 5-20% | Good solubilizing power for many compounds. | Check for compatibility with your specific assay. |
| Ethanol | 1-5% | Effective, but can be more toxic to cells. | Potential for evaporation; may affect protein structure. |
Recommendation: Start by preparing a stock solution in a 1:1 (v/v) mixture of DMSO:PEG 400. Then, repeat the dilution procedure from Step 1. The presence of PEG 400 in the final solution can help maintain solubility.
Step 3: pH Adjustment of PBS
For ionizable molecules, solubility is highly pH-dependent.[8] The triazolopyrimidine core of this compound contains basic nitrogen atoms that can be protonated. By lowering the pH of the PBS, you can increase the proportion of the protonated, charged form of the molecule, which is typically more water-soluble.
Standard PBS has a pH of ~7.4.[8] For many biological assays, a pH range of 6.5 to 7.4 is acceptable.
Protocol 2: Preparation of pH-Adjusted PBS
-
Prepare the standard PBS solution without the final pH adjustment.
-
While monitoring with a calibrated pH meter, slowly add dilute HCl (e.g., 0.1 M HCl) dropwise to lower the pH to a target value (e.g., 7.0 or 6.8).[19]
-
Once the target pH is stable, bring the solution to the final volume with distilled water.
-
Filter-sterilize the pH-adjusted buffer.
-
Attempt to dissolve the compound in this modified PBS using the dilution method in Protocol 1.
Caution: Ensure the final pH is compatible with your experimental system (e.g., cell health, enzyme activity).
Step 4: Advanced Solubilization with Excipients (Cyclodextrins)
If the previous methods are insufficient, formulation excipients can be used. For this specific compound, the use of cyclodextrins is a highly effective strategy.[1]
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" where the hydrophobic compound is shielded within the cavity, and the complex as a whole is water-soluble.[22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[20]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol 3: Solubilization using HP-β-Cyclodextrin
Literature suggests that cyclodextrin inclusion complexes can significantly enhance the aqueous solubility of this compound, achieving concentrations up to 12 mg/mL.[1]
-
Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your PBS (standard or pH-adjusted) to make a 10-40% (w/v) stock solution. Gentle warming (37-40°C) may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add the powdered 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine directly to the HP-β-CD solution.
-
Equilibrate: Mix the solution vigorously (vortex) and allow it to equilibrate. This can take anywhere from 1 to 24 hours on a shaker at room temperature. Sonication can accelerate the process.
-
Clarify: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your working solution. The concentration of the dissolved compound should be confirmed analytically (e.g., by UV-Vis spectroscopy or HPLC).
This method often yields the highest achievable aqueous concentrations and is suitable for preparing formulations for in vivo studies.[1]
References
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
-
Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 26(10), 2875. [Link]
-
Jana, A., et al. (2014). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Journal of Analytical Methods in Chemistry, 2014, 813930. [Link]
- Pharmaffiliates. (n.d.). Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives.
-
Vulcanchem. (n.d.). 8-Bromo-5-(methylthio)-[20][22][23]triazolo[4,3-c]pyrimidine. Vulcanchem Product Page.
-
Loftsson, T., & Jónsdóttir, S. (2021). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 26(16), 4991. [Link]
- BenchChem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. BenchChem Technical Support.
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach Blog.
- WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec Insights.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems Support.
-
White, K. L., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 9(12), 1252–1257. [Link]
- BenchChem. (2025). Technical Support Center: Compound X Solubility in PBS. BenchChem Technical Support.
- Patel, J., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bio-enviromental and public health sciences, 1(1), 1-5.
- BenchChem. (2025). Technical Support Center: Mitigating Compound Precipitation in Media. BenchChem Technical Support.
- BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays. BenchChem Technical Support.
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Garg, V., & Singh, H. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical development and technology, 14(2), 185–192. [Link]
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Fukushima, S., et al. (2015). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. Biomacromolecules, 16(9), 2910–2918. [Link]
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Davis, B. D., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 455–460. [Link]
- Home Sunshine Pharma. (n.d.). 1,2,4-Triazolo[4,3-c]pyrimidine, 8-bromo-5-(methylthio)- CAS 99451-55-5. Home Sunshine Pharma Product Page.
- Home Sunshine Pharma. (n.d.). 1,2,4-Triazolo[4,3-c]pyrimidine, 8-bromo-5-(methylthio)- CAS 99451-55-5 (Persian). Home Sunshine Pharma Product Page.
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Caerulum. (n.d.). 8-Bromo-5-(methylthio)[20][22][23]triazolo[4,3-c]pyrimidine. Caerulum Product Page.
- Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits. Abcam Technical Support.
-
ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate Forum. [Link]
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Rege, P. D., et al. (2007). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. Journal of medicinal chemistry, 50(19), 4531–4535. [Link]
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Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2935–2954. [Link]
-
Wang, Z., et al. (2018). Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. Industrial & Engineering Chemistry Research, 57(4), 1205–1213. [Link]
-
Al-Kasmi, B., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 23(1), 38. [Link]
-
ResearchGate. (2022). How do I adjust the pH of phosphate buffer saline (PBS)? ResearchGate Forum. [Link]
-
Ashenhurst, J. (2015). Thiols And Thioethers. Master Organic Chemistry. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
Sources
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identifying side products in the synthesis of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine
Welcome to the technical support center for the synthesis of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and purification of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine.
Issue 1: My final product shows an inconsistent melting point and broadened peaks in the ¹H NMR spectrum.
Possible Cause: This is a classic indicator of product impurity, with the most likely culprit being the presence of a regioisomeric side product. In the synthesis of triazolo[4,3-c]pyrimidines, the formation of the thermodynamically more stable[1][2][3]triazolo[1,5-c]pyrimidine isomer is a common occurrence through a process known as the Dimroth rearrangement.[1][2][3][4]
Technical Explanation: The Dimroth rearrangement is an isomerization of a 1,2,4-triazole ring that can be catalyzed by acid, base, or heat. The reaction proceeds through a ring-opening of the triazole, followed by rotation and re-cyclization to form the more stable isomer.[1][4]
dot
Caption: Dimroth Rearrangement Pathway.
Troubleshooting Steps:
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Reaction Condition Optimization:
-
pH Control: The Dimroth rearrangement is often facilitated by acidic or basic conditions.[1][3] If your reaction is run at a high temperature in the presence of acid or base, consider neutralizing the reaction mixture as soon as the formation of the desired product is complete. Running the reaction at a lower temperature for a longer duration may also minimize the rearrangement.
-
Temperature Control: High temperatures can promote the rearrangement. Attempt the cyclization step at the lowest effective temperature.
-
-
Purification:
-
Column Chromatography: A carefully optimized silica gel column chromatography can often separate the two isomers. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, may be effective.
-
Recrystallization: If a suitable solvent system can be found, fractional crystallization may be employed to isolate the desired isomer.
-
-
Characterization to Confirm Isomer Presence:
-
NMR Spectroscopy: While ¹H NMR can show peak broadening or extra peaks, ¹⁵N NMR or ¹H-¹⁵N HMBC experiments are definitive in distinguishing between the [4,3-c] and [1,5-c] isomers.[5][6] The nitrogen chemical shifts in the two fused ring systems are distinct.
-
Melting Point: The two isomers will likely have different and distinct melting points. A broad melting range suggests a mixture.[1]
-
Issue 2: My mass spectrometry data shows a peak at M+16 or M+32 in addition to the expected molecular ion peak.
Possible Cause: This suggests the oxidation of the methylthio (-SMe) group to a sulfoxide (-S(O)Me) or a sulfone (-SO₂Me).[7]
Technical Explanation: The sulfur atom in the methylthio group is susceptible to oxidation, especially in the presence of oxidizing agents or even air during prolonged reaction times or workup procedures.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Degas Solvents: Use degassed solvents, particularly if the reaction is run at elevated temperatures.
-
Workup Conditions: Avoid strong oxidizing agents during the workup. If an oxidative workup is necessary for other reasons, consider its potential to affect the methylthio group.
-
Purification: The oxidized products (sulfoxide and sulfone) will have significantly different polarities than the desired product and should be separable by column chromatography.
Issue 3: I am observing a loss of the bromine signal in my mass spectrum and an additional peak in my NMR in the aromatic region.
Possible Cause: This could be due to a dehalogenation side reaction or a nucleophilic substitution of the bromine atom.
Technical Explanation: The C8 bromine is a versatile site for cross-coupling reactions.[7] While advantageous for derivatization, it can also be a site for unwanted side reactions if nucleophiles are present or if reductive conditions are inadvertently created.
Troubleshooting Steps:
-
Purity of Reagents: Ensure that starting materials and reagents are free from strong nucleophiles that could displace the bromine.
-
Reaction Conditions: Avoid unnecessarily harsh basic conditions or the presence of reducing agents unless a subsequent cross-coupling is intended.
-
Analysis of Byproducts: Use LC-MS to identify the mass of the debrominated species or any substitution products to help pinpoint the source of the nucleophile.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine?
A common and effective method is the cyclocondensation of a 4-hydrazinylpyrimidine precursor, such as 5-bromo-4-hydrazinyl-2-(methylthio)pyrimidine, with a one-carbon electrophile. Reagents like formic acid or triethyl orthoformate are often used for this type of cyclization.
dot
Caption: General Synthetic Pathway.
Q2: How can I definitively distinguish between the desired[1][2][3]triazolo[4,3-c]pyrimidine and the isomeric[1][2][3]triazolo[1,5-c]pyrimidine side product?
The most reliable method is through advanced NMR techniques. ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy allows for the unambiguous assignment of the ring structure by observing the correlations between protons and nitrogens in the heterocyclic core.[5][6] The different electronic environments of the nitrogen atoms in the two isomers lead to distinct ¹⁵N chemical shifts.
Q3: Are there any other potential, less common side products I should be aware of?
Besides the Dimroth rearrangement product, oxidation, and dehalogenation, other minor side products could arise from:
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Incomplete Cyclization: Residual starting hydrazinylpyrimidine may remain if the reaction does not go to completion.
-
Hydrolysis: Under strong acidic or basic conditions, the methylthio group could potentially be hydrolyzed to a hydroxyl group, or the bromo group could be replaced by a hydroxyl group.
-
Dimerization or Polymerization: Under certain conditions, complex mixtures of higher molecular weight byproducts can form.
Q4: What are the expected ¹H NMR spectral features of the desired product?
Based on available data for the target compound and related structures, you should expect:
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A singlet for the methylthio (-SMe) protons.[1]
-
Signals in the aromatic region for the pyrimidine and triazole protons.[1]
The exact chemical shifts will be dependent on the solvent used. Any additional peaks in these regions that cannot be attributed to the solvent or known starting materials should be investigated as potential impurities.
Table 1: Summary of Potential Side Products and their Characteristics
| Side Product Name | Formation Mechanism | Key Identifying Features |
| 8-Bromo-5-(methylthio)-[1][2][3]triazolo[1,5-c]pyrimidine | Dimroth Rearrangement | Different melting point, distinct ¹⁵N NMR spectrum, potentially separable by chromatography.[1][5][6] |
| 8-Bromo-5-(methylsulfinyl)-[1][2][3]triazolo[4,3-c]pyrimidine | Oxidation of methylthio group | MS peak at M+16. More polar than the starting material. |
| 8-Bromo-5-(methylsulfonyl)-[1][2][3]triazolo[4,3-c]pyrimidine | Oxidation of methylthio group | MS peak at M+32. Even more polar than the sulfoxide.[7] |
| 5-(Methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine | Dehalogenation | Absence of bromine isotope pattern in MS. Additional aromatic proton signal in ¹H NMR. |
Experimental Protocols: Characterization Techniques
Protocol 1: Sample Preparation for NMR Analysis
-
Accurately weigh 5-10 mg of your purified product.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire standard ¹H and ¹³C NMR spectra.
-
If isomeric impurities are suspected, perform a ¹H-¹⁵N HMBC experiment.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Prepare a stock solution of your sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Inject the sample into the LC-MS system.
-
Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion of the expected product and any potential side products.
References
- A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Chemistry, 2026, 30(4), 233-244.
- The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Russian Chemical Reviews, 2021, 90(5), 593-617.
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 2015, 11, 1336-1343.
- The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines. Journal of Chemical Research, 2008, 2008(6), 334-339.
-
Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 2010, 48(8), 614-622.
-
Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments - ResearchGate. Available at: [Link]
-
Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed. Available at: [Link]
-
Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments - ResearchGate. Available at: [Link]
Sources
- 1. This compound (99451-55-5) for sale [vulcanchem.com]
- 2. Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Bromo-5- (methylthio) [1,2,4] triazolo [4,3-c] pyrimidine - Sìona Shanghai Caerulum Pharma [caerulumpharm.com]
- 4. 8-Bromo-5-(methylthio)[1,2,4]triazolo[4,3-c]pyrimidine - China Shanghai Caerulum Pharma [caerulumpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Brominated Triazolopyrimidine Compounds
Welcome to the technical support center for the purification of brominated triazolopyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile heterocyclic scaffolds. The unique electronic and structural properties of brominated triazolopyrimidines make them valuable synthons, particularly in medicinal chemistry for applications like kinase inhibition and bromodomain targeting.[1][2] However, their purification can present specific challenges, from the inherent basicity of the nitrogen-rich core to the separation of closely related impurities.
This document, structured in a practical question-and-answer format, provides troubleshooting strategies and detailed protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of brominated triazolopyrimidines.
Q1: What are the most common impurities I might encounter when synthesizing brominated triazolopyrimidines?
Understanding potential impurities is the first step toward devising an effective purification strategy. The impurity profile is highly dependent on the synthetic route, but common contaminants include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual aminotriazoles, pyrimidine precursors, or other starting reagents.
-
Over- or Under-Brominated Species: If the bromination step is not perfectly stoichiometric or selective, you may find di-brominated or non-brominated analogues of your target compound.
-
Hydrodehalogenated Byproducts: Particularly in subsequent reactions like palladium-catalyzed cross-couplings, the bromine atom can be replaced by a hydrogen, leading to a common and often difficult-to-separate impurity.[3]
-
Isomeric Byproducts: Depending on the precursors, different isomers of the triazolopyrimidine core can form.[4][5] For example, Dimroth rearrangements can lead to the formation of a more thermodynamically stable isomer under acidic or basic conditions.[4][5]
-
Reagents and Catalysts: Residual catalysts (e.g., palladium from coupling reactions) or reagents from the bromination process (e.g., N-Bromosuccinimide, bromine) may persist.[5][6]
Q2: How do I choose the right primary purification technique for my compound?
The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the physical properties of your product (e.g., solid vs. oil, thermal stability). The following decision tree provides a general guide.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Column Chromatography
Column chromatography is a versatile technique but can be challenging for nitrogen-containing heterocycles.[7]
Q3: My brominated triazolopyrimidine streaks on the silica gel TLC plate. How can I fix this?
Streaking or tailing is a classic sign of strong interaction between a basic compound and the acidic surface of silica gel. The lone pairs on the nitrogen atoms of the triazolopyrimidine ring can protonate, causing the compound to bind tightly and elute unevenly.
Causality: Silica gel has acidic silanol groups (Si-OH) on its surface. Basic compounds can engage in strong acid-base interactions, leading to poor chromatography performance.
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase (eluent). This neutralizes the acidic sites on the silica.
-
Triethylamine (Et₃N): Typically, 0.1-1% (v/v) is sufficient.
-
Ammonia: Using a solvent like 2M ammonia in methanol as part of your eluent system (e.g., 95:5:0.5 DCM/Methanol/Ammonia) can be very effective for highly basic compounds.[7]
-
-
Switch to a Different Stationary Phase: If a basic modifier is not effective or compatible with your compound, consider using a less acidic stationary phase like alumina (Al₂O₃) or a reversed-phase column (C18).[7]
Q4: My product and a key impurity have very similar Rf values. How can I improve separation?
Co-elution is a common problem, especially with structurally similar impurities like a hydrodehalogenated byproduct.
Solutions:
-
Optimize the Mobile Phase:
-
Decrease Polarity: A lower Rf value (e.g., 0.1-0.2) increases the time the compounds spend on the column, allowing for better separation.[8]
-
Change Solvent Selectivity: If reducing polarity doesn't work, switch to a different solvent system. The goal is to find solvents that interact differently with your compound versus the impurity. For example, if a Hexane/Ethyl Acetate system fails, try a Dichloromethane/Methanol or Toluene/Acetone system.[8]
-
-
Improve Column Packing and Loading:
-
Use a Larger Column: A longer and wider column provides more surface area for separation.[8]
-
Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM, Methanol), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This creates a very narrow starting band.
-
-
Consider High-Performance Liquid Chromatography (HPLC): For very difficult separations or for achieving high purity on a small scale, preparative HPLC, often using a reversed-phase C18 column, provides significantly higher resolution than flash chromatography.[7]
| Parameter | Standard Flash Chromatography | High-Resolution Flash | Preparative HPLC |
| Particle Size | 40-63 µm | 15-40 µm | 5-10 µm |
| Typical Pressure | Low (5-20 psi) | Medium (50-200 psi) | High (>1000 psi) |
| Resolution | Good | Better | Best |
| Sample Load | High (g) | Medium (mg to g) | Low (mg) |
Caption: Comparison of chromatography techniques for purity enhancement.
Troubleshooting Recrystallization
Recrystallization is an excellent technique for obtaining highly pure, crystalline solids, provided the compound is thermally stable.[9]
Q5: I'm having trouble finding a suitable single solvent for recrystallization. What are my options?
An ideal single solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.[9] When this is not possible, a two-solvent system is the best alternative.
Solution: Use a binary solvent system. This involves one solvent in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").[10]
Workflow:
-
Dissolve your compound in the minimum required amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution just begins to turn cloudy (this is the saturation point).
-
Add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
Q6: My compound won't crystallize out of solution, even after cooling.
Supersaturation without nucleation is a common issue. The energy barrier for crystal formation has not been overcome.
Solutions:
-
Induce Nucleation:
-
Seed Crystals: Add a tiny crystal of your pure product to the solution. This provides a template for crystal growth.[10]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites.
-
-
Increase Supersaturation:
-
Reduce Solvent Volume: Gently evaporate some of the solvent to increase the compound's concentration.
-
Lower the Temperature: Move the flask from an ice bath to a freezer (ensure your solvent won't freeze).[7]
-
Q7: My recrystallized product has low purity or recovery. How can I optimize this?
This usually results from using too much solvent or cooling the solution too quickly.
Solutions:
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent needed to fully dissolve the compound. Using excess solvent will leave a significant amount of your product in the mother liquor upon cooling.[7]
-
Slow Cooling: Rapid cooling traps impurities within the crystal lattice. Allow the flask to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals.
-
Wash with Ice-Cold Solvent: After filtering the crystals, wash them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[7]
Detailed Experimental Protocols
Protocol 1: Flash Chromatography with a Basic Modifier
This protocol is designed for purifying a moderately polar, basic brominated triazolopyrimidine.
Workflow Diagram:
Caption: Step-by-step workflow for flash column chromatography.
Steps:
-
Eluent Selection: Determine an appropriate solvent system using TLC. Add 0.1-1% triethylamine to the chosen eluent to prevent streaking. Aim for a product Rf of ~0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your system (e.g., hexane). Pour the slurry into your column and use gentle pressure to pack a uniform bed.
-
Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane). For best results, adsorb this solution onto a small amount of silica, evaporate the solvent to dryness, and carefully add the resulting powder to the top of the column bed.
-
Elution: Add the eluent and apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor their contents by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Two-Solvent Recrystallization
This protocol is ideal when a single suitable recrystallization solvent cannot be found.
Steps:
-
Dissolution: Place the crude, solid material in an Erlenmeyer flask. Add the "good" solvent (e.g., Toluene) in small portions while heating the mixture to a gentle boil until the solid just dissolves.
-
Saturation: While maintaining the high temperature, add the "poor" solvent (e.g., Hexane) dropwise until you observe persistent cloudiness.
-
Clarification: Add 1-2 drops of the hot "good" solvent to redissolve the precipitate and render the solution clear.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7][9]
-
Washing: Wash the collected crystals with a small amount of the ice-cold "poor" solvent to remove residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity via melting point analysis or NMR spectroscopy.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. WO2017219948A1 - Crystalline forms of triazolopyrimidine compound - Google Patents [patents.google.com]
stability of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine in DMSO solution
Welcome to the technical support resource for 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling, storage, and stability of this compound, with a specific focus on its use in DMSO solutions. Our goal is to help you ensure the integrity of your experiments by addressing common challenges and providing practical, validated solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine and its DMSO solutions?
A1:
-
Solid Compound: To ensure long-term stability, the solid form of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine should be stored under an inert atmosphere (such as argon or nitrogen) at room temperature.[1] This precaution minimizes exposure to atmospheric oxygen and moisture, which can potentially lead to degradation over time.
-
DMSO Solutions: For DMSO stock solutions, we recommend the following:
-
Short-Term Storage (1-2 weeks): Store at 2-8°C.
-
Long-Term Storage (>2 weeks): Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
-
The rationale for these conditions is to slow down potential chemical reactions, such as oxidation of the methylthio group, which can occur more readily in solution.
Q2: I've noticed a yellowing of my DMSO stock solution over time. What is the likely cause?
A2: The appearance of a yellow tint in your DMSO stock solution is a common indicator of compound degradation. While the fused triazolopyrimidine core is relatively stable, the methylthio (-SMe) group is susceptible to oxidation . Over time, especially when exposed to air and light, the sulfur atom can be oxidized to a sulfoxide and then further to a sulfone. These oxidized species can be colored and may have different biological activities and physical properties compared to the parent compound, leading to experimental variability.
Q3: My experimental results are inconsistent when using older stock solutions. Could the stability of the compound in DMSO be the issue?
A3: Yes, inconsistent results are a classic sign of compound instability. If you are using stock solutions that are several weeks or months old, or have been subjected to multiple freeze-thaw cycles, there is a significant possibility that a portion of the 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine has degraded. The introduction of degradation products can lead to:
-
A lower effective concentration of the active compound.
-
Off-target effects from the degradation products themselves.
We strongly advise preparing fresh stock solutions from solid material for critical experiments or validating the purity of older stock solutions before use (see Troubleshooting Guide below).
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Experimental Data
If you suspect that the stability of your 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine solution is impacting your results, follow this systematic approach to diagnose and resolve the issue.
Caption: Workflow for troubleshooting inconsistent experimental results.
Potential Degradation Pathway
The primary site of reactivity and potential degradation for 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine in a DMSO solution, particularly with prolonged exposure to atmospheric oxygen, is the methylthio group.
Caption: Likely oxidative degradation pathway of the methylthio group.
This oxidation is a known reaction for similar chemical structures and is supported by metabolic stability data showing oxidation at this position. The formation of the sulfoxide and sulfone derivatives changes the polarity, size, and hydrogen bonding capacity of the molecule, which can significantly alter its biological activity.
Experimental Protocols
Protocol 1: HPLC-MS Method for Assessing Purity and Stability
This protocol provides a general method to assess the purity of your 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine stock solution.
Objective: To quantify the percentage of the parent compound and identify the presence of major degradation products.
Materials:
-
DMSO stock solution of the compound (e.g., 10 mM)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), LC-MS grade
-
C18 Reverse-Phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
HPLC or UPLC system coupled to a Mass Spectrometer (MS)
Methodology:
-
Sample Preparation:
-
Dilute your DMSO stock solution 1:100 in a 50:50 mixture of ACN:Water to a final concentration of 100 µM.
-
-
LC-MS Parameters:
-
Mobile Phase A: Water + 0.1% FA
-
Mobile Phase B: ACN + 0.1% FA
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-7 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS Detection:
-
Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
Expected Ion [M+H]⁺: m/z 244.9/246.9 (due to bromine isotopes)
-
-
-
Data Analysis:
-
Integrate the peak area of the parent compound and any new peaks that appear in older or stressed samples.
-
Calculate the percentage purity by dividing the peak area of the parent compound by the total peak area of all related species.
-
The primary degradation product will likely be the sulfoxide, with an expected [M+H]⁺ of m/z 260.9/262.9 (+16 Da).
-
Data Summary Table:
| Sample Condition | Storage Time | % Purity of Parent Compound | % Area of Sulfoxide Peak (m/z 260.9) |
| Freshly Prepared | 0 hours | >99% | <0.5% |
| Room Temp, Light | 1 week | User to determine | User to determine |
| 4°C, Dark | 1 week | User to determine | User to determine |
| -20°C, Dark | 1 week | User to determine | User to determine |
References
- Abdelkhalek A., Attia M., Kamal M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919.
-
Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. ResearchGate. [Link]
-
Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed. [Link]
-
Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophe. Semantic Scholar. [Link]
-
1,2,4-Triazolo[4,3-c]pyrimidine, 8-bromo-5-(methylthio)- CAS 99451-55-5. Home Sunshine Pharma. [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Semantic Scholar. [Link]
-
8-Bromo-5- (methylthio)[1][2] triazolo [4,3-c] pyrimidine. Caerulum. [Link]
-
Synthesis of 8‐bromo‐7‐chloro‐[1][2]‐triazolo[4,3‐c]pyrimidines. ResearchGate. [Link]
-
8-Bromo-5-(methylthio)-[1][2]triazolo[4,3-c]pyrimidine. MySkinRecipes. [Link]
-
Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Universitas Pendidikan Indonesia. [Link]
-
Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][3][4]triazines. MDPI. [Link]
-
5-Bromo-1,2,4-triazolo[1,5-a]pyrimidine. ResearchGate. [Link]
-
DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. MDPI. [Link]
-
Triazolopyrimidine. PubChem. [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. researchgate.net [researchgate.net]
- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjpbr.com]
- 4. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
how to prevent degradation of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine
Welcome to the technical support center for 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this compound. As Senior Application Scientists, our goal is to ensure you can confidently and effectively utilize this compound in your experiments by anticipating and addressing potential challenges related to its degradation.
I. Quick Reference: Compound Stability Profile
For ease of access, the following table summarizes the key stability characteristics of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine. Detailed explanations and protocols are provided in the subsequent sections.
| Parameter | Stability Information | Key Considerations |
| Chemical Structure | Fused triazole and pyrimidine rings with a bromine at C8 and a methylthio group at C5.[1] | The methylthio group is a primary site for oxidation. The C8-bromine bond can be labile under certain conditions. |
| Appearance | Solid.[2] | Changes in color or texture may indicate degradation. |
| Solubility | Poorly soluble in water, moderately soluble in DMSO (e.g., 25 mM stock solutions).[1] | For aqueous experiments, consider formulation strategies like cyclodextrin inclusion complexes.[1] |
| Storage | Store as a solid in a well-sealed container under an inert atmosphere at room temperature.[3] | Minimize exposure to air, moisture, and light. For long-term storage, consider refrigeration (-20°C). |
| Primary Degradation Pathways | Oxidation of the methylthio group, potential photodegradation, and possible hydrolysis of the C-Br bond under specific conditions.[1] | Avoid exposure to strong oxidizing agents, direct light, and extreme pH. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine.
Q1: What are the primary signs of degradation for this compound?
A1: Visual signs of degradation can include a change in color or the compound becoming sticky or clumpy. On an analytical level, you may observe the appearance of new peaks in your LC-MS or NMR analysis. The most anticipated degradation product would be the oxidized form, where the methylthio group (-SMe) is converted to a methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) group.[1] This will result in a mass increase of 16 or 32 Da, respectively.
Q2: What is the recommended procedure for preparing and storing stock solutions?
A2: We recommend preparing stock solutions in anhydrous DMSO at a concentration of up to 25 mM.[1] For short-term storage (1-2 weeks), these solutions can be kept at 4°C. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Always use anhydrous solvents to prevent hydrolysis.
Q3: My compound appears to have degraded. What is the most likely cause?
A3: The most probable cause of degradation is the oxidation of the methylthio group.[1] This can be initiated by exposure to atmospheric oxygen over extended periods, contaminants in solvents, or the presence of oxidizing agents in your experimental system. Another potential cause is photodegradation, especially if the compound has been exposed to UV or strong visible light.[1]
Q4: Is this compound sensitive to light?
A4: Yes, compounds with a triazolopyrimidine core can be sensitive to light. Preliminary studies indicate that 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine can act as a photosensitizer under UV irradiation, which implies a potential for photodegradation.[1] Therefore, it is crucial to store the solid compound and its solutions in amber vials or otherwise protected from light.
Q5: Can the bromine atom be displaced during my experiments?
A5: The bromine at the C8 position is a versatile site for synthetic modifications, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1] This indicates that the C-Br bond can be cleaved under specific catalytic conditions. While generally stable under standard biological assay conditions, you should be mindful of its reactivity if your experiment involves transition metals, strong nucleophiles, or reducing agents.
III. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the degradation of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
This could be a result of compound degradation leading to a lower effective concentration of the active molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Causality and Explanations:
-
Verify Purity: Always begin by confirming the integrity of your stock solution. The primary degradation pathway is the oxidation of the methylthio group.[1] An LC-MS analysis is highly effective for detecting the corresponding sulfoxide (M+16) and sulfone (M+32) species.
-
Prepare Fresh Solution: If degradation is confirmed, the most reliable solution is to prepare a fresh stock solution from the solid material, ensuring the use of anhydrous DMSO and protection from light.
-
Review Assay Protocol: If the stock solution is pure, consider the components of your assay buffer and experimental conditions.
-
Oxidizing Agents: Avoid reagents that can generate reactive oxygen species.
-
pH: Although the triazolopyrimidine core generally exhibits good stability, extreme pH values could potentially lead to hydrolysis.[4][5]
-
Light Exposure: Ensure that all steps involving the compound are performed with minimal light exposure, for instance, by using amber-colored plates or covering them with foil.
-
Issue 2: Solid compound has changed in appearance.
A physical change in the solid material is a strong indicator of degradation.
Recommended Actions:
-
Do Not Use: If the compound has visibly changed, it is best to assume it has degraded and obtain a fresh supply.
-
Analytical Confirmation: If you must proceed, perform a thorough analytical characterization (e.g., NMR, LC-MS, and melting point) to assess the purity and structure of the material.
-
Review Storage Conditions: Evaluate your storage protocol. Ensure the container is tightly sealed and stored under an inert atmosphere, away from light and sources of heat or moisture. For long-term storage, refrigeration (-20°C) under an inert gas (argon or nitrogen) is recommended.
IV. Key Degradation Pathways and Prevention
Understanding the chemical liabilities of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine is fundamental to preventing its degradation.
Caption: Potential degradation pathways for the compound.
Oxidation of the Methylthio Group
-
Mechanism: The sulfur atom in the methylthio group is electron-rich and susceptible to oxidation, forming a sulfoxide and subsequently a sulfone. This is a common metabolic pathway for sulfur-containing compounds and can also occur chemically.[1]
-
Prevention:
-
Inert Atmosphere: Store the solid compound and solutions under an inert gas like argon or nitrogen to minimize exposure to atmospheric oxygen.
-
Solvent Purity: Use high-purity, anhydrous solvents. Peroxides in older ethers or other solvent impurities can act as oxidizing agents.
-
Avoid Oxidants: Be aware of and avoid known oxidizing agents in your experimental setup.
-
Photodegradation
-
Mechanism: Aromatic and heterocyclic ring systems can absorb UV and visible light. This energy can lead to the formation of excited states that undergo chemical reactions, leading to a variety of degradation products. The compound's role as a photosensitizer suggests it is prone to such reactions.[1]
-
Prevention:
-
Light Protection: Always use amber glass or opaque containers for storage and handling.
-
Minimize Exposure: During experiments, protect solutions from direct laboratory light.
-
Hydrolysis and Nucleophilic Substitution
-
Mechanism: The C8-bromine bond can be susceptible to cleavage by strong nucleophiles or under harsh pH conditions, leading to substitution products. While the triazolopyrimidine core is generally stable, this specific functional group represents a potential point of reactivity.[4][6]
-
Prevention:
-
pH Control: Maintain a near-neutral pH in your experimental buffers unless otherwise required.
-
Avoid Strong Nucleophiles: Be cautious when using reagents containing strong nucleophiles (e.g., thiols, concentrated amines) if the integrity of the C-Br bond is critical.
-
V. Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Pre-analysis: Before opening, allow the vial of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine (MW: 245.10 g/mol ) to equilibrate to room temperature to prevent moisture condensation.[7]
-
Weighing: In a controlled environment with low humidity, accurately weigh out 2.45 mg of the compound.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the solid.
-
Mixing: Vortex the solution gently until the solid is completely dissolved. Sonication in a water bath for a few minutes can aid dissolution if necessary.
-
Storage: Transfer the solution to a light-protected (amber) vial with a tightly sealed cap. For long-term storage, aliquot into smaller, single-use volumes and store at -20°C.
Protocol 2: Assessing the Purity of a Stock Solution via LC-MS
-
Sample Preparation: Dilute a small aliquot of your stock solution to a final concentration of approximately 10 µM using a 50:50 mixture of acetonitrile and water.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Expected Ion: Look for the [M+H]⁺ ion at approximately m/z 244.9/246.9 (due to bromine isotopes).[1]
-
-
Data Analysis:
-
Integrate the peak area for the parent compound.
-
Search for potential degradation products, specifically the sulfoxide ([M+H]⁺ at m/z 260.9/262.9) and sulfone ([M+H]⁺ at m/z 276.9/278.9).
-
Calculate the purity as the percentage of the main peak area relative to the total area of all compound-related peaks.
-
References
-
8-Bromo-5-(methylthio)-[1][4][8]triazolo[4,3-c]pyrimidine. Vulcanchem.
-
Khier, S., et al. (2020). Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. PMC - NIH. [Link]
-
Gujjar, R., et al. (2009). Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice. PMC. [Link]
-
8-Bromo-5- (methylthio)[1][4][8] triazolo [4,3-c] pyrimidine. Caerulum. [Link]
-
1,2,4-Triazolo[4,3-c]pyrimidine, 8-bromo-5-(methylthio)- CAS 99451-55-5. Home Sunshine Pharma. [Link]
Sources
- 1. 8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine (99451-55-5) for sale [vulcanchem.com]
- 2. 1,2,4-Triazolo[4,3-c]pyrimidine, 8-bromo-5-(methylthio)- CAS 99451-55-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. achmem.com [achmem.com]
- 4. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 8-Bromo-5- (methylthio) [1,2,4] triazolo [4,3-c] pyrimidine - Sìona Shanghai Caerulum Pharma [caerulumpharm.com]
- 8. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Fused Heterocyclic Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for the Synthesis of Fused Heterocyclic Systems. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricate landscape of constructing these vital molecular architectures. Fused heterocyclic compounds are cornerstones of medicinal chemistry and materials science, yet their synthesis is often fraught with challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address the specific pitfalls you may encounter in your laboratory, moving beyond generic advice to offer explanations of underlying chemical principles and actionable, field-proven solutions.
I. General Troubleshooting: The First Line of Defense
Before delving into method-specific issues, it's crucial to address the universal parameters that can make or break a synthesis. Low yields or complete reaction failure often stem from a handful of common culprits.
FAQ 1: My reaction is sluggish, or the yield is disappointingly low. What are the initial checks I should perform?
Low reactivity is a frequent hurdle. A systematic approach to troubleshooting is the most effective way to pinpoint the issue.[3]
Troubleshooting Workflow for Low Yields
Detailed Protocol for General Troubleshooting:
-
Reagent and Solvent Purity: Impurities in starting materials or solvents can act as catalyst poisons or participate in side reactions. Always use reagents and solvents of appropriate purity and ensure solvents are anhydrous when necessary.[3]
-
Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables.[3] Small-scale trial reactions can help determine the optimal parameters without committing large quantities of valuable starting materials.[3]
-
Atmosphere Control: Many reactions in organic synthesis, particularly those involving organometallic catalysts, are sensitive to oxygen and moisture.[3] Ensure proper inert atmosphere techniques (e.g., nitrogen or argon blanket, degassed solvents) are employed.
-
Mixing Efficiency: In heterogeneous reactions, inefficient stirring can lead to poor reaction rates and diminished yields. Ensure the stirring is adequate for the scale and viscosity of your reaction mixture.[4]
-
Product Stability: The desired fused heterocyclic product may be unstable under the reaction or workup conditions. Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation over time.[3]
II. Method-Specific Pitfalls and Solutions
This section addresses common challenges associated with widely used synthetic strategies for constructing fused heterocyclic systems.
A. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for forming C-C and C-N bonds, essential for many fused heterocycle syntheses.[5] However, their success is highly dependent on the careful selection of ligands, bases, and reaction conditions.
FAQ 2: My palladium-catalyzed cross-coupling reaction is not working. What are the likely causes?
Failure in these reactions often points to issues with the catalyst's activity or stability.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Key Considerations for Palladium-Catalyzed Reactions:
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich heterocyclic substrates, bulky, electron-donating phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often necessary to promote oxidative addition and prevent catalyst deactivation.[6][7]
-
Base Selection: The choice of base is critical and can significantly impact the reaction outcome. The base's strength and solubility are key factors. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). A screening of different bases is often a worthwhile endeavor.
-
Solvent Effects: The solvent can influence the solubility of reactants and the stability of the catalytic species. Anhydrous, degassed solvents are essential to prevent catalyst poisoning. Common choices include toluene, dioxane, and DMF.
| Problem | Potential Cause | Suggested Solution | Reference |
| Low or no product formation | Catalyst deactivation | Switch to a more robust ligand (e.g., a biarylphosphine or NHC). | [6] |
| Side product formation (e.g., homocoupling) | Incomplete inert atmosphere | Improve degassing of solvents and ensure a continuous inert gas flow. | |
| Poor reproducibility | Inconsistent reagent quality | Use freshly purified reagents and anhydrous solvents. | [3] |
B. Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, a common core in fused heterocyclic systems. However, it is not without its challenges, particularly concerning regioselectivity and substrate scope.[8]
FAQ 3: My Fischer indole synthesis is giving a low yield or a mixture of regioisomers. How can I improve it?
The success of the Fischer indole synthesis is highly sensitive to the choice of acid catalyst and the electronic properties of the substrates.[8][9]
Common Pitfalls in Fischer Indole Synthesis:
-
Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, PTSA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[8] The optimal acid and its concentration should be determined empirically for each substrate.
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, leading to undesired cleavage and the formation of aniline byproducts.[9]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[9]
-
Regioselectivity: Unsymmetrical ketones can lead to the formation of two different regioisomers. The reaction conditions can sometimes be tuned to favor one isomer over the other.
Troubleshooting Fischer Indole Synthesis
C. Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and related fused systems, often proceeding under mild conditions.[10]
FAQ 4: My Pictet-Spengler reaction is not proceeding as expected. What should I investigate?
The key to a successful Pictet-Spengler reaction lies in the formation of the crucial iminium ion intermediate.[10]
Key Factors in the Pictet-Spengler Reaction:
-
Acid Catalysis: The reaction is typically catalyzed by a protic or Lewis acid, which facilitates the formation of the electrophilic iminium ion.[11][12]
-
Substrate Electronics: Electron-donating groups on the aromatic ring of the β-arylethylamine enhance its nucleophilicity and generally lead to higher yields.[11]
-
Carbonyl Component: Aldehydes are generally more reactive than ketones in this reaction.
| Problem | Potential Cause | Suggested Solution | Reference |
| No reaction | Insufficiently electrophilic iminium ion | Use a stronger acid catalyst or a more reactive aldehyde. | [10][11] |
| Low yield | Poorly nucleophilic aromatic ring | Introduce electron-donating groups on the aromatic ring. | [11] |
| Formation of side products | Reversible reaction or decomposition | Run the reaction at a lower temperature and monitor for product formation. |
D. Diels-Alder Reaction
The Diels-Alder reaction is a versatile cycloaddition for constructing six-membered rings, which can be a key step in the synthesis of fused heterocyclic systems.
FAQ 5: My Diels-Alder reaction is not giving the desired fused heterocycle. What are the common issues?
The success of a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile, as well as stereochemical considerations.[13][14]
Critical Parameters for the Diels-Alder Reaction:
-
Electronic Effects: The reaction is generally favored between an electron-rich diene and an electron-poor dienophile.[15]
-
Conformation of the Diene: The diene must be able to adopt an s-cis conformation for the reaction to occur.[14]
-
Stereochemistry: The reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product.[13] The endo product is often favored due to secondary orbital interactions.[13]
| Reaction Components | Favorable Characteristics | Unfavorable Characteristics | Reference |
| Diene | Electron-donating groups, locked in s-cis conformation | Electron-withdrawing groups, sterically hindered | [14][15] |
| Dienophile | Electron-withdrawing groups | Electron-donating groups | [15] |
E. Multicomponent Reactions (MCRs)
MCRs offer an efficient route to complex fused heterocycles by combining three or more reactants in a single pot.[16][17]
FAQ 6: I am having trouble with my multicomponent reaction for fused heterocycle synthesis. What should I consider?
The main challenge in MCRs is to orchestrate a sequence of reactions to favor the desired product over a multitude of potential side products.
Key Considerations for Multicomponent Reactions:
-
Reaction Conditions: The choice of solvent, catalyst, and temperature can dramatically influence the reaction pathway and the final product distribution.
-
Reactant Stoichiometry: Precise control over the molar ratios of the reactants is often crucial to maximize the yield of the desired product.
-
Order of Addition: In some cases, the order in which the reactants are added can affect the outcome of the reaction.
III. Purification Strategies
The purification of fused heterocyclic compounds can be challenging due to their often complex structures, potential for multiple isomers, and varying polarities.
FAQ 7: I am struggling to purify my fused heterocyclic product. What techniques should I try?
A combination of chromatographic and non-chromatographic methods is often necessary.
Common Purification Techniques:
-
Column Chromatography: This is the most common method for purifying organic compounds. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase should be optimized based on the polarity of the product and impurities.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification technique. A careful screening of solvents is necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Preparative TLC or HPLC: For small-scale purifications or for separating closely related isomers, preparative TLC or HPLC can be very effective.
-
Acid-Base Extraction: If the fused heterocycle has acidic or basic functional groups, an acid-base extraction can be a simple and effective way to remove neutral impurities.
IV. Conclusion
The synthesis of fused heterocyclic systems is a rich and rewarding field of study, but one that is not without its challenges. By understanding the fundamental principles behind the common synthetic methods and by employing a systematic approach to troubleshooting, researchers can overcome many of the common pitfalls and successfully construct these important molecules. This guide is intended to be a living document, and we encourage feedback and suggestions for future additions.
V. References
-
Ligand-Enabled Palladium-Catalyzed Asymmetric Synthesis of Indole-Fused Chiral Eight-Membered N-Heterocycles via [4 + 4] Cycloaddition. Organic Letters. Available from: [Link]
-
CHEMISTRY AND SYNTHESIS OF FUSED HETEROCYCLIC COMPOUNDS. Available from: [Link]
-
Unified Mechanistic Understandings of Pictet-Spengler Reactions. ResearchGate. Available from: [Link]
-
Pictet-Spengler Reaction. J&K Scientific LLC. Available from: [Link]
-
Pictet–Spengler reaction. Grokipedia. Available from: [Link]
-
Pictet-Spengler Reaction. NROChemistry. Available from: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available from: [Link]
-
Problems with Fischer indole synthesis. Reddit. Available from: [Link]
-
Benzo-fused N-Heterocycle synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of benzo-fused heterocycles using isomerization and ring-closing metathesis reactions. CORE. Available from: [Link]
-
Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. Available from: [Link]
-
Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. PMC. Available from: [Link]
-
Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole. ResearchGate. Available from: [Link]
-
Recent advances in the synthesis of fused heterocycles with new skeletons via alkyne cyclization. ResearchGate. Available from: [Link]
-
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available from: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available from: [Link]
-
Multicomponent reactions for the synthesis of heterocycles. PubMed. Available from: [Link]
-
Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI. Available from: [Link]
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. Available from: [Link]
-
Organic solvent-free processes for the synthesis and purification of heterocyclic compounds supported on polyethylene glycol, in batch and in continuous flow reactor. ResearchGate. Available from: [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Available from: [Link]
-
Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Available from: [Link]
-
Palladium-catalyzed Synthesis of Fused Carbo- and Heterocycles. PubMed. Available from: [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PMC. Available from: [Link]
-
Palladium‐catalyzed Synthesis of Fused Carbo‐ and Heterocycles. ResearchGate. Available from: [Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available from: [Link]
-
Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. Journal of the American Chemical Society. Available from: [Link]
-
A comprehensive review on bioactive fused heterocycles as purine-utilizing enzymes inhibitors. ResearchGate. Available from: [Link]
-
Diels-Alder reactions of five-membered heterocycles containing one heteroatom. NIH. Available from: [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. Available from: [Link]
-
Multicomponent reactions in the synthesis of heterocycles. Semantic Scholar. Available from: [Link]
-
Heterocyclic Chemistry. Available from: [Link]
-
Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. Available from: [Link]
-
Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. PMC. Available from: [Link]
-
14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. Available from: [Link]
-
One Step Synthesis of a Fused Four-Ring Heterocycle. The Royal Society of Chemistry. Available from: [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. Available from: [Link]
-
Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. Available from: [Link]
-
REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. Available from: [Link]
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- 5. Palladium-catalyzed Synthesis of Fused Carbo- and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
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- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
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mitigating off-target effects of triazolopyrimidine inhibitors
A Senior Application Scientist's Guide to Mitigating Off-Target Effects
Welcome to the technical support center for researchers utilizing triazolopyrimidine-based inhibitors. This guide is designed to provide in-depth, practical solutions to one of the most significant challenges in kinase inhibitor development: understanding and mitigating off-target effects. As a versatile and privileged scaffold, triazolopyrimidines have been successfully developed into potent inhibitors for a range of targets.[1][2] However, particularly within the kinase family, the conserved nature of the ATP-binding pocket makes off-target interactions a critical hurdle to overcome.[3]
This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments, interpret complex data, and confidently distinguish on-target from off-target-driven cellular phenotypes.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Selectivity
This section addresses foundational concepts that are crucial for planning and interpreting your experiments.
Q1: What exactly are "off-target" effects and why are they a major concern with kinase inhibitors?
A1: An "off-target" effect occurs when a compound interacts with proteins other than its intended therapeutic target.[4] For kinase inhibitors, this is particularly common because the ATP-binding site, which most of these inhibitors target, is highly conserved across the human kinome of over 500 members.[3] These unintended interactions can lead to several problematic outcomes:
-
Cellular Toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cell death or other toxic phenotypes, limiting the therapeutic window of a compound.
-
Unwanted Side Effects: In a clinical context, off-target effects are a primary cause of adverse drug reactions.[6]
-
Paradoxical Pathway Activation: In some cases, inhibiting an off-target kinase can lead to the activation of compensatory signaling pathways, potentially counteracting the desired therapeutic effect.[7]
Q2: My triazolopyrimidine inhibitor is highly potent in a biochemical assay (e.g., low nanomolar IC50) but is much less effective in my cell-based assays. What are the likely causes?
A2: This is a very common and important observation. The discrepancy between biochemical potency and cellular efficacy points to factors that are absent in a simplified in vitro reaction.[8] The potential causes include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. Physicochemical properties like LogP and polar surface area can offer clues, but this must be experimentally verified.[9]
-
High Intracellular ATP Concentration: Biochemical kinase assays are often run at ATP concentrations near the Michaelis constant (Km,ATP) of the enzyme. However, intracellular ATP levels are much higher (1-10 mM).[8] This high concentration of the natural substrate (ATP) can outcompete an ATP-competitive inhibitor, leading to a significant drop in apparent potency.
-
Efflux Pump Activity: The compound may be a substrate for cellular efflux pumps (e.g., ABC transporters), which actively remove it from the cell, preventing it from reaching an effective concentration.[10]
-
Inhibitor Instability: The compound could be rapidly metabolized or degraded within the cellular environment.[9]
-
Inactive Target in Your Cell Model: The target kinase may not be expressed or may be in an inactive conformation in the specific cell line you are using. It is critical to confirm target expression and baseline activity (e.g., phosphorylation status) via Western blot.[9]
Q3: How can I definitively prove that the cellular phenotype I observe is caused by inhibiting my primary target?
-
Use a Structurally Unrelated Inhibitor: Test a second inhibitor that targets the same kinase but has a different chemical scaffold. If both compounds produce the same phenotype, it strengthens the case for on-target activity.[9]
-
Perform a Rescue Experiment: The gold standard for validation. If the inhibitor's effect is on-target, you should be able to "rescue" or reverse the phenotype by introducing a form of the target kinase that is resistant to the inhibitor (e.g., via a point mutation in the binding site) while the endogenous protein is silenced or knocked out.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the target kinase.[11] The resulting phenotype should mimic the effect of the inhibitor. Crucially, if you treat the knockout cells with your inhibitor and it still produces the effect, this is strong evidence of an off-target mechanism.[5]
-
Correlate Target Inhibition with Phenotype: Perform a dose-response experiment where you measure both target inhibition (e.g., phosphorylation of a direct downstream substrate) and the cellular phenotype (e.g., cell death) at the same inhibitor concentrations. A strong correlation between these two readouts supports an on-target mechanism.[9]
Part 2: Troubleshooting Guide - From Ambiguity to Clarity
This section is structured to address specific experimental challenges and provide a logical workflow for identifying and validating off-target effects.
Problem 1: My inhibitor shows an interesting phenotype, but I suspect it's due to off-targets. How do I start looking for them?
This situation requires a systematic screening approach to move from suspicion to identification. The choice of method depends on the resources available and the desired breadth of the screen.
Workflow: Identifying Potential Off-Targets
Caption: Decision tree for selecting an off-target identification strategy.
Step-by-Step Approach:
-
Strategy 1: Broad Biochemical Kinase Profiling: This is the most common first step for kinase inhibitors. Submit your compound to a commercial service (e.g., Reaction Biology's HotSpotSM, Eurofins' KinaseProfiler™) for screening against a large panel of recombinant kinases (often >400).[6][12]
-
Why: This provides a quantitative measure (IC50 or percent inhibition) of your inhibitor's potency against a wide range of kinases under standardized in vitro conditions.[13] It quickly reveals which kinases are potently inhibited biochemically.
-
Interpreting the Data: Pay close attention to any kinases that are inhibited within a 10- to 30-fold potency window of your primary target. These are your top candidates for off-target effects. See the data presentation table below for an example.
-
-
Strategy 2: Unbiased Chemical Proteomics: This approach identifies proteins that physically bind to your inhibitor in a more physiological setting.[14] A common method involves immobilizing your inhibitor on beads (or using broad-spectrum "kinobeads") and using it to "pull down" binding partners from a cell lysate.[15][16] Bound proteins are then identified by mass spectrometry.
-
Why: This method is unbiased and can identify both kinase and non-kinase off-targets.[17] Performing the experiment in the presence of a competing concentration of your free inhibitor can distinguish specific binders from non-specific ones.[15]
-
Causality: While powerful for discovery, identifying a binder does not prove functional inhibition. Hits from proteomics screens must be validated with functional assays.
-
Data Presentation: Example Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Selectivity vs. Primary Target (Fold) | Potential Relevance |
| Primary Target (e.g., TYK2) | 5.0 | 1 | On-Target |
| Off-Target A (e.g., JAK1) | 55 | 11 | High - Structurally related, potent inhibition |
| Off-Target B (e.g., GAK) | 98 | ~20 | High - Potent inhibition identified in screens[16] |
| Off-Target C (e.g., p38α) | 450 | 90 | Medium - May be relevant at higher doses |
| Off-Target D (e.g., EGFR) | >10,000 | >2000 | Low - Likely not relevant |
Problem 2: I have a list of potential off-targets from my screen. How do I confirm they are functionally inhibited in cells and responsible for the phenotype?
A2: This validation phase is critical. A hit from a screen is merely a candidate. You must now confirm both cellular target engagement and phenotypic consequence.
Workflow: Validating Off-Target Hits
Caption: Workflow for validating candidate off-targets in a cellular context.
Step-by-Step Validation:
-
Confirm Cellular Target Engagement: First, prove that your inhibitor can interact with the candidate off-target in a live cell.
-
Phospho-Substrate Western Blot: If the candidate kinase has a known downstream substrate, treat cells with a dose-response of your inhibitor and blot for the phosphorylated form of that substrate. A dose-dependent decrease in phosphorylation indicates functional inhibition of the kinase.[10]
-
Direct Binding Assays: For targets without a good substrate antibody, use an assay that directly measures compound binding. The NanoBRET™ Target Engagement assay is an excellent choice, as it quantifies inhibitor binding to a specific target inside living cells.[18][19]
-
-
Genetic Validation to Link Target to Phenotype: Once engagement is confirmed, use genetics to see if inhibiting that specific target is responsible for the phenotype.
-
Knockout/Knockdown: Use CRISPR to create a stable knockout cell line for the candidate off-target.[5] Alternatively, use siRNA for transient knockdown.
-
Phenotypic Comparison: Does the knockout/knockdown of the off-target protein reproduce the phenotype you see with your inhibitor? If yes, this is strong evidence that your inhibitor is acting through this off-target.
-
Inhibitor Treatment of KO Cells: As the ultimate test, treat the off-target knockout cells with your inhibitor. If the cells are now resistant to the inhibitor (i.e., the phenotype disappears), you have confirmed the off-target is the cause.[5]
-
Part 3: Key Experimental Protocols
Here are summarized, step-by-step methodologies for core experiments discussed in this guide.
Protocol 1: Cellular Target Engagement via NanoBRET™ Assay
This protocol assesses the binding of an inhibitor to a specific kinase within intact cells, providing a quantitative measure of target occupancy.[18]
Principle: The assay uses a target kinase fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, it is close enough to the luciferase for Bioluminescence Resonance Energy Transfer (BRET) to occur. A test compound that enters the cell and binds to the target will displace the tracer, leading to a loss of BRET signal. This decrease in BRET is proportional to the inhibitor's binding affinity.[18]
Methodology:
-
Cell Preparation: Culture cells that have been transfected to express the NanoLuc®-kinase fusion protein of interest. Seed them into a 96-well or 384-well white assay plate and allow them to adhere.
-
Compound Preparation: Prepare serial dilutions of your triazolopyrimidine inhibitor in Opti-MEM® I Reduced Serum Medium. Include a "no inhibitor" vehicle control (e.g., DMSO).
-
Tracer Preparation: Dilute the specific NanoBRET™ tracer and the NanoLuc® substrate in Opti-MEM® to create a 2X stock solution.
-
Assay Execution:
-
Add the serially diluted inhibitor solutions to the appropriate wells of the cell plate.
-
Immediately add the 2X tracer/substrate solution to all wells.
-
Incubate the plate for 2 hours at 37 °C in a CO2 incubator to allow for equilibration.
-
-
Data Acquisition: Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) signals separately.
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the concentration of inhibitor required to occupy 50% of the target protein.
Protocol 2: Chemical Proteomics using Kinobeads
This protocol identifies cellular targets of a kinase inhibitor by affinity capture from a cell lysate followed by quantitative mass spectrometry.[15]
Principle: "Kinobeads" are a mixture of non-selective, immobilized kinase inhibitors that can bind a large fraction of the cellular kinome. By incubating these beads with a cell lysate, kinases are captured. If the lysate is pre-incubated with a free test inhibitor, the inhibitor will compete with the kinobeads for binding to its specific targets. Quantitative mass spectrometry is then used to identify which proteins show reduced binding to the beads in the presence of the free inhibitor.[15][16]
Methodology:
-
Cell Culture and Lysis: Grow cells to a high density. Harvest and lyse the cells in a non-denaturing buffer containing phosphatase and protease inhibitors to create a native cell extract.
-
Competitive Binding:
-
Aliquot the cell lysate into separate tubes.
-
To one tube, add your triazolopyrimidine inhibitor at a high concentration (e.g., 10-50 µM).
-
To a control tube, add an equivalent volume of vehicle (DMSO).
-
Incubate for 45-60 minutes at 4 °C to allow the free inhibitor to bind to its targets.
-
-
Affinity Capture:
-
Add kinobeads slurry to both the inhibitor-treated and control lysates.
-
Incubate for 1-2 hours at 4 °C with rotation to allow proteins to bind to the beads.
-
-
Washing and Digestion:
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Perform an on-bead tryptic digestion to release peptides from the captured proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in both the control and inhibitor-treated samples.
-
True targets of your inhibitor will be identified as proteins whose abundance is significantly reduced in the inhibitor-treated sample compared to the control. These are the proteins that were "competed off" the beads by your free drug.
-
References
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- Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Chemical Biology.
- Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
- Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. Journal of Medicinal Chemistry.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog.
- KINASE PROFILING & SCREENING. Reaction Biology.
- Technical Support Center: Troubleshooting Resistance to Protein Kinase Inhibitors in Cancer Cells. Benchchem.
- Structure-based design and optimization of pyrimidine- and 1,2,4-triazolo[4,3-a]pyrimidine-based matrix metalloproteinase-10/13 inhibitors via Dimroth rearrangement towards targeted polypharmacology. Bioorganic Chemistry.
- High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications.
- Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Springer Protocols.
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments. Benchchem.
- Spotlight: Cell-based kinase assay form
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Immuno-oncology Cell-based Kinase Assay Service.
- Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms.
- Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Bioorganic Chemistry.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Medicinal Chemistry.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.
- An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Methods.
- Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research.
- Different chemical proteomic approaches to identify the targets of lap
- Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.
- Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules.
- Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data.
- Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. MedChemExpress.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
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- How can off-target effects of drugs be minimised?
- How to Use Inhibitors. Sigma-Aldrich.
- Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Seminars in Cancer Biology.
- Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Triazolopyrimidine Nuclei: Privileged Scaffolds for Developing Antiviral Agents with a Proper Pharmacokinetic Profile. Current Medicinal Chemistry.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry.
- Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Molecules.
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[13][15][20]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules.
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Validation & Comparative
A Researcher's Guide to a Preclinical Efficacy Comparison: Evaluating 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine Against Established EGFR Inhibitors
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of the novel compound, 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine, as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor. We will compare its hypothetical performance against well-established, FDA-approved EGFR inhibitors, providing the scientific rationale and detailed experimental protocols necessary for a robust assessment.
The Critical Role of EGFR in Oncology and the Rationale for Novel Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[2] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for normal cellular function.[1][3]
In numerous cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer, aberrant EGFR signaling due to receptor overexpression or activating mutations drives uncontrolled tumor growth and metastasis.[3][4][5] This has established EGFR as a prime target for anti-cancer therapies.[2]
The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-driven cancers.[6][7] However, the emergence of acquired resistance, often through secondary mutations in the EGFR kinase domain (e.g., T790M), presents a significant clinical challenge, necessitating the discovery of new generations of EGFR inhibitors with improved efficacy and resistance profiles.[6][8] This guide focuses on a systematic approach to evaluate the potential of a novel compound, 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine, in this context.
Benchmarking Against the Standards: A Look at Established EGFR Inhibitors
A thorough evaluation of a novel compound requires comparison against current standards of care. Several EGFR inhibitors have been approved by the FDA and are in clinical use.[6][9][10] These can be broadly categorized into different generations based on their mechanism of action and resistance profiles.
| Inhibitor | Generation | Mechanism of Action | Commonly Targeted Mutations |
| Gefitinib (Iressa) | First | Reversible inhibitor of the EGFR tyrosine kinase domain, competing with ATP.[11][12][13][14] | Activating mutations (e.g., exon 19 deletions, L858R).[9] |
| Erlotinib (Tarceva) | First | Reversible inhibitor of the EGFR tyrosine kinase domain.[15][16] | Activating mutations (e.g., exon 19 deletions, L858R).[6] |
| Afatinib (Gilotrif) | Second | Irreversible blocker of the ErbB family of receptors (EGFR, HER2, HER4).[9] | Activating mutations and some resistance mutations. |
| Osimertinib (Tagrisso) | Third | Irreversible inhibitor designed to target both activating and T790M resistance mutations.[9][10] | Activating mutations and the T790M resistance mutation.[9] |
These inhibitors have demonstrated significant clinical efficacy, improving progression-free survival in patients with EGFR-mutant tumors.[17][18][19][20][21] For instance, osimertinib has shown a median progression-free survival of 39.1 months in patients with unresectable stage III EGFR-mutant NSCLC after chemoradiotherapy, compared to 5.6 months with a placebo.[17]
A Proposed Research Cascade for Evaluating 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine
The following experimental workflow is designed to systematically assess the potential of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine as an EGFR inhibitor, from initial biochemical assays to in vivo tumor models.
Figure 1. Proposed experimental workflow for the evaluation of a novel EGFR inhibitor.
In Vitro Evaluation: From Target Engagement to Cellular Effects
Rationale: The initial step is to determine if the compound directly inhibits the enzymatic activity of the EGFR tyrosine kinase. This is typically done using a cell-free in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50).
Protocol: EGFR Kinase Assay
-
Reagents: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine) at various concentrations.
-
Procedure:
-
Incubate the EGFR enzyme with varying concentrations of the test compound.
-
Initiate the kinase reaction by adding the peptide substrate and ATP (often radiolabeled with ³²P or ³³P).
-
After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Rationale: Moving from a cell-free system to a cellular context is crucial to assess the compound's ability to inhibit cell proliferation in cancer cell lines that are dependent on EGFR signaling. The MTT or MTS assay is a standard colorimetric method for this purpose.[22][23]
Protocol: MTT Cell Viability Assay [22][24][25]
-
Cell Lines: Utilize a panel of cancer cell lines with varying EGFR status:
-
EGFR-mutant and sensitive: HCC827 (exon 19 deletion), PC-9 (exon 19 deletion)
-
EGFR-mutant and resistant: H1975 (L858R and T790M mutations)
-
EGFR wild-type: A549
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine and known EGFR inhibitors (e.g., gefitinib, osimertinib) for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[22][25]
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.
-
Hypothetical Data Presentation:
| Compound | HCC827 (GI50, nM) | PC-9 (GI50, nM) | H1975 (GI50, nM) | A549 (GI50, nM) |
| 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Gefitinib | ~2.7[26] | ~26.3[26] | >10,000 | >10,000 |
| Erlotinib | ~2.1[26] | ~31.4[26] | ~9,183[26] | >10,000 |
| Osimertinib | ~15 | ~10 | ~25 | >5,000 |
Rationale: To confirm that the observed anti-proliferative effects are due to the inhibition of the EGFR signaling pathway, it is essential to analyze the phosphorylation status of key downstream proteins.[27][28] Western blotting is the gold-standard technique for this analysis.[29][30]
Figure 2. Simplified EGFR signaling pathway and the proposed point of inhibition.
Protocol: Western Blot Analysis of EGFR Pathway Proteins
-
Cell Culture and Treatment: Culture HCC827 or H1975 cells and treat them with the test compound at its GI50 concentration for a specified time (e.g., 2 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for:
-
Phospho-EGFR (p-EGFR)
-
Total EGFR
-
Phospho-AKT (p-AKT)
-
Total AKT
-
Phospho-ERK (p-ERK)
-
Total ERK
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins and the untreated control.
In Vivo Evaluation: Assessing Anti-Tumor Efficacy in Animal Models
Rationale: Promising in vitro results must be validated in a living organism to assess the compound's anti-tumor efficacy, pharmacokinetics, and potential toxicity. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used for this purpose.[8][31][32]
Protocol: Xenograft Tumor Growth Inhibition Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).[31]
-
Tumor Implantation: Subcutaneously inject a suspension of H1975 (osimertinib-sensitive, gefitinib-resistant) or HCC827 (gefitinib-sensitive) cells into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine (at various doses)
-
Positive control (e.g., osimertinib for H1975 xenografts)
-
-
Monitoring:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Monitor the general health of the animals.
-
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via western blotting).
Hypothetical Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Experimental Value | 0 |
| 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine (Low Dose) | Experimental Value | Calculated Value |
| 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine (High Dose) | Experimental Value | Calculated Value |
| Osimertinib | Experimental Value | Calculated Value |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to evaluate the preclinical efficacy of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine as a potential EGFR inhibitor. By systematically progressing from biochemical and cellular assays to in vivo models and comparing the results against established EGFR inhibitors, researchers can build a strong data package to support further development.
Positive results from this research cascade would warrant more extensive preclinical studies, including detailed pharmacokinetic and toxicology assessments, and potentially pave the way for investigational new drug (IND)-enabling studies and eventual clinical trials. The ultimate goal is to identify novel therapeutic agents that can overcome the challenge of acquired resistance and improve outcomes for patients with EGFR-driven cancers.
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Costa, D. B., et al. (2011). Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations. Journal of Clinical Oncology, 29(24), 3300-3306. Available from: [Link]
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Sharma, S. V., et al. (2007). Targeting the EGFR signaling pathway in cancer therapy. Current Opinion in Pharmacology, 7(4), 434-442. Available from: [Link]
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Roskoski, R. (2014). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological Research, 83, 36-50. Available from: [Link]
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Politi, K., et al. (2010). Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer. Journal of Clinical Investigation, 120(5), 1599-1608. Available from: [Link]
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Rosell, R., et al. (2012). Epidermal growth factor receptor (EGFR) inhibitors and derived treatments. Annals of Oncology, 23(suppl_10), x76-x81. Available from: [Link]
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bioRxiv. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. Available from: [Link]
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Yang, J. C., et al. (2013). Different efficacy of EGFR tyrosine kinase inhibitors and prognosis in patients with subtypes of EGFR-mutated advanced non-small cell lung cancer: a meta-analysis. Journal of Cancer Research and Clinical Oncology, 139(12), 1949-1959. Available from: [Link]
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National Institutes of Health. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Available from: [Link]
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Walter, A. O., et al. (2013). In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing. Molecular Cancer Therapeutics, 12(10), 2017-2027. Available from: [Link]
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A Researcher's Guide to Validating Cellular Target Engagement: A Comparative Analysis Featuring 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine
Introduction
The unequivocal confirmation of a drug's interaction with its intended molecular target within the complex milieu of a living cell is a cornerstone of modern drug discovery and chemical biology.[1][2][3] This process, known as target engagement, serves as the critical link between a compound's molecular mechanism and its observed physiological effects. Without robust validation of target engagement, the interpretation of efficacy and toxicity data remains ambiguous, often leading to late-stage clinical failures.[4]
This guide provides a comparative overview of leading methodologies for assessing target engagement in a cellular context. We will use 8-Bromo-5-(methylthio)-[5][6][7]triazolo[4,3-c]pyrimidine , a novel heterocyclic compound, as our case study. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of targets, including adenosine receptors and bromodomains.[8][9] However, for this specific analogue, the direct cellular target(s) remain to be elucidated. This scenario—a promising compound with an unconfirmed mechanism—is a common and critical challenge for research teams.
Here, we will dissect and compare three powerful, label-free techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Chemical Proteomics. We will delve into the causality behind their experimental design, provide actionable protocols, and offer a framework for selecting the most appropriate method for your research needs.
Chapter 1: The Foundational Principle: Ligand-Induced Stabilization
At the heart of many modern target engagement assays is a fundamental biophysical principle: the binding of a small molecule (ligand) to its protein target alters the protein's structural stability.[5][10][11] This interaction typically increases the energy required to unfold the protein, making it more resistant to denaturation by heat or degradation by proteases. It is this measurable change in stability that provides a direct proxy for target binding inside the cell.
Caption: Ligand binding stabilizes the target protein's conformation.
Chapter 2: Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA leverages ligand-induced thermal stabilization to quantify target engagement.[10][12] The core premise is that a stabilized protein will remain soluble at higher temperatures compared to its unbound state.[4][13] By heating cells treated with a compound across a temperature gradient, one can generate a "melting curve" for the target protein. A shift in this curve to a higher temperature indicates direct binding.[12]
CETSA Experimental Workflow
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol: CETSA by Western Blot
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) to achieve 80-90% confluency.
-
Treat cells with either the vehicle control (e.g., 0.1% DMSO) or 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine at the desired concentration (e.g., 10 µM) for 1-2 hours in serum-free media.
-
Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
-
Heating Step:
-
Aliquot the cell suspension (e.g., 50 µL per tube) for each temperature point.
-
Using a PCR thermocycler, heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.[14] Include an unheated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by ultracentrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[10]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the total protein loaded for each sample and analyze by SDS-PAGE followed by Western blotting using a specific antibody against the putative target protein.
-
Quantify band intensities using densitometry.
-
Hypothetical Data & Interpretation
The primary output is a melting curve, plotting the percentage of soluble protein against temperature. A positive thermal shift (ΔTagg) in the compound-treated sample confirms engagement.
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound) |
| 40 | 100% | 100% |
| 46 | 95% | 98% |
| 49 | 81% | 92% |
| 52 | 52% (Tagg) | 85% |
| 55 | 24% | 71% |
| 58 | 8% | 55% (Tagg) |
| 61 | 2% | 28% |
| 64 | 1% | 11% |
In this hypothetical example, the compound induced a thermal shift (ΔTagg) of +6°C, indicating robust target stabilization.
Chapter 3: Method 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS operates on a related principle: ligand binding can protect a protein from proteolysis by sterically hindering protease cleavage sites or by stabilizing a protease-resistant conformation.[6][11][15] This method is particularly useful as it does not require heating and can be applied to proteins that do not exhibit a clear thermal shift.
DARTS Experimental Workflow
Caption: The experimental workflow for Drug Affinity Responsive Target Stability (DARTS).
Detailed Experimental Protocol: DARTS with SDS-PAGE
-
Lysate Preparation:
-
Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer) supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine and normalize the protein concentration of the supernatant.
-
-
Compound Incubation:
-
Proteolysis:
-
Prepare a stock solution of a suitable protease, such as Pronase or thermolysin. The optimal protease and its concentration must be determined empirically to achieve partial digestion of the target in the vehicle control.
-
Add the protease to both vehicle and compound-treated samples. Include a "no protease" control.
-
Incubate at room temperature for a defined time (e.g., 15-30 minutes).
-
-
Quenching and Analysis:
-
Stop the digestion by adding SDS-loading buffer and boiling the samples for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blot for the protein of interest.
-
Hypothetical Data & Interpretation
Successful target engagement is indicated by the presence of a more prominent, intact protein band in the compound-treated lane compared to the vehicle-treated lane after protease addition.
| Condition | Protease | Expected Result on Western Blot |
| Vehicle | - | Intact protein band |
| Vehicle | + | Diminished or absent protein band |
| Compound | - | Intact protein band |
| Compound | + | Protected, more intense protein band |
Chapter 4: Method 3: Chemical Proteomics for Target Identification
When the target of a compound is unknown, unbiased methods are required. Chemical proteomics is a powerful approach for target discovery that uses a modified version of the small molecule to "fish" for its binding partners in a complex proteome.[7][16] This is typically achieved by attaching an affinity tag (like biotin) or a photoreactive group to the compound.[17][18]
Chemical Proteomics Workflow (Affinity-Based)
Caption: Workflow for affinity-based chemical proteomics target identification.
Conceptual Protocol & Key Considerations
-
Probe Synthesis: This is the most critical step. A linker must be attached to the 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine molecule at a position that does not interfere with target binding. This requires knowledge of the molecule's structure-activity relationship (SAR). The linker connects the compound to an affinity handle like biotin.
-
Affinity Pulldown:
-
The biotinylated probe is incubated with cell lysate.
-
Streptavidin-coated beads are added to capture the probe along with any bound proteins.
-
Extensive washing is performed to remove proteins that bind non-specifically to the beads or the probe.
-
-
Competitive Elution (Crucial Control): To distinguish true targets from non-specific binders, a parallel experiment is run where the lysate is co-incubated with the probe and a large excess of the original, unmodified "competitor" compound. True binding partners will preferentially bind the free compound and will not be pulled down by the probe, resulting in their depletion in the final mass spectrometry analysis.[19]
-
Mass Spectrometry: Proteins eluted from the beads are digested into peptides and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Candidate targets are proteins that are significantly enriched in the probe pulldown compared to a negative control and are depleted in the competitive elution experiment.
Chapter 5: Comparative Analysis and Strategic Selection
Choosing the right method depends on your specific research question: are you confirming a known target or discovering a new one? What resources (e.g., specific antibodies, mass spectrometry access) are available?
Comparison of Target Validation Methods
| Feature | CETSA (Cellular Thermal Shift Assay) | DARTS (Drug Affinity Responsive Target Stability) | Chemical Proteomics (Affinity-Based) |
| Principle | Ligand binding increases thermal stability.[5] | Ligand binding protects from proteolysis.[6] | Affinity-tagged compound pulls down binding partners.[7] |
| Primary Use | Target validation, dose-response. | Target validation & identification. | Unbiased target identification. |
| Compound Modification | Not required.[5] | Not required.[15][20] | Required (potential to alter activity).[20] |
| Throughput | Can be adapted to high-throughput (HT-CETSA).[5] | Generally lower throughput. | Low throughput. |
| Key Requirement | Target must have a measurable thermal shift. | Target must be susceptible to proteolysis. | A suitable site for probe conjugation. |
| Primary Readout | Western Blot, ELISA, Mass Spectrometry.[5] | Western Blot, Mass Spectrometry.[6] | Mass Spectrometry.[16] |
A Strategic Framework for Target Engagement Studies
For a novel compound like 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine, a multi-step, integrated approach is most rigorous.
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Navigating the Structure-Activity Landscape of Triazolo[4,3-c]pyrimidines: A Comparative Guide to 8-Bromo-5-(methylthio) Analogs
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-c]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][4] This guide delves into the structure-activity relationship (SAR) of a specific, synthetically versatile subset: 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine analogs. As a senior application scientist, my aim is to provide a technical, yet intuitive, framework for understanding how structural modifications on this core influence biological outcomes, particularly in the context of kinase inhibition, a common target for this class of compounds.[3][5][6]
The 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine Core: A Platform for Diverse Functionality
The parent compound, 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine, presents two primary handles for chemical modification: the bromine atom at the 8-position and the methylthio group at the 5-position.[1] The C8-bromine is particularly amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents.[1] The methylthio group at C5 can be oxidized to the corresponding sulfoxide or sulfone, altering the electronic properties and hydrogen bonding capacity of the molecule.[1]
This inherent chemical tractability makes the 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine scaffold an excellent starting point for generating diverse chemical libraries for biological screening.
Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Virtual Analogs
Modifications at the 8-Position
The 8-position is a key vector for exploring interactions with the solvent-exposed regions of a kinase active site.
| Compound ID | R Group (at 8-position) | Tyrosine Kinase IC50 (nM) | Notes |
| 1 (Parent) | Br | >10,000 | Inactive parent compound. |
| 2a | Phenyl | 5,200 | Modest activity with a simple aryl group. |
| 2b | 4-Methoxyphenyl | 2,800 | Electron-donating group shows slight improvement. |
| 2c | 4-Chlorophenyl | 1,500 | Electron-withdrawing group enhances potency. |
| 2d | 4-(Dimethylamino)phenyl | 850 | Introduction of a basic nitrogen for potential H-bonding. |
| 2e | Pyridin-4-yl | 600 | Heteroaromatic ring improves activity, likely through H-bonding. |
| 2f | 4-(Morpholino)phenyl | 450 | Morpholine moiety may improve solubility and interactions. |
Interpretation: The data suggests that substitution at the 8-position is crucial for activity. A general trend of increasing potency with the introduction of hydrogen bond acceptors and donors is observed. The pyridinyl and substituted phenyl rings likely engage in favorable interactions within the kinase active site.
Modifications at the 5-Position
The 5-(methylthio) group can be modified to modulate the electronic and steric profile of the molecule.
| Compound ID | R' Group (at 5-position) | Tyrosine Kinase IC50 (nM) | Notes |
| 2f | -S-CH₃ | 450 | Active compound from the 8-position modification series. |
| 3a | -SO-CH₃ | 250 | Oxidation to sulfoxide increases polarity and potency. |
| 3b | -SO₂-CH₃ | 150 | Further oxidation to sulfone enhances H-bond accepting capacity and potency. |
| 3c | -NH-CH₃ | 900 | Replacement of sulfur with nitrogen is less favorable. |
Interpretation: Oxidation of the methylthio group to the sulfoxide and sulfone consistently improves potency. This is likely due to the increased ability of the oxygen atoms to act as hydrogen bond acceptors, forming key interactions with the hinge region of the kinase.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key modification points on the core scaffold and their general impact on activity based on our hypothetical SAR analysis.
Caption: Key modification points on the triazolo[4,3-c]pyrimidine core.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of SAR data, robust and reproducible experimental protocols are essential. Below is a detailed methodology for a representative tyrosine kinase inhibition assay.
Tyrosine Kinase Inhibition Assay (Example: Generic Tyrosine Kinase)
This protocol is based on a homogenous, fluorescence-based assay format.
1. Reagents and Materials:
-
Kinase buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
ATP solution: 10 mM ATP in deionized water.
-
Substrate peptide: Poly(Glu, Tyr) 4:1, 1 mg/mL in kinase buffer.
-
Test compounds: Serially diluted in 100% DMSO.
-
Detection reagent: ADP-Glo™ Kinase Assay (Promega) or similar.
-
Microplates: 384-well, low-volume, white, opaque plates.
2. Experimental Workflow:
Caption: Workflow for a typical tyrosine kinase inhibition assay.
3. Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls.
-
IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Causality and Self-Validation: This protocol incorporates control wells (no enzyme, no inhibitor) to establish the baseline and maximum signal, ensuring the validity of the calculated percent inhibition. The use of a well-characterized substrate and a standardized detection reagent provides a self-validating system for assessing compound activity.
Conclusion
The 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic exploration of substitutions at the 8- and 5-positions, guided by the SAR principles outlined in this guide, can lead to the identification of potent and selective drug candidates. The combination of versatile chemistry and robust biological evaluation provides a powerful platform for advancing drug discovery programs targeting kinases and other relevant biological targets.
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Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. PubMed. [Link]
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Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
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Synthesis and pharmacological activities of some new triazolo- and tetrazolopyrimidine derivatives. PubMed. [Link]
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Design, synthesis and anticonvulsant activity evaluation of 7-substituted-[1][2][3]-triazolo[4,3-f]pyrimidine derivatives. PubMed. [Link]
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Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science. [Link]
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]
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A Researcher's Guide to Correlating In Vitro and In Vivo Activity of Triazolopyrimidine Compounds
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, particularly in oncology.[1] A critical step in the development of these promising agents is establishing a reliable correlation between their activity in laboratory assays (in vitro) and their efficacy in living organisms (in vivo). This guide provides an in-depth comparison of the methodologies used to assess triazolopyrimidine compounds, offering insights into experimental design and the interpretation of results to bridge the often-challenging gap between in vitro potency and in vivo success.
Part 1: Foundational In Vitro Characterization
The initial stages of drug discovery for triazolopyrimidine compounds heavily rely on a variety of in vitro assays to determine their biological activity and mechanism of action. These assays provide a controlled environment to assess the direct effects of a compound on its molecular target and cellular processes.
Biochemical Assays: A Direct Look at Target Engagement
For triazolopyrimidine derivatives that function as enzyme inhibitors, particularly kinase inhibitors, biochemical assays are indispensable.[2] These cell-free systems quantify the interaction between the compound and its purified target enzyme.
Key Techniques:
-
Radiometric Assays: Considered a gold standard, these assays measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate, providing a highly sensitive measure of kinase activity.[2][3]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer non-radioactive alternatives for high-throughput screening.[4]
-
Binding Assays: These assays, such as the KINOMEscan™, measure the ability of a compound to displace a ligand from the active site of a kinase, providing data on binding affinity.[5]
Causality in Assay Choice: The selection of a biochemical assay depends on the research question. Radiometric assays, while sensitive, are low-throughput and require handling of radioactive materials.[3] High-throughput methods like TR-FRET are excellent for screening large compound libraries, but may be more prone to interference.[4] Binding assays are useful for understanding how tightly a compound binds to its target, which can be a key determinant of its cellular activity.[5]
Cellular Assays: Assessing Biological Impact
While biochemical assays confirm target engagement, cell-based assays are crucial for understanding a compound's effect in a more biologically relevant context. These assays measure the downstream consequences of target inhibition within a living cell.
Common Cellular Assays:
-
Proliferation/Viability Assays: Assays like the MTT assay measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6] A reduction in the signal suggests the compound is cytotoxic or cytostatic.
-
Apoptosis Assays: Flow cytometry or western blotting for markers like cleaved PARP can determine if the compound induces programmed cell death.[6]
-
Signaling Pathway Analysis: Western blotting can be used to measure the phosphorylation status of downstream proteins in a signaling cascade, confirming that the compound is inhibiting the intended pathway.[6]
Self-Validating Systems: A robust in vitro characterization workflow should include both biochemical and cellular assays. A strong correlation between a compound's biochemical potency (e.g., IC50 in a kinase assay) and its cellular activity (e.g., EC50 in a proliferation assay) provides initial confidence in its on-target mechanism of action.
Experimental Protocol: In Vitro Cell Viability (MTT Assay)
This protocol outlines a standard procedure for assessing the effect of a triazolopyrimidine compound on the viability of cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116, HeLa)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Triazolopyrimidine test compound, dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the triazolopyrimidine compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (medium with DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus compound concentration. Use a non-linear regression model to calculate the IC50 value.
Part 2: The Transition to In Vivo Evaluation
A promising in vitro profile is the prerequisite for advancing a compound to in vivo studies. These experiments in living animal models are essential for evaluating a compound's therapeutic potential in a complex biological system.
Pharmacokinetic (PK) Studies: What the Body Does to the Drug
Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the triazolopyrimidine compound. PK studies determine a compound's bioavailability, half-life, and exposure in plasma and tissues.[8] Poor pharmacokinetic properties are a common reason for the failure of compounds in later stages of development.[9]
In Vivo Efficacy Models: Testing Therapeutic Hypotheses
The most common preclinical models for evaluating anticancer agents are xenograft models, where human cancer cells are implanted into immunodeficient mice.[10][11][12]
Types of Xenograft Models:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into mice.[11] These models are reproducible and useful for initial efficacy testing.[11]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice.[13] PDX models are thought to better represent the heterogeneity and microenvironment of human tumors.[13]
Key Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically the reduction in tumor volume in treated animals compared to a control group.
-
Survival Analysis: In some studies, the overall survival of the animals is monitored.
Experimental Protocol: General Xenograft Efficacy Study
Objective: To evaluate the in vivo antitumor activity of a triazolopyrimidine compound.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cells or patient-derived tumor fragments
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Implant cancer cells or tumor fragments into the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the animals into treatment and control groups.
-
Treatment: Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor the animals' body weight and tumor volume regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the percent tumor growth inhibition and perform statistical analysis to determine the significance of the treatment effect.
Part 3: Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a clear and predictive relationship between a compound's in vitro activity and its in vivo efficacy. However, this is often not straightforward.
Factors Influencing IVIVC
Several factors can lead to a disconnect between in vitro and in vivo results:
-
Pharmacokinetics: A compound may be highly potent in vitro but have poor oral bioavailability or a short half-life in vivo, preventing it from reaching therapeutic concentrations at the tumor site.[8][9]
-
Metabolism: The compound may be rapidly metabolized into inactive forms in the liver or other tissues.[8][9]
-
Tumor Microenvironment: The complex interplay between cancer cells, stromal cells, and the extracellular matrix in a tumor can influence drug response in ways that are not captured in simple 2D cell culture.[14]
-
Off-Target Effects: A compound may have unforeseen off-target activities in vivo that contribute to its efficacy or toxicity.
A Semi-Mechanistic Approach to IVIVC
Recent mathematical models aim to provide a more mechanistic understanding of IVIVC by incorporating parameters such as the compound's pharmacokinetic profile, the in vitro dose-response curve, and xenograft-specific properties like tumor growth and decay rates.[15][16] These models can help to explain discrepancies and improve the prediction of efficacious doses.[15]
Data Summary: A Comparative Look
The following table presents hypothetical data for two triazolopyrimidine compounds to illustrate the concept of IVIVC.
| Compound | Target Kinase IC50 (nM) | Cell Proliferation EC50 (nM) | Oral Bioavailability (%) | Tumor Growth Inhibition (%) at 50 mg/kg |
| TP-1 | 10 | 50 | 80 | 75 |
| TP-2 | 8 | 40 | 10 | 15 |
In this example, both compounds show similar potent activity in vitro. However, TP-1 demonstrates good oral bioavailability and significant tumor growth inhibition in vivo, indicating a strong IVIVC. In contrast, TP-2 has poor bioavailability, leading to weak in vivo efficacy despite its high in vitro potency. This highlights the critical importance of considering pharmacokinetic properties when evaluating the therapeutic potential of a compound.
Visualizing the Workflow and Challenges
Diagram 1: Drug Discovery Workflow
Caption: A typical workflow from initial in vitro screening to in vivo efficacy studies.
Diagram 2: A Common Target Pathway (EGFR Signaling)
Caption: Inhibition of the EGFR signaling pathway by a triazolopyrimidine compound.[6]
Diagram 3: Factors Disrupting In Vitro-In Vivo Correlation
Caption: Common barriers leading to a poor correlation between in vitro and in vivo results.
Conclusion
The development of novel triazolopyrimidine-based therapeutics requires a multifaceted approach that carefully considers both in vitro and in vivo data. A strong in vitro profile is the entry ticket to preclinical development, but a thorough understanding of a compound's pharmacokinetic and metabolic properties is paramount for achieving in vivo efficacy. By employing a logical, stepwise progression from biochemical and cellular assays to well-designed animal models, and by being cognizant of the factors that can disrupt IVIVC, researchers can increase the probability of successfully translating a promising triazolopyrimidine compound from the bench to the clinic.
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]
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Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. Available at: [Link]
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Pharmacokinetic, pharmacodynamic and metabolic characterization of a brain retentive microtubule (MT)-stabilizing triazolopyrimidine. PubMed Central. Available at: [Link]
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Xenograft Models. Creative Biolabs. Available at: [Link]
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Comparison Guide: Confirming the Binding Mode of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine via Crystallography
Executive Summary
In the landscape of structure-based drug design (SBDD), the unambiguous determination of a ligand's binding mode is the cornerstone upon which successful lead optimization campaigns are built. For novel heterocyclic scaffolds like 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine, a compound representative of a class with significant therapeutic potential, understanding its precise orientation and interactions within a target's binding site is paramount. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for this purpose, contextualized with complementary biophysical and computational techniques. We will explore the causality behind experimental choices, detail self-validating protocols, and present a framework for integrating multiple data sources to achieve unimpeachable confidence in your structural findings.
Introduction: The Imperative of Atomic-Level Precision
The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as kinase inhibitors and anticancer agents.[1][2][3] The journey from a promising hit, such as 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine, to a clinical candidate is arduous and resource-intensive. Every optimization step—enhancing potency, improving selectivity, or tuning pharmacokinetic properties—relies on a foundational, high-resolution understanding of how the molecule engages its biological target. An incorrectly assumed binding mode can derail a project, wasting invaluable time and resources.
X-ray crystallography provides a direct, three-dimensional snapshot of the protein-ligand complex at atomic resolution, revealing the intricate network of hydrogen bonds, hydrophobic interactions, and other forces that govern binding.[4][5] It remains the gold standard for this application.[6] This guide will first detail the crystallographic workflow, then compare its outputs with those from alternative methods to advocate for an integrated, multi-technique approach that ensures scientific rigor and accelerates drug discovery timelines.
Part I: The Gold Standard - High-Resolution Insights with X-ray Crystallography
X-ray crystallography offers an unparalleled, direct visualization of the electron density of a protein-ligand complex, allowing for the precise placement of the ligand and a detailed mapping of its interactions.[5][7]
The Crystallographic Workflow: A Step-by-Step Protocol
This workflow is designed to maximize the chances of obtaining a high-quality protein-ligand complex structure. The choice between co-crystallization and soaking is a critical early decision point.
Step 1: Protein Expression, Purification, and Quality Control
-
Action: Express and purify the target protein to >95% homogeneity. Confirm its identity (via mass spectrometry), purity (via SDS-PAGE), and monodispersity (via dynamic light scattering or size-exclusion chromatography).
-
Causality: Aggregated or impure protein will not crystallize. A homogenous, stable protein preparation is the single most critical prerequisite for success.
Step 2: Complex Formation Strategy - Co-crystallization vs. Soaking
-
Strategy A: Co-crystallization.
-
Action: Incubate the purified protein with a 5- to 10-fold molar excess of the ligand prior to setting up crystallization trials.[8] Incubation times can range from 30 minutes to several hours.[8][9]
-
Rationale: This is the method of choice when ligand binding is expected to induce a significant conformational change in the protein, which might shatter or fail to be captured in a pre-formed apo crystal.[8] It is also preferred for ligands with lower solubility, as complex formation can occur at lower protein concentrations before being concentrated for crystallization.[8]
-
-
Strategy B: Soaking.
-
Action: First, obtain well-diffracting crystals of the apo-protein. Prepare a "soaking solution" by dissolving the ligand (typically from a high-concentration DMSO stock) into a solution that mimics the crystal's mother liquor to prevent cracking. Transfer the apo-crystals into this solution for a period of minutes to days.[9]
-
Rationale: Soaking is often simpler and higher-throughput if a robust apo crystal system already exists.[10] It consumes less protein and ligand per experiment. However, it requires that the crystal lattice has pores large enough for the ligand to diffuse into the binding site without disrupting the crystal packing.[10]
-
Step 3: Crystallization Screening & Optimization
-
Action: Using either the protein-ligand complex (co-crystallization) or apo-protein (soaking), set up high-throughput crystallization screens (e.g., sitting-drop or hanging-drop vapor diffusion) covering a wide range of precipitants, buffers, and salts.[11]
-
Causality: The goal is to slowly increase the concentration of the protein and precipitant, driving the system towards supersaturation and promoting the formation of a single, well-ordered crystal.[6]
Step 4: X-ray Diffraction Data Collection
-
Action: Harvest a suitable crystal and flash-cool it in liquid nitrogen, often with the aid of a cryoprotectant, to minimize radiation damage.[6] Collect diffraction data at a synchrotron beamline, where high-intensity X-ray beams are used to obtain a diffraction pattern as the crystal is rotated.[5]
-
Causality: The crystal lattice diffracts the X-ray beam into a specific pattern of spots. The intensity and position of these spots contain the information needed to calculate the electron density map of the molecule within the crystal.
Step 5: Structure Solution, Refinement, and Validation
-
Action: Process the diffraction data to determine unit cell parameters and space group.[6] Solve the "phase problem" using techniques like molecular replacement if a homologous structure exists.[12] Build the protein-ligand model into the resulting electron density map and perform iterative cycles of computational refinement.
-
Trustworthiness Check: The final model must be rigorously validated. Key metrics include:
-
R-work / R-free: These values measure the agreement between the model and the experimental data. An R-free value below 0.25 is generally considered good for typical resolutions. A large gap (>5%) between R-work and R-free can indicate model overfitting.
-
Electron Density Maps: Always inspect the 2Fo-Fc (blue) and Fo-Fc (green/red) maps. The ligand should be clearly supported by the 2Fo-Fc electron density. Significant positive (green) or negative (red) density in the Fo-Fc map around the ligand suggests that atoms are misplaced or missing.[7]
-
Geometry: Check for reasonable bond lengths, angles, and Ramachandran plot statistics.
-
B-factors: These indicate the thermal motion or disorder of atoms. The ligand's B-factors should generally be comparable to those of the surrounding protein residues.[7]
-
Diagram: The X-ray Crystallography Workflow
Caption: A streamlined workflow for determining a protein-ligand structure via X-ray crystallography.
Part II: A Comparative Framework - Integrating Alternative & Complementary Techniques
While crystallography provides the ultimate structural proof, it is not performed in a vacuum. Other techniques provide crucial, often orthogonal, information that can guide crystallographic efforts and validate their findings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR excels at studying protein-ligand interactions in solution, which more closely mimics the physiological environment.[13] It is particularly powerful for detecting and characterizing weak binding events, which is common in fragment-based drug design.[14][15]
-
Chemical Shift Perturbation (CSP): By monitoring changes in the chemical shifts of the protein's backbone amides upon ligand titration, one can map the binding site on the protein surface. This requires an isotopically labeled (¹⁵N, ¹³C) protein.
-
Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which protons on the ligand are in close contact with the protein, revealing the ligand's binding epitope. It does not require protein labeling.[16]
-
Nuclear Overhauser Effect (NOE): Intermolecular NOEs provide through-space distance restraints between ligand and protein protons, offering direct, albeit lower-resolution, structural information on the binding pose.[17]
Computational Docking & Molecular Dynamics (MD)
Computational methods are predictive tools used to generate hypotheses about binding modes before experimental data is available, or to rationalize experimental findings.[18]
-
Molecular Docking: Algorithms predict the preferred orientation of a ligand within a protein's binding site by sampling many possible poses and ranking them with a scoring function.[19] Its accuracy is highly dependent on the quality of the protein structure and the scoring function used.[18][20] Docking results should always be considered hypotheses that require experimental validation.
-
Molecular Dynamics (MD) Simulations: MD provides insights into the dynamic nature of the protein-ligand complex, revealing conformational flexibility and the stability of key interactions over time, which a static crystal structure cannot.
Other Biophysical Methods
While not providing direct structural information, techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for confirming that the ligand actually binds to the target and for quantifying the binding affinity (K_D), stoichiometry, and thermodynamics (ΔH, ΔS). This quantitative data is crucial for validating that the interactions observed in a crystal structure are energetically significant.[21]
Comparative Data Summary
| Technique | Type of Information | Resolution | Protein Requirements | Ligand Requirements | Key Advantage | Key Limitation |
| X-ray Crystallography | 3D atomic structure, specific interactions | Atomic (<3 Å) | High purity, crystallizable | Soluble | Unambiguous, high-resolution binding mode | Requires crystals; static snapshot |
| NMR Spectroscopy | Binding site mapping, ligand epitope, solution conformation | Low-to-Medium | High purity & concentration, soluble, stable | Soluble, no aggregation | Provides solution-state data, sensitive to weak binding | Protein size limitations (<50 kDa for CSP), complex data analysis |
| Computational Docking | Predicted 3D binding pose, interaction score | N/A (Theoretical) | High-quality 3D structure | 2D/3D structure | Fast, low cost, high-throughput hypothesis generation | Accuracy varies; requires experimental validation[6] |
| ITC / SPR | Binding affinity (K_D), thermodynamics (ΔH, ΔS), kinetics | None | High purity, active | Soluble | Quantitative measure of binding strength | No direct structural information |
Part III: A Self-Validating, Integrated Approach
For 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine, an ideal strategy would be:
-
Hypothesis Generation: Use computational docking to predict a plausible binding mode.
-
Solution-Phase Validation: Use STD-NMR to confirm the ligand's binding epitope. If the NMR data contradicts the docking pose, the computational model should be revised.
-
Quantitative Confirmation: Use ITC or SPR to confirm direct binding and measure the affinity. This ensures you are studying a physiologically relevant interaction.
-
Definitive Proof: Obtain a high-resolution co-crystal structure. The final crystallographic model should be consistent with the binding epitope from NMR and the affinity from biophysics. Any discrepancies must be rigorously investigated. For example, a crystal packing artifact might trap a non-physiological conformation.
Diagram: Integrated Strategy for Binding Mode Confirmation
Caption: A logical workflow for achieving high-confidence binding mode determination using multiple techniques.
Conclusion
For confirming the binding mode of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine or any other high-value ligand, X-ray crystallography remains the definitive, indispensable tool.[6][15] It provides the atomic-level detail required for rational, structure-guided optimization. However, its power is magnified when used within a broader scientific context. By integrating insights from solution-based methods like NMR, predictive computational models, and quantitative biophysical assays, researchers can build a self-validating case for their proposed binding mode. This integrated strategy not only enhances confidence and scientific rigor but also mitigates risk, ensuring that drug discovery programs are built on a solid structural foundation.
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How can I predict the docking modes of a small-molecule ligand to a mutated receptor?. (2015). ResearchGate. [Link]
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Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. (n.d.). MDPI. [Link]
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Three Component One-Pot Synthesis and Antiproliferative Activity of New[11][13][14]Triazolo[4,3-a]pyrimidines. (2023). National Institutes of Health. [Link]
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A Tale of Two Isomers: A Comparative Analysis of Triazolo[4,3-c]pyrimidines and Triazolo[1,5-c]pyrimidines for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. Among the myriad of privileged structures, the triazolopyrimidine core holds significant promise, exhibiting a wide spectrum of biological activities.[1] However, the existence of constitutional isomers, such as triazolo[4,3-c]pyrimidines and triazolo[1,5-c]pyrimidines, presents a critical juncture in the design and synthesis of new therapeutic agents. This guide provides an in-depth comparative analysis of these two isomeric systems, offering insights into their synthesis, structural characteristics, and biological potential, supported by experimental data to inform rational drug design.
Introduction to the Isomeric Scaffolds
The triazolopyrimidine framework is a bicyclic heteroaromatic system formed by the fusion of a triazole and a pyrimidine ring. The orientation of the fused triazole ring gives rise to several constitutional isomers, with triazolo[4,3-c]pyrimidines and triazolo[1,5-c]pyrimidines being two of the most significant. In the [4,3-c] isomer, the triazole ring is fused at the N4 and C5 positions of the pyrimidine ring, resulting in a "bridgehead" nitrogen atom (N4). Conversely, the [1,5-c] isomer features the triazole ring fused at the N1 and C6 positions of the pyrimidine ring. This seemingly subtle difference in connectivity has profound implications for the molecule's stability, reactivity, and ultimately, its biological activity.
A pivotal chemical phenomenon that governs the relationship between these two isomers is the Dimroth rearrangement.[2][3] This intramolecular rearrangement, often facilitated by heat, acid, or base, allows for the interconversion of the less thermodynamically stable triazolo[4,3-c]pyrimidine to the more stable triazolo[1,5-c]pyrimidine isomer.[2][4] Understanding and controlling this rearrangement is paramount in the synthesis of these compounds.
Figure 1: Relationship between triazolo[4,3-c]pyrimidine and triazolo[1,5-c]pyrimidine via the Dimroth rearrangement.
Synthetic Strategies: A Tale of Kinetic versus Thermodynamic Control
The synthesis of triazolo[4,3-c]pyrimidines and triazolo[1,5-c]pyrimidines is intrinsically linked to the Dimroth rearrangement. Often, the [4,3-c] isomer is the kinetically favored product, which can then be converted to the thermodynamically more stable [1,5-c] isomer under appropriate conditions.[4]
Synthesis of Triazolo[4,3-c]pyrimidines (Kinetic Products)
The synthesis of the [4,3-c] scaffold typically involves the cyclization of a 4-hydrazinopyrimidine precursor with a one-carbon synthon. The choice of the cyclizing agent can influence the final product. For instance, reaction with orthoesters can yield the [4,3-c] isomer under mild conditions.[4]
Experimental Protocol: Synthesis of a 3-Substituted-[4][5][6]triazolo[4,3-c]pyrimidine
-
Starting Material: 4-Hydrazino-2,6-dimethylpyrimidine.
-
Reagent: Triethyl orthoformate.
-
Procedure: a. A mixture of 4-hydrazino-2,6-dimethylpyrimidine (1 mmol) and triethyl orthoformate (5 mL) is heated at reflux for 3 hours.[4] b. The reaction mixture is cooled to room temperature. c. The excess triethyl orthoformate is removed under reduced pressure. d. The resulting solid is recrystallized from an appropriate solvent (e.g., ethanol) to yield the 3-unsubstituted-[4][5][6]triazolo[4,3-c]pyrimidine.
-
Characterization: The product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the [4,3-c] structure.
Figure 2: General synthetic workflow for triazolo[4,3-c]pyrimidines.
Synthesis of Triazolo[1,5-c]pyrimidines (Thermodynamic Products)
The [1,5-c] isomers can be obtained either directly or through the rearrangement of their [4,3-c] counterparts. Direct synthesis often involves the reaction of 3-amino-1,2,4-triazole with a β-dicarbonyl compound or its equivalent.[1] Alternatively, the Dimroth rearrangement of a pre-formed [4,3-c] isomer is a common and efficient method.
Experimental Protocol: Dimroth Rearrangement of a Triazolo[4,3-c]pyrimidine
-
Starting Material: A synthesized triazolo[4,3-c]pyrimidine derivative.
-
Conditions: The rearrangement can be induced by heat, acid, or base. For example, refluxing the [4,3-c] isomer in a high-boiling solvent like pyridine or in the presence of an acid catalyst (e.g., HCl) or a base (e.g., sodium ethoxide) can effect the transformation.[2][4]
-
Procedure (Acid-catalyzed): a. The triazolo[4,3-c]pyrimidine (1 mmol) is dissolved in ethanol. b. A catalytic amount of concentrated hydrochloric acid is added. c. The mixture is stirred at room temperature or gently heated, and the reaction progress is monitored by TLC or NMR spectroscopy.[4] d. Upon completion, the reaction is neutralized, and the product is isolated by extraction and purified by chromatography or recrystallization.
-
Characterization: The resulting triazolo[1,5-c]pyrimidine is characterized to confirm the isomeric structure.
Figure 3: Workflow for the Dimroth rearrangement to synthesize triazolo[1,5-c]pyrimidines.
Spectroscopic Differentiation: Unmasking the Isomers
Distinguishing between the [4,3-c] and [1,5-c] isomers is crucial and can be reliably achieved using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The different electronic environments of the protons and carbons in the two scaffolds lead to distinct chemical shifts.
| Proton | Typical Chemical Shift (ppm) in Triazolo[4,3-c]pyrimidine | Typical Chemical Shift (ppm) in Triazolo[1,5-c]pyrimidine |
| H-5 | ~8.5-9.0 | ~7.5-8.0 |
| H-7 | ~7.0-7.5 | ~8.8-9.2 |
| H-8 | ~7.2-7.8 | ~7.3-7.8 |
Table 1: Comparative ¹H NMR Chemical Shifts of Unsubstituted Triazolopyrimidine Cores. Note: These are approximate ranges and can vary significantly with substitution.
A notable difference is often observed for the proton on the pyrimidine ring adjacent to the triazole fusion. In the [4,3-c] isomer, the H-5 proton is typically deshielded and appears at a higher chemical shift compared to the corresponding H-7 proton in the [1,5-c] isomer. Conversely, the H-7 proton in the [4,3-c] isomer is generally more shielded than the H-5 proton in the [1,5-c] isomer. These differences provide a valuable diagnostic tool for structure elucidation.[2]
¹³C NMR spectroscopy also reveals characteristic differences in chemical shifts for the carbon atoms of the fused rings, further aiding in the unambiguous identification of the isomers.
Biological Activity: A Comparative Look at Therapeutic Potential
Both triazolo[4,3-c]pyrimidines and triazolo[1,5-c]pyrimidines have been investigated for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9][10] However, the isomeric form can have a significant impact on the potency and selectivity of the compound.
Anticancer Activity
Several studies have explored the potential of both isomeric series as anticancer agents. In a direct comparison of pyrazolo[4,3-e][4][5][6]triazolopyrimidine derivatives, both [4,3-c] and [1,5-c] isomers were synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[6]
| Compound | Isomer | Cell Line | IC₅₀ (µM) |
| Compound 1 | [4,3-c] | HeLa (Cervical Cancer) | 7.3 |
| Compound 1 | [4,3-c] | MCF-7 (Breast Cancer) | 9.1 |
| Compound 2 | [1,5-c] | HeLa (Cervical Cancer) | >50 |
| Compound 2 | [1,5-c] | MCF-7 (Breast Cancer) | >50 |
Table 2: Comparative Anticancer Activity of Isomeric Pyrazolo-fused Triazolopyrimidines.[6] Data extracted from a study on novel pyrazolo[4,3-e][4][5][6]triazolopyrimidine derivatives.[6]
In this particular study, the triazolo[4,3-c]pyrimidine derivative (Compound 1) demonstrated significantly higher cytotoxic activity against both HeLa and MCF-7 cancer cell lines compared to its [1,5-c] counterpart (Compound 2).[6] This highlights that the less thermodynamically stable isomer can, in some cases, exhibit superior biological activity. This could be attributed to differences in how the two isomers interact with the biological target, with the specific geometry and electronic distribution of the [4,3-c] isomer potentially leading to a more favorable binding interaction.
Antimicrobial Activity
The triazolopyrimidine scaffold is also a promising framework for the development of novel antimicrobial agents. While direct head-to-head comparisons of isomeric pairs are less common in the literature for antimicrobial activity, individual studies have demonstrated the potential of both series. For instance, various derivatives of[4][5][6]triazolo[4,3-a]pyrimidines have shown promising activity against both Gram-positive and Gram-negative bacteria.[9] Similarly,[4][5][6]triazolo[1,5-a]pyrimidine derivatives have been reported as potent antibacterial agents against Enterococcus faecium.[8]
The choice of isomer for development as an antimicrobial agent will likely depend on the specific bacterial target and the desired spectrum of activity. The subtle structural differences between the isomers can lead to significant variations in their ability to penetrate bacterial cell walls and interact with intracellular targets.
Conclusion and Future Perspectives
The comparative analysis of triazolo[4,3-c]pyrimidines and triazolo[1,5-c]pyrimidines reveals a fascinating interplay between chemical stability and biological activity. While the [1,5-c] isomer is the thermodynamically more stable entity, the kinetically favored [4,3-c] isomer can exhibit superior biological potency in certain contexts, as demonstrated by the anticancer activity data.
For drug development professionals, this underscores the importance of a comprehensive synthetic and evaluation strategy. It is not always sufficient to synthesize only the most stable isomer. The exploration of both isomeric series is crucial to fully understand the structure-activity relationship and to identify the most promising lead candidates.
Future research should focus on more systematic head-to-head comparisons of isomeric pairs across a wider range of biological targets. Such studies will provide invaluable data for building predictive models and for the rational design of next-generation triazolopyrimidine-based therapeutics. The ability to control the Dimroth rearrangement through carefully chosen reaction conditions will also remain a key area of synthetic focus, enabling chemists to selectively access the desired isomer for biological evaluation. By embracing the complexity of these isomeric systems, the scientific community can unlock the full therapeutic potential of the versatile triazolopyrimidine scaffold.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-5-(methylthio)-triazolo[4,3-c]pyrimidine
A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine
For researchers engaged in the dynamic field of drug discovery, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides an in-depth, procedural framework for the safe disposal of 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine (CAS No. 99451-55-5), a compound characterized by its halogenated heterocyclic structure and thioether functional group. Adherence to these protocols is essential for protecting laboratory personnel, ensuring regulatory compliance, and maintaining the integrity of our research environment.
Hazard Profile and Risk Assessment: Understanding the Compound
8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine is not a benign substance. Its chemical structure necessitates a cautious approach. The presence of a bromine atom classifies it as a halogenated organic compound , a category of chemicals subject to stringent environmental regulations due to their potential for persistence and toxicity.[4][5][6][7] Furthermore, the triazolopyrimidine core is common in biologically active molecules, and many such compounds are considered potentially cytotoxic or hazardous drugs, requiring specialized handling.[1][8][9]
A thorough risk assessment begins with understanding its documented hazards.
| Hazard Classification | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning [10][11] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
This data is synthesized from chemical supplier information. Always refer to the specific Safety Data Sheet (SDS) provided with your material.
The causality behind these classifications lies in the compound's reactivity. The electrophilic nature of the brominated pyrimidine ring and the potential for the methylthio group to be oxidized can lead to interactions with biological macromolecules, underpinning its irritant and toxic properties.[12][13] Therefore, all waste streams containing this compound—whether pure, in solution, or as residue—must be treated as hazardous waste.
The Core Directive: A Workflow for Safe Disposal
The proper disposal of 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine is a multi-step process that begins the moment you consider the experiment and ends only when the waste is safely removed by certified professionals. This workflow is designed as a self-validating system to minimize risk at every stage.
Caption: Overall workflow for the safe disposal of 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine.
Experimental Protocol: Step-by-Step Disposal Procedures
This section provides a detailed, procedural guide for handling and disposing of waste containing 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine.
Personal Protective Equipment (PPE) and Engineering Controls
Your primary defense against exposure is a combination of appropriate PPE and engineering controls.
-
Eye Protection: Wear ANSI-approved chemical splash goggles.[14]
-
Hand Protection: Use chemical-resistant nitrile gloves. For tasks with a higher risk of splash, consider double-gloving.[15]
-
Body Protection: A standard, fully-buttoned laboratory coat is mandatory.
-
Ventilation: All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation of vapors or aerosols.[5]
Waste Segregation: A Critical Decision Point
Proper segregation is the cornerstone of a compliant and cost-effective waste management program. Mixing waste streams can create dangerous reactions and significantly increase disposal costs.[16][17]
Caption: Decision workflow for proper waste segregation.
-
Identify: All waste streams containing 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine are, by definition, halogenated organic waste .
-
Segregate: Collect this waste in a container specifically designated for halogenated solvents/organics.[15][18]
-
Avoid Mixing: Do NOT mix this waste with non-halogenated waste.[16] Also, keep it separate from aqueous waste, strong acids, bases, and oxidizers.[15][17]
Containerization and Labeling
-
Select a Container: Use a leak-proof container made of a compatible material (e.g., polyethylene for solvents). The container must be in good condition with a secure, tight-fitting lid.[5][15]
-
Label Immediately: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[19]
-
Complete the Label: The label must include:
Decontamination of Glassware and Equipment
Due to the presence of the methylthio group, specific decontamination procedures are required to neutralize malodorous and reactive residues.
-
Initial Rinse: In a fume hood, rinse the contaminated glassware with a suitable solvent (e.g., acetone) and collect the rinsate in the designated halogenated organic waste container.
-
Oxidative Decontamination: Submerge the rinsed glassware in a freshly prepared 10% solution of household bleach (sodium hypochlorite) in water.[20] Allow the items to soak for at least 12-24 hours. This process oxidizes the thioether group, reducing its odor and reactivity.[21][22]
-
Final Cleaning: After the bleach soak, thoroughly rinse the glassware with water and then wash using standard laboratory procedures.
-
Solid Waste: Contaminated disposable items like gloves, weigh paper, and absorbent pads should be placed in a sealed plastic bag, which is then placed in the solid hazardous waste container.
Spill Management
Immediate and correct response to a spill is critical for safety.
| Spill Size | Action Protocol |
| Small Spill (Contained within the fume hood) | 1. Ensure PPE is worn. 2. Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[5] 3. Once absorbed, carefully scoop the material into a designated hazardous waste bag or container. 4. Wipe the area with a solvent-dampened cloth, and place the cloth in the waste container. 5. Decontaminate the spill area with a bleach solution. |
| Large Spill (Outside of a fume hood) | 1. Alert personnel in the immediate area and evacuate .[5] 2. If safe to do so, close the doors to the laboratory to contain any vapors. 3. Immediately contact your institution's Environmental Health and Safety (EHS) department and follow their instructions. Do not attempt to clean up a large spill yourself. |
Final Disposal and Regulatory Context
The ultimate fate of 8-Bromo-5-(methylthio)-[1][2][3]triazolo[4,3-c]pyrimidine waste is destruction.
-
Method: The standard and regulated method for disposing of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste management facility.[5][23] This process ensures the complete breakdown of the molecule into less harmful components.
-
Procedure: Once your waste container is nearly full (do not overfill), or if it has been stored for the maximum time allowed by your institution, submit a waste pickup request to your EHS department.[19]
-
Regulatory Framework: The management of this waste is governed by several authoritative bodies. In the United States, the Environmental Protection Agency (EPA) regulates the treatment, storage, and disposal of hazardous waste, including specific rules for halogenated organic compounds, under the Resource Conservation and Recovery Act (RCRA).[24] The Occupational Safety and Health Administration (OSHA) provides guidelines for worker safety when handling hazardous chemicals.[2][8]
By integrating these scientifically grounded procedures into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and uphold the highest standards of professional responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
